molecular formula C19H25N7O B12402751 Atr-IN-16

Atr-IN-16

Cat. No.: B12402751
M. Wt: 367.4 g/mol
InChI Key: ONKJHQQFFLEAGL-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atr-IN-16 is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H25N7O

Molecular Weight

367.4 g/mol

IUPAC Name

4-(1,4-dimethylpyrazol-5-yl)-6-[(3R)-3-methylmorpholin-4-yl]-N-(5-methyl-1H-pyrazol-3-yl)pyridin-2-amine

InChI

InChI=1S/C19H25N7O/c1-12-10-20-25(4)19(12)15-8-16(21-17-7-13(2)23-24-17)22-18(9-15)26-5-6-27-11-14(26)3/h7-10,14H,5-6,11H2,1-4H3,(H2,21,22,23,24)/t14-/m1/s1

InChI Key

ONKJHQQFFLEAGL-CQSZACIVSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C

Canonical SMILES

CC1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C

Origin of Product

United States

Foundational & Exploratory

Atr-IN-16 mechanism of action in DNA damage response

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of ATR Inhibitors in the DNA Damage Response

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Atr-IN-16" is not widely documented in publicly available scientific literature. This guide therefore focuses on the well-established mechanism of action for the class of Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase inhibitors (ATRi), for which "this compound" serves as a representative placeholder.

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR).[1] A master regulator of this response, particularly in the context of DNA replication stress, is the serine/threonine kinase ATR.[2][3] Cancer cells, due to oncogene activation and defective cell cycle checkpoints, often exhibit high levels of replication stress, making them particularly dependent on the ATR signaling pathway for survival.[1][4] This addiction creates a therapeutic vulnerability that can be exploited by small molecule ATR inhibitors.

ATR inhibitors are a class of targeted therapies designed to block the kinase activity of ATR, thereby disrupting the DDR and leading to synthetic lethality in tumors with specific genetic backgrounds or high replication stress.[4][5] This guide provides a detailed overview of the ATR signaling pathway, the mechanism by which ATR inhibitors function, quantitative data on their efficacy, and key experimental protocols for their evaluation.

The Canonical ATR Signaling Pathway

ATR is a central kinase that activates the DDR in response to a broad spectrum of DNA damage, especially lesions that interfere with replication.[3][6] Its activation is a multi-step process triggered by the formation of single-stranded DNA (ssDNA).

Activation Cascade:

  • Sensing Damage: Replication stress, caused by stalled replication forks or DNA lesions, leads to the generation of extended regions of ssDNA. This ssDNA is rapidly coated by Replication Protein A (RPA).[1][3]

  • ATR Recruitment: The ATR-ATRIP (ATR-Interacting Protein) complex is recruited to these sites of damage through a direct interaction between ATRIP and the RPA-coated ssDNA.[2][3][7]

  • Full Activation: While recruitment is essential, full activation of ATR's kinase activity requires two additional factors: the 9-1-1 checkpoint clamp (composed of Rad9-Rad1-Hus1), which is loaded onto the DNA at the ssDNA-dsDNA junction, and the activator protein TOPBP1.[2][6] TOPBP1 directly interacts with and stimulates the kinase activity of the ATR-ATRIP complex.[2][6]

Downstream Signaling: Once activated, ATR phosphorylates a vast network of over a hundred substrates to orchestrate a coordinated cellular response.[2] The most critical downstream effector is the kinase CHK1.[1][5]

  • Cell Cycle Checkpoint Activation: ATR phosphorylates CHK1 on Ser345.[8] Activated CHK1 then phosphorylates and inactivates CDC25 family phosphatases, which are required to activate cyclin-dependent kinases (CDKs).[3][4] This leads to cell cycle arrest, predominantly at the G2/M transition, providing time for DNA repair.[4][9]

  • Replication Fork Stabilization: ATR signaling acts to stabilize stalled replication forks, preventing their collapse into toxic double-strand breaks (DSBs).[4]

  • Inhibition of Origin Firing: The pathway also suppresses the firing of late replication origins to prevent further DNA synthesis on a damaged template.[2][4]

ATR_Signaling_Pathway cluster_0 DNA Damage & Sensing cluster_1 ATR Activation Complex cluster_2 Downstream Effectors & Cellular Response Replication Stress Replication Stress ssDNA ssDNA Replication Stress->ssDNA generates RPA-coated ssDNA RPA-coated ssDNA ssDNA->RPA-coated ssDNA is coated by ATR-ATRIP Complex ATR-ATRIP Complex RPA-coated ssDNA->ATR-ATRIP Complex recruits 9-1-1 Clamp 9-1-1 Clamp RPA-coated ssDNA->9-1-1 Clamp recruits CHK1 CHK1 ATR-ATRIP Complex->CHK1 phosphorylates (activates) Fork Stabilization Fork Stabilization ATR-ATRIP Complex->Fork Stabilization promotes Origin Firing Origin Firing ATR-ATRIP Complex->Origin Firing inhibits TOPBP1 TOPBP1 9-1-1 Clamp->TOPBP1 recruits TOPBP1->ATR-ATRIP Complex activates CDC25 CDC25 CHK1->CDC25 phosphorylates (inhibits) G2/M Checkpoint Arrest G2/M Checkpoint Arrest CHK1->G2/M Checkpoint Arrest leads to CDK1 CDK1 CDC25->CDK1 dephosphorylates (activates) Mitosis Mitosis CDK1->Mitosis promotes ATR_Inhibitor_MoA Replication Stress Replication Stress ATR (Active) ATR (Active) Replication Stress->ATR (Active) CHK1 (Active) CHK1 (Active) ATR (Active)->CHK1 (Active) Fork Collapse Fork Collapse G2/M Checkpoint G2/M Checkpoint CHK1 (Active)->G2/M Checkpoint Fork Stabilization Fork Stabilization CHK1 (Active)->Fork Stabilization This compound (ATRi) This compound (ATRi) Checkpoint Abrogation Checkpoint Abrogation This compound (ATRi)->Checkpoint Abrogation This compound (ATRi)->Fork Collapse Replication Catastrophe Replication Catastrophe Checkpoint Abrogation->Replication Catastrophe Accumulated DNA Damage Accumulated DNA Damage Fork Collapse->Accumulated DNA Damage Accumulated DNA Damage->Replication Catastrophe Cell Death Cell Death Replication Catastrophe->Cell Death Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment Matrix cluster_2 Incubation & Endpoint Assays cluster_3 Data Analysis start Start Seed Cells Seed Cells start->Seed Cells Add ATRi (Dose Range) Add ATRi (Dose Range) Seed Cells->Add ATRi (Dose Range) Add Chemo (Dose Range) Add Chemo (Dose Range) Seed Cells->Add Chemo (Dose Range) Add Combination Add Combination Seed Cells->Add Combination Vehicle Control Vehicle Control Seed Cells->Vehicle Control Incubate (72h) Incubate (72h) Add ATRi (Dose Range)->Incubate (72h) Add Chemo (Dose Range)->Incubate (72h) Add Combination->Incubate (72h) Vehicle Control->Incubate (72h) Viability Assay Viability Assay Incubate (72h)->Viability Assay Western Blot (p-CHK1) Western Blot (p-CHK1) Incubate (72h)->Western Blot (p-CHK1) Calculate IC50 Calculate IC50 Viability Assay->Calculate IC50 Synergy Analysis (e.g., Bliss, CI) Synergy Analysis (e.g., Bliss, CI) Viability Assay->Synergy Analysis (e.g., Bliss, CI) Confirm Target Engagement Confirm Target Engagement Western Blot (p-CHK1)->Confirm Target Engagement

References

An In-Depth Technical Guide to the Role of ATR Inhibitors in Cell Cycle Checkpoint Control

Author: BenchChem Technical Support Team. Date: November 2025

A note on the topic: Publicly available scientific literature and databases do not contain information on a specific compound designated "Atr-IN-16." Therefore, this technical guide will focus on the well-characterized role of potent and selective small-molecule ATR inhibitors in cell cycle checkpoint control, using data from extensively studied, representative compounds such as Berzosertib (M6620, VE-822), Ceralasertib (AZD6738), and VE-821. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The integrity of the genome is paramount for cellular survival and is constantly challenged by endogenous and exogenous sources of DNA damage. To safeguard the genome, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A master regulator within this network is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[1][2] ATR plays a central role in coordinating cell cycle checkpoints, DNA repair, and replication fork stability, primarily in response to single-stranded DNA (ssDNA) and replication stress (RS).[3][4]

Cancer cells are often characterized by increased genomic instability and high levels of replication stress due to oncogene activation and defects in other DDR pathways (e.g., ATM or p53 deficiency).[5][6] This creates a heightened dependency on the ATR signaling pathway for survival, presenting a key vulnerability. Pharmacological inhibition of ATR is therefore a promising therapeutic strategy to selectively kill cancer cells by exploiting this dependency, a concept known as synthetic lethality.[7] This guide details the mechanism of ATR in cell cycle control, the effects of its inhibition, quantitative data for key inhibitors, and detailed experimental protocols for their characterization.

The ATR Signaling Pathway and Cell Cycle Checkpoint Control

ATR is activated by the presence of RPA-coated single-stranded DNA (ssDNA), a common intermediate during DNA replication and repair.[2] Upon activation, ATR phosphorylates a multitude of downstream substrates, with the checkpoint kinase 1 (CHK1) being the most critical effector for cell cycle arrest.[8]

The canonical ATR-CHK1 signaling cascade proceeds as follows:

  • Sensing Damage : Replication stress leads to the formation of ssDNA, which is rapidly coated by Replication Protein A (RPA).

  • ATR Recruitment & Activation : The ATR-ATRIP complex is recruited to the RPA-coated ssDNA. Full activation of ATR kinase activity is facilitated by other proteins, including TopBP1.

  • CHK1 Phosphorylation : Activated ATR phosphorylates CHK1 at key serine residues (Ser317 and Ser345).[8]

  • Checkpoint Enforcement : Phosphorylated, active CHK1 targets and inactivates the CDC25 family of phosphatases (CDC25A, B, and C).[2]

  • Cell Cycle Arrest : Inactivation of CDC25 prevents the removal of inhibitory phosphates from Cyclin-Dependent Kinases (CDKs), primarily CDK1 and CDK2. This maintains CDKs in an inactive state, leading to arrest at the S and G2/M phases of the cell cycle, providing time for DNA repair.[2][9]

ATR_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Cell Cycle Machinery Replication_Stress Replication Stress (e.g., Oncogenes, Chemotherapy) ssDNA ssDNA-RPA Complex Replication_Stress->ssDNA ATR ATR Kinase ssDNA->ATR Recruits & Activates CHK1 CHK1 ATR->CHK1 Phosphorylates (S317/S345) pCHK1 p-CHK1 (Active) CHK1->pCHK1 CDC25 CDC25 Phosphatases pCHK1->CDC25 Inhibits pCHK1->CDC25 inhibits_label Inhibition CDK CDK1/CDK2 CDC25->CDK Activates Cell_Cycle_Arrest S and G2/M Arrest CDK->Cell_Cycle_Arrest Progression Blocked

Caption: The canonical ATR-CHK1 signaling pathway leading to cell cycle arrest.

Mechanism of Action of ATR Inhibitors

Selective ATR inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of ATR and preventing the phosphorylation of its substrates, including CHK1.[1][10] By blocking this critical node in the DDR, ATR inhibitors cause:

  • Abrogation of Checkpoints : Without ATR-mediated CHK1 activation, CDC25 phosphatases remain active, leading to CDK activation and forcing cells to bypass the S and G2/M checkpoints.[11]

  • Replication Fork Collapse : ATR is essential for stabilizing stalled replication forks. Its inhibition leads to the collapse of these forks into toxic DNA double-strand breaks (DSBs).[12]

  • Accumulation of DNA Damage : The combination of checkpoint bypass and fork collapse results in a massive accumulation of unresolved DNA damage.

  • Mitotic Catastrophe and Cell Death : Cells with extensive DNA damage that are forced into mitosis undergo a form of cell death known as mitotic catastrophe. This effect is particularly potent in cancer cells that lack a functional G1 checkpoint (e.g., p53-mutant) and have high intrinsic replication stress.[5][13]

ATR_Inhibitor_MoA cluster_0 ATR Signaling cluster_1 Cellular Consequences ATR ATR Kinase pCHK1 p-CHK1 ATR->pCHK1 Phosphorylation Blocked Checkpoint G2/M Checkpoint Abrogation Fork_Collapse Replication Fork Collapse ATR->Fork_Collapse Loss of Fork Stabilization pCHK1->Checkpoint No Inhibition of CDC25/CDKs DNA_Damage ↑ DNA Damage (DSBs) Checkpoint->DNA_Damage Fork_Collapse->DNA_Damage Mitotic_Catastrophe Mitotic Catastrophe & Cell Death DNA_Damage->Mitotic_Catastrophe ATR_Inhibitor This compound (ATR Inhibitor) ATR_Inhibitor->ATR

Caption: Mechanism of action of a selective ATR inhibitor in cancer cells.

Quantitative Data for Representative ATR Inhibitors

The potency of ATR inhibitors is evaluated through biochemical assays (kinase inhibition) and cell-based assays (target modulation and cytotoxicity). The following table summarizes representative data for well-characterized ATR inhibitors.

Inhibitor Target Biochemical IC₅₀ Cellular IC₅₀ (p-CHK1) Cell Viability IC₅₀ (Monotherapy) Cell Line(s) Reference(s)
Berzosertib (M6620, VE-822) ATR< 50 nM~50-100 nM0.2 - >10 µMMultiple solid tumors[6][14]
Ceralasertib (AZD6738) ATR~1 nMNot Reported0.05 - 1 µMATM/p53-deficient models[1][5]
VE-821 ATR~26 nM~100-200 nM0.5 - >10 µMOvarian, Pancreatic[2][9]
M4344 (VX-803) ATRNot Reported< 50 nM0.01 - 0.5 µMBlood, Lung Cancers[1]

Note: IC₅₀ values can vary significantly based on the specific assay conditions, cell lines used, and duration of treatment.

Key Experimental Protocols

Characterizing the cellular effects of an ATR inhibitor involves a standard set of assays to confirm target engagement, impact on the cell cycle, and induction of DNA damage.

Western Blotting for CHK1 Phosphorylation

This assay is the primary method to demonstrate that an ATR inhibitor is engaging its target and blocking the downstream signaling pathway in cells.

Methodology:

  • Cell Culture and Treatment : Plate cells (e.g., HeLa, U2OS) at a density to achieve 70-80% confluency. Treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea (HU) or 20 J/m² UV radiation) to activate the ATR pathway, in the presence or absence of a dose range of the ATR inhibitor for 1-2 hours.

  • Cell Lysis : Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-10% polyacrylamide gel.

  • Protein Transfer : Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH, β-Actin).

  • Secondary Antibody & Detection : Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A 1. Cell Treatment (Damage +/- ATRi) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Gel Electrophoresis) C->D E 5. Membrane Transfer (PVDF/Nitrocellulose) D->E F 6. Blocking (5% Milk/BSA) E->F G 7. Primary Antibody Incubation (p-CHK1, Total CHK1, GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection (Imaging) H->I

Caption: Standard workflow for Western Blot analysis of CHK1 phosphorylation.
Flow Cytometry for Cell Cycle Analysis

This protocol is used to assess the abrogation of the G2/M checkpoint. ATR inhibition in irradiated cells prevents G2 arrest, allowing cells to proceed into mitosis, which can be quantified.

Methodology:

  • Cell Culture and Treatment : Seed cells and synchronize if necessary. Treat cells with a G2-arresting agent like ionizing radiation (e.g., 5-10 Gy) followed by treatment with the ATR inhibitor or vehicle control. Culture for 18-24 hours.

  • Cell Harvesting : Collect both adherent and floating cells. Wash with PBS.

  • Fixation : Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining : Wash cells to remove ethanol. Resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL).

  • Data Acquisition : Analyze samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis : Gate on single cells and use software to model the cell cycle distribution (G1, S, G2/M phases) based on DNA content (fluorescence intensity). A decrease in the G2/M population in the ATRi + IR group compared to the IR-only group indicates checkpoint abrogation.

Flow_Cytometry_Workflow A 1. Cell Treatment (IR +/- ATRi) B 2. Cell Harvesting (Trypsinize + Supernatant) A->B C 3. Fixation (Ice-cold 70% Ethanol) B->C D 4. Staining (Propidium Iodide + RNase A) C->D E 5. Data Acquisition (Flow Cytometer) D->E F 6. Data Analysis (Cell Cycle Modeling) E->F

Caption: Workflow for cell cycle analysis by flow cytometry.
Immunofluorescence for γH2AX Foci

This imaging-based assay visualizes the accumulation of DNA double-strand breaks (a marker of DNA damage) within the nucleus following ATR inhibitor treatment.

Methodology:

  • Cell Culture and Treatment : Grow cells on glass coverslips in a multi-well plate. Treat with the ATR inhibitor, often in combination with a replication stress-inducing agent like low-dose HU (0.5-1 mM), for 4-24 hours.

  • Fixation : Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization : Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking : Block with 1% BSA in PBST for 1 hour.

  • Primary Antibody Staining : Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX, for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Staining : Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Mounting and Imaging : Wash and mount the coverslips onto microscope slides using mounting medium containing a nuclear counterstain like DAPI.

  • Analysis : Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using imaging software.

Immunofluorescence_Workflow A 1. Seed & Treat Cells on Coverslips B 2. Fixation (4% PFA) A->B C 3. Permeabilization (0.25% Triton X-100) B->C D 4. Blocking (1% BSA) C->D E 5. Primary Antibody (anti-γH2AX) D->E F 6. Secondary Antibody (Fluorophore-conjugated) E->F G 7. Mount with DAPI F->G H 8. Fluorescence Microscopy & Image Analysis G->H

Caption: Workflow for immunofluorescence detection of γH2AX foci.

Conclusion

The ATR kinase is a master regulator of the cell cycle in response to replication stress, making it a critical pro-survival factor, especially for cancer cells exhibiting high genomic instability. Selective ATR inhibitors effectively drug this dependency by dismantling the S and G2/M checkpoints and promoting the collapse of replication forks. This leads to an intolerable level of DNA damage and subsequent cell death via mitotic catastrophe. The data presented for representative compounds highlight the potent and selective nature of these inhibitors. The detailed experimental protocols provide a robust framework for researchers to characterize novel ATR inhibitors and further explore their role in cell cycle control and cancer therapy. As several ATR inhibitors are advancing through clinical trials, they represent a promising new class of targeted agents in oncology.[1][6]

References

Atr-IN-16: A Comprehensive Technical Guide to a Selective ATR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-16, also identified as compound 45, is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2] The DDR is a complex signaling network that maintains genomic integrity, and its dysregulation is a hallmark of many cancers. ATR plays a pivotal role in responding to replication stress, making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Parameter Value Notes
ATR Inhibition (Ki) 6 nMIn vitro kinase assay
Cellular ATR Inhibition (IC50) 410 nMLoVo cells

Table 1: Potency of this compound

Kinase Selectivity Fold vs. ATR
ATM >600
DNA-PK >600

Table 2: Selectivity Profile of this compound against PIKK Family Kinases [2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATR kinase. By binding to the ATP-binding site of ATR, it prevents the phosphorylation of downstream substrates, most notably Chk1. This inhibition disrupts the ATR-mediated signaling cascade that is crucial for cell cycle arrest, DNA repair, and stabilization of stalled replication forks.

Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response and the point of intervention for this compound.

ATR_Signaling_Pathway ATR Signaling Pathway and Inhibition by this compound DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Atr_IN_16 This compound Atr_IN_16->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Chk1->Apoptosis

Caption: ATR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro ATR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of ATR.

Workflow Diagram:

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Recombinant ATR Kinase - Substrate (e.g., GST-Chk1) - ATP Start->Prepare_Reaction Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ELISA, Radioactivity) Stop_Reaction->Detect_Phosphorylation Calculate_Ki Calculate Ki Value Detect_Phosphorylation->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for the in vitro ATR kinase inhibition assay.

Detailed Method:

  • Reaction Setup: A reaction mixture containing recombinant human ATR kinase, a suitable substrate (e.g., a GST-tagged Chk1 fragment), and ATP in a kinase buffer is prepared.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.

  • Incubation: The reaction is incubated at 30°C for a specified period to allow for substrate phosphorylation.

  • Reaction Termination: The kinase reaction is stopped, typically by the addition of a solution containing EDTA.

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as an enzyme-linked immunosorbent assay (ELISA) using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

  • Data Analysis: The inhibitory activity is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki value is then calculated from this data.

Cellular ATR Inhibition Assay (Chk1 Phosphorylation)

This assay measures the ability of a compound to inhibit ATR activity within a cellular context by assessing the phosphorylation of its downstream target, Chk1.

Workflow Diagram:

Cellular_Assay_Workflow Cellular ATR Inhibition Assay Workflow Start Start Culture_Cells Culture LoVo Cells Start->Culture_Cells Add_Inhibitor Treat with this compound (Varying Concentrations) Culture_Cells->Add_Inhibitor Induce_Damage Induce DNA Damage (e.g., Hydroxyurea) Add_Inhibitor->Induce_Damage Lyse_Cells Lyse Cells Induce_Damage->Lyse_Cells Western_Blot Western Blot Analysis for Phospho-Chk1 (Ser345) Lyse_Cells->Western_Blot Quantify_Signal Quantify Signal Intensity Western_Blot->Quantify_Signal Calculate_IC50 Calculate IC50 Value Quantify_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the cellular ATR inhibition assay.

Detailed Method:

  • Cell Culture: LoVo cells are cultured in appropriate media and seeded in multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a defined period.

  • DNA Damage Induction: DNA damage is induced to activate the ATR pathway. A common method is treatment with hydroxyurea, which causes replication stress.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated Chk1 (at Ser345, a known ATR phosphorylation site) and total Chk1 (as a loading control).

  • Signal Quantification: The intensity of the protein bands is quantified using densitometry.

  • Data Analysis: The ratio of phosphorylated Chk1 to total Chk1 is calculated for each inhibitor concentration. The IC50 value, the concentration at which 50% of Chk1 phosphorylation is inhibited, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship of Selective Inhibition

The therapeutic potential of this compound lies in its high selectivity for ATR over other closely related kinases in the PIKK family, such as ATM and DNA-PK. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Selectivity_Logic Logical Relationship of this compound Selectivity PIKK_Family PIKK Family Kinases ATR ATR PIKK_Family->ATR ATM ATM PIKK_Family->ATM DNA_PK DNA-PK PIKK_Family->DNA_PK Therapeutic_Effect Targeted Therapeutic Effect Off_Target_Effects Minimized Off-Target Effects Atr_IN_16 This compound Atr_IN_16->ATR High Affinity (Inhibition) Atr_IN_16->ATM Low Affinity Atr_IN_16->DNA_PK Low Affinity

Caption: Logical diagram illustrating the selective inhibition of ATR by this compound.

Conclusion

This compound is a potent and highly selective ATR kinase inhibitor that serves as a valuable tool for studying the DNA Damage Response and as a promising lead compound in the development of novel anticancer therapies. Its well-defined mechanism of action and high selectivity underscore its potential for targeted cancer treatment, particularly in combination with DNA-damaging agents. The experimental protocols detailed herein provide a foundation for the further characterization and development of this and similar compounds.

References

Investigating the function of ATR signaling with Atr-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Investigating ATR Signaling with a Selective ATR Inhibitor

Disclaimer: The compound "Atr-IN-16" is not documented in the public scientific literature. This guide will, therefore, focus on the principles and methodologies for investigating the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway using a representative, potent, and selective ATR inhibitor as a model. The data and protocols provided are based on studies with well-characterized ATR inhibitors.

Introduction to the ATR Signaling Pathway

The ATR kinase is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity.[1][2] ATR is primarily activated in response to a broad spectrum of DNA damage, particularly replication stress, which involves the stalling of DNA replication forks and the exposure of single-stranded DNA (ssDNA).[2][3][4] Unlike its relative, ATM (Ataxia Telangiectasia Mutated), which primarily responds to DNA double-strand breaks, ATR is crucial for cell survival during the S-phase of the cell cycle.[1][2]

Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[1][5] This initiates a signaling cascade that coordinates cell-cycle arrest, stabilizes and helps restart stalled replication forks, and promotes DNA repair.[1][6] Given that many cancer cells exhibit high levels of replication stress due to oncogene activation and have defects in other DDR pathways (like p53), they become heavily reliant on the ATR pathway for survival.[6][7] This dependency makes ATR an attractive therapeutic target, and selective ATR inhibitors are powerful tools for both basic research and clinical investigation.[3][7]

The ATR Signaling Pathway and Mechanism of Inhibition

The canonical ATR signaling pathway is initiated by the detection of ssDNA coated by Replication Protein A (RPA). This serves as a platform to recruit the ATR-ATRIP complex. Full activation of ATR kinase requires the subsequent recruitment of the 9-1-1 checkpoint clamp and an activator protein, TopBP1.[1][8] Once active, ATR phosphorylates Chk1, which in turn targets downstream effectors like Cdc25 phosphatases to induce cell cycle arrest.[4]

ATR inhibitors are small molecules that function as competitive inhibitors of the ATR kinase domain, preventing the phosphorylation of its downstream targets and thereby abrogating the cellular response to replication stress.

ATR_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Activity cluster_downstream Downstream Effectors DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA-RPA Complex DNA_Damage->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP Recruitment NineOneOne 9-1-1 Complex ssDNA->NineOneOne Loading Active_ATR Active ATR Kinase ATR_ATRIP->Active_ATR Activation TopBP1 TopBP1 NineOneOne->TopBP1 Recruitment TopBP1->Active_ATR Activation Chk1 Chk1 Active_ATR->Chk1 Phosphorylation pChk1 p-Chk1 (S345) Inhibitor ATR Inhibitor (e.g., this compound) Inhibitor->Active_ATR Inhibition CellCycleArrest S/G2-M Checkpoint Activation pChk1->CellCycleArrest ForkStab Replication Fork Stabilization pChk1->ForkStab DNARepair DNA Repair pChk1->DNARepair

Figure 1: The ATR Signaling Pathway. This diagram illustrates the activation of ATR by replication stress and its subsequent phosphorylation of Chk1, leading to downstream cellular responses. A selective ATR inhibitor blocks the kinase activity of ATR.

Quantitative Data on ATR Inhibitor Potency

The efficacy of an ATR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. This can be measured both in biochemical assays (in vitro kinase assays) and in cell-based assays (in cellulo). The cellular IC50 for growth inhibition provides insight into the compound's potency in a more complex biological system.

ATR InhibitorCell LineCell TypeIC50 (Growth Inhibition)Citation
AZD6738 (Ceralasertib) HCT116Colorectal Carcinoma≥1 µM[9]
AZD6738 (Ceralasertib) HT29Colorectal Carcinoma≥1 µM[9]
AZD6738 (Ceralasertib) B16 (Mlh1 KO)Mouse Melanoma~100-200 nM[10]
VE-821 B16 (Mlh1 KO)Mouse Melanoma~200-400 nM[10]
VE-821 HCT116Human Telomerase Positive0.9 µM[11]
VE-821 CAL72ALT Cell Line0.7 µM[11]
VE-821 SAOS2ALT Cell Line7 µM[11]
ATR-IN-10 N/ABiochemical Assay2.978 µM[12]

Note: IC50 values can vary significantly based on the assay conditions, duration of treatment, and the specific genetic background of the cell line.

Experimental Protocols for Investigating ATR Function

To investigate the function of ATR signaling using an inhibitor, several key experiments are typically performed. These assays help to confirm target engagement, assess the cellular consequences of ATR inhibition, and explore potential therapeutic applications.

Western Blotting for ATR Pathway Inhibition

Western blotting is used to detect changes in the phosphorylation status of ATR substrates, providing direct evidence of target engagement. The most common readout for ATR inhibition is a decrease in the phosphorylation of Chk1 at serine 345 (p-Chk1 S345). Conversely, ATR inhibition can lead to an accumulation of DNA damage, often measured by an increase in phosphorylated H2AX (γH2AX).[13]

WB_Workflow start Start: Seed Cells treat Treat cells with ATR Inhibitor and/or DNA damaging agent start->treat harvest Harvest and Lyse Cells (e.g., RIPA buffer) treat->harvest quantify Quantify Protein (e.g., BCA Assay) harvest->quantify prepare Prepare Samples (SDS sample buffer, boil) quantify->prepare sds_page SDS-PAGE (Separate proteins by size) prepare->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer block Block Membrane (5% BSA or milk in TBST) transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-p-Chk1, anti-γH2AX) Overnight at 4°C block->primary_ab wash1 Wash (3x with TBST) primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash (3x with TBST) secondary_ab->wash2 detect Detect with ECL Substrate and Image wash2->detect end End: Analyze Bands detect->end

Figure 2: Western Blotting Workflow. This diagram outlines the key steps for assessing ATR pathway inhibition by measuring protein phosphorylation levels.

Protocol: Western Blotting

  • Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with the desired concentrations of the ATR inhibitor for the specified duration. A positive control (e.g., hydroxyurea or UV radiation) can be used to induce ATR activity.

  • Lysis: Aspirate media, wash cells with ice-cold 1X PBS, and lyse by adding 1X SDS sample buffer. Scrape cells and transfer the lysate to a microcentrifuge tube.[14]

  • Sample Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat samples at 95-100°C for 5 minutes.[14]

  • Gel Electrophoresis: Load 20 µL of each sample onto an SDS-PAGE gel and run to separate proteins by size.[14]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with a diluted primary antibody (e.g., anti-p-Chk1 S345, anti-Chk1, anti-γH2AX, anti-Actin) in blocking buffer overnight at 4°C with gentle shaking.[13][14]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[14]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

  • Detection: Wash the membrane three times for 5 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

Cell Viability Assays

Cell viability assays are used to determine the effect of the ATR inhibitor on cell proliferation and survival. These colorimetric or luminescent assays measure metabolic activity, which correlates with the number of viable cells.

Viability_Workflow start Start: Seed cells in 96-well plate treat Add serial dilutions of ATR Inhibitor start->treat incubate Incubate for desired period (e.g., 72 hours) treat->incubate add_reagent Add Viability Reagent (e.g., MTT, MTS, CellTiter-Glo) incubate->add_reagent incubate2 Incubate for 1-4 hours (for colorimetric assays) add_reagent->incubate2 read Read absorbance or luminescence on a plate reader incubate2->read end End: Plot dose-response curve and calculate IC50 read->end

Figure 3: Cell Viability Assay Workflow. This diagram shows the general procedure for determining the effect of an ATR inhibitor on cell proliferation and calculating the IC50 value.

Protocol: MTS Assay

  • Cell Seeding: Prepare a cell suspension and seed into a 96-well plate at a predetermined density to ensure cells are in the exponential growth phase at the end of the experiment.[16]

  • Compound Addition: The following day, add the ATR inhibitor in a series of dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.[17][18]

  • Reagent Addition: Add 20 µL of MTS solution to each well.[16]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[16]

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[16]

  • Analysis: Normalize the data to the vehicle-treated control cells and plot the results as percent viability versus inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis

Cell cycle analysis by flow cytometry is used to determine how ATR inhibition affects cell cycle progression. ATR inhibition typically abrogates the S and G2/M checkpoints, which can be observed as a failure to arrest in these phases after DNA damage.

CellCycle_Workflow start Start: Culture and treat cells with ATR Inhibitor harvest Harvest cells (trypsinize and pellet) start->harvest wash Wash with PBS harvest->wash fix Fix cells in cold 70% ethanol (at least 2 hours on ice) wash->fix wash2 Wash with PBS fix->wash2 stain Resuspend in staining buffer (PBS with RNase A and Propidium Iodide) wash2->stain incubate Incubate overnight at 4°C (protected from light) stain->incubate acquire Acquire data on a flow cytometer incubate->acquire end End: Analyze DNA content histograms to determine cell cycle phases acquire->end

Figure 4: Cell Cycle Analysis Workflow. This diagram details the process of preparing and analyzing cells by flow cytometry to assess the effects of ATR inhibition on cell cycle distribution.

Protocol: Propidium Iodide Staining

  • Cell Preparation: Culture and treat cells with the ATR inhibitor as required for the experiment.

  • Harvesting: Harvest both adherent and suspension cells and collect them by centrifugation.[19][20]

  • Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%.[19][20]

  • Incubation for Fixation: Fix the cells on ice for at least two hours or at -20°C for longer storage.[19][20]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[19][20]

  • Incubation for Staining: Incubate the cells, protected from light, overnight at 4°C to ensure stoichiometric staining of DNA.[19]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the Propidium Iodide is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Application in Research: Synthetic Lethality

A key application of ATR inhibitors in cancer research is the exploitation of "synthetic lethality." This occurs when the combination of two genetic mutations (or a mutation and a drug) is lethal to a cell, whereas either event alone is not. Many cancers have mutations in other DDR genes, such as ATM or p53, making them particularly dependent on ATR for survival. Inhibiting ATR in these cancer cells is synthetically lethal, leading to selective cancer cell death while sparing normal, healthy cells that have a functional DDR network.[17]

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer Cancer Cell Normal_ATR Functional ATR Normal_Viable Cell Viable Normal_ATR->Normal_Viable Supports DNA Repair Normal_ATM Functional ATM/p53 Normal_ATM->Normal_Viable Supports DNA Repair Normal_ATR_Inhibited ATR Inhibited Normal_Viable_Inhibited Cell Viable Normal_ATR_Inhibited->Normal_Viable_Inhibited ATM/p53 compensates Cancer_ATR Functional ATR Cancer_Viable Cell Viable Cancer_ATR->Cancer_Viable Critical for Survival Cancer_ATM Mutated ATM/p53 Cancer_Death Synthetic Lethality (Cell Death) Cancer_ATM->Cancer_Death No viable repair pathway Cancer_ATR_Inhibited ATR Inhibited Cancer_ATR_Inhibited->Cancer_Death No viable repair pathway

Figure 5: The Principle of Synthetic Lethality. This diagram illustrates how inhibiting ATR in a cancer cell with a pre-existing defect in another DNA damage repair pathway (like ATM or p53) leads to cell death, while normal cells remain viable.

Conclusion

Selective ATR inhibitors are invaluable tools for dissecting the complexities of the DNA damage response. By providing a means to acutely and specifically block ATR kinase activity, these compounds allow researchers to probe the pathway's role in cell cycle control, replication fork dynamics, and DNA repair. The principle of synthetic lethality has also positioned ATR inhibitors as a promising class of anti-cancer agents, with several now in clinical trials.[13][21] The experimental approaches outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the function of ATR signaling and evaluate the efficacy of novel ATR-targeted therapies.

References

Atr-IN-16's impact on genomic stability in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Impact of ATR Inhibition on Genomic Stability in Cancer Cells

Disclaimer: The compound "ATR-IN-16" is not documented in the public scientific literature. This guide will therefore focus on the principles of ATR inhibition and its impact on genomic stability, using data from well-characterized, potent, and selective ATR inhibitors such as Ceralasertib (AZD6738) and Berzosertib (VE-822/M6620) as representative examples of this drug class.

Introduction: The Role of ATR in Genomic Stability

The Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase is a master regulator of the DNA Damage Response (DDR), a network essential for maintaining genomic integrity.[1][2][3] ATR is primarily activated in response to a broad spectrum of DNA lesions and, most critically, during periods of replication stress (RS), where DNA replication forks stall or collapse.[4][5] Oncogene activation in cancer cells often leads to high levels of intrinsic RS, making these cells particularly dependent on the ATR signaling pathway for survival.[5][6]

Upon activation, ATR phosphorylates a multitude of substrates, with Checkpoint Kinase 1 (Chk1) being a primary effector.[4] This initiates a signaling cascade that coordinates cell cycle checkpoints (primarily in S and G2 phases), stabilizes stalled replication forks, and promotes DNA repair.[1][4][7] By halting the cell cycle, the ATR-Chk1 pathway provides time for the cell to repair DNA damage before entering mitosis, thus preventing the propagation of genomic errors.[5] This dependency of cancer cells on ATR for managing high RS makes it a prime therapeutic target.[5][8]

Mechanism of Action of ATR Inhibitors

ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, effectively blocking its catalytic activity.[9] This inhibition prevents the phosphorylation and activation of downstream targets, most notably Chk1.[10] The consequences of this blockade are profound for a cancer cell reliant on ATR signaling:

  • Abrogation of Cell Cycle Checkpoints: Without active Chk1, the cell cycle is no longer arrested in response to DNA damage.[10] Damaged cells are unable to halt progression into mitosis.[6][11]

  • Replication Fork Collapse: ATR is crucial for stabilizing stalled replication forks.[5] Inhibition leads to the collapse of these forks, generating DNA double-strand breaks (DSBs).[12]

  • Increased Genomic Instability: The combination of unrepaired DNA damage and a failure to arrest the cell cycle forces cells into a premature and faulty mitosis. This results in widespread chromosomal fragmentation, a phenomenon known as mitotic catastrophe, which ultimately leads to apoptotic cell death.[5][13]

This mechanism forms the basis of a key cancer therapy strategy known as synthetic lethality . Cancer cells that have defects in other DDR pathways (e.g., mutations in ATM or TP53) are exquisitely sensitive to ATR inhibition.[13][14] While a normal cell can compensate for the loss of ATR activity using pathways like the ATM-p53 axis, a cancer cell lacking both becomes non-viable.[8][14]

ATR_Inhibitor_Mechanism Figure 1: Mechanism of ATR Inhibition cluster_0 ATR Signaling Pathway cluster_1 Effect of ATR Inhibitor Replication_Stress Replication Stress (e.g., Oncogenes, Chemotherapy) ssDNA RPA-coated ssDNA Replication_Stress->ssDNA ATR ATR Kinase Activation ssDNA->ATR Chk1 Chk1 Phosphorylation (pChk1) ATR->Chk1 Blocked_ATR ATR Kinase Blocked Cell_Cycle_Arrest S/G2 Checkpoint Activation & Fork Stabilization Chk1->Cell_Cycle_Arrest ATR_Inhibitor ATR Inhibitor (e.g., this compound) ATR_Inhibitor->Blocked_ATR No_pChk1 No Chk1 Phosphorylation Blocked_ATR->No_pChk1 Checkpoint_Abrogation Checkpoint Abrogation & Fork Collapse No_pChk1->Checkpoint_Abrogation Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Checkpoint_Abrogation->Mitotic_Catastrophe

Figure 1: Mechanism of ATR Inhibition

Quantitative Impact on Cancer Cells

The effect of ATR inhibitors can be quantified through various in vitro and in vivo assays. The data consistently show that these inhibitors potently suppress cancer cell proliferation, induce DNA damage, and synergize with conventional chemotherapies.

Cell Viability and Potency

The potency of ATR inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in cell viability assays.

InhibitorCancer TypeCell Line(s)IC50 / Ki (Potency)Citation(s)
VE-821 PancreaticPSN-1, MiaPaCa-2Sensitizes to radiation[9]
GastricAGS, MKN-4513.7 µM, 11.3 µM (72h)[15]
Cell-Free AssayN/AKi: 13 nM, IC50: 26 nM[9][16][17]
VE-822 Colorectal (ARID1A-mutant)VariousIC50: 1.3 ± 0.2 µM[18]
Colorectal (ARID1A-WT)VariousIC50: 4.8 ± 1.8 µM[18]
Ceralasertib (AZD6738) Small-Cell LungVarious (16 lines)0.39 to 3.90 µM[19]
BAY-1895344 OsteosarcomaVariousMost potent of 3 ATRi tested[20]
Induction of DNA Damage and Apoptosis Markers

ATR inhibition leads to a measurable increase in markers of DNA DSBs (γH2AX) and apoptosis (cleaved caspases).

InhibitorCancer TypeCell LineTreatmentBiomarker ChangeCitation(s)
Ceralasertib (AZD6738) Biliary TractSNU478, SNU8690.1-1 µMIncreased γH2AX, Cleaved PARP[10]
ColorectalHT290.5 µM + 5 µM 5-FUIncreased γH2AX, Cleaved Caspase-3[21]
NSCLC (Xenograft)HCT116+ RadiationIncreased γH2AX foci[22]
Berzosertib (VE-822) U2OS+ HydroxyureaHigh accumulation of 53BP1 foci[6]

Experimental Protocols

Evaluating the impact of an ATR inhibitor on genomic stability involves a standard set of cellular and molecular biology techniques.

Experimental_Workflow Figure 2: Experimental Workflow for ATRi Evaluation cluster_assays Downstream Assays cluster_endpoints Measured Endpoints start Cancer Cell Culture treatment Treat with ATR Inhibitor (Dose-response & Time-course) start->treatment western Western Blot treatment->western flow Flow Cytometry treatment->flow if_staining Immunofluorescence treatment->if_staining viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western_out Protein Levels: - pChk1, Chk1 - γH2AX - Cleaved PARP/Caspase-3 western->western_out flow_out Cell Cycle Profile: - G2/M Abrogation - Sub-G1 (Apoptosis) flow->flow_out if_out DNA Damage Foci: - γH2AX - 53BP1, RAD51 if_staining->if_out viability_out Cell Proliferation: - IC50 Calculation - Synergy Scores viability->viability_out

Figure 2: Experimental Workflow for ATRi Evaluation
Western Blot Analysis

  • Objective: To measure changes in protein levels and phosphorylation status of key DDR proteins.

  • Protocol:

    • Cell Culture & Treatment: Seed cancer cells (e.g., SNU478, HT29) in 60-mm dishes and allow them to adhere overnight. Treat cells with varying concentrations of the ATR inhibitor (e.g., 0.1, 0.5, 1.0 µM Ceralasertib) for a specified time (e.g., 24, 48, 72 hours).[10][21]

    • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

    • Quantification: Determine protein concentration using a Bradford or BCA assay.

    • Electrophoresis & Transfer: Denature equal amounts of protein lysate and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with primary antibodies overnight at 4°C. Key primary antibodies include: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-γH2AX, anti-H2AX, anti-cleaved-caspase-3, and a loading control (e.g., β-actin).[10][21][24]

    • Detection: Wash and incubate with HRP-linked secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.[24]

Cell Cycle Analysis by Flow Cytometry
  • Objective: To assess the inhibitor's effect on cell cycle distribution, particularly the abrogation of the G2/M checkpoint.

  • Protocol:

    • Cell Culture & Treatment: Treat cells as described for Western Blot analysis.

    • Harvesting: Harvest cells, including any floating cells, by trypsinization and centrifugation.

    • Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.

    • Staining: Rehydrate cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or 7-AAD) and RNase A.[12]

    • Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. Quantify the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.

Immunofluorescence for DNA Damage Foci
  • Objective: To visualize and quantify the formation of nuclear foci representing sites of DNA damage.

  • Protocol:

    • Cell Culture: Seed cells on glass coverslips in a multi-well plate and treat with the ATR inhibitor, often in combination with a DNA damaging agent (e.g., radiation).[22]

    • Fixation & Permeabilization: At the desired time point, wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent solution (e.g., 0.5% Triton X-100).

    • Blocking & Staining: Block non-specific binding sites (e.g., with BSA or serum). Incubate with primary antibodies against DNA damage markers like anti-γH2AX or anti-53BP1.[22][24]

    • Secondary Antibody & Mounting: Wash and incubate with a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI and mount the coverslip onto a microscope slide.

    • Imaging & Quantification: Acquire images using a fluorescence or confocal microscope. Use image analysis software to count the number of foci per nucleus in a large population of cells.[22]

Signaling Pathways and Logical Relationships

The integrity of the genome during S-phase is critically dependent on a functional ATR pathway. Its inhibition disrupts a complex signaling network, leading to catastrophic consequences for cancer cells.

ATR_Signaling_Genomic_Stability Figure 3: ATR's Role in Maintaining Genomic Stability Replication_Stress Replication Stress ssDNA RPA-coated single-stranded DNA (ssDNA) Replication_Stress->ssDNA ATR_Activation ATR-ATRIP Complex Recruitment & Activation ssDNA->ATR_Activation Chk1_Activation Chk1 Activation (pChk1) ATR_Activation->Chk1_Activation Fork_Stabilization Replication Fork Stabilization & Restart ATR_Activation->Fork_Stabilization DNA_Repair DNA Repair (e.g., Homologous Recombination) ATR_Activation->DNA_Repair ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR_Activation BLOCKS Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis ATR_Inhibitor->Mitotic_Catastrophe CDC25_Inhibition CDC25 Phosphatases Inhibition Chk1_Activation->CDC25_Inhibition CDK_Inhibition CDK Inhibition CDC25_Inhibition->CDK_Inhibition prevents dephosphorylation of Checkpoint Cell Cycle Arrest (S and G2/M) CDK_Inhibition->Checkpoint leads to Genomic_Stability Genomic Stability Maintained Checkpoint->Genomic_Stability Fork_Stabilization->Genomic_Stability DNA_Repair->Genomic_Stability

Figure 3: ATR's Role in Maintaining Genomic Stability

Conclusion and Future Directions

Inhibition of the ATR kinase is a powerful strategy that exploits the inherent genomic instability and replication stress of cancer cells. By disabling a critical DNA damage checkpoint, ATR inhibitors like Ceralasertib and Berzosertib prevent cancer cells from repairing DNA damage, leading to mitotic catastrophe and cell death. This approach is particularly effective in tumors with underlying DDR deficiencies, such as ATM or TP53 mutations, via the principle of synthetic lethality. The quantitative data clearly demonstrate that ATR inhibition increases markers of DNA damage (γH2AX) and abrogates cell cycle control. As research continues, the focus will be on identifying robust predictive biomarkers to select patients most likely to benefit from this therapy and exploring rational combination strategies with other agents, including PARP inhibitors and immunotherapy, to further enhance anti-tumor efficacy.[19][25]

References

The Discovery and Development of ATRN-119: A Macrocyclic Inhibitor of the ATR Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, mechanism of action, and ongoing clinical development of ATRN-119, a first-in-class, orally bioavailable, macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a pathway frequently exploited by cancer cells to survive and proliferate despite high levels of replication stress. ATRN-119 was designed to offer enhanced potency and selectivity over previous ATR inhibitors, potentially leading to a wider therapeutic window. This document summarizes key preclinical data, including quantitative measures of potency and selectivity, and outlines the methodologies of pivotal experiments. Furthermore, it details the current understanding of the ATR signaling pathway and the mechanism by which ATRN-119 exerts its anti-neoplastic effects.

Introduction: Targeting the DNA Damage Response in Oncology

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA damage response (DDR). A key player in the DDR is the serine/threonine kinase ATR, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA replication stress.[1] Once activated, ATR orchestrates a signaling cascade to stabilize replication forks, initiate DNA repair, and induce cell cycle arrest, thereby allowing time for DNA lesions to be resolved.[1][2]

Many cancer cells exhibit high levels of replication stress due to oncogene activation and defects in other DDR pathways. This renders them particularly dependent on the ATR signaling pathway for survival.[1] Consequently, inhibiting ATR has emerged as a promising therapeutic strategy to selectively kill cancer cells by exacerbating their intrinsic genomic instability, a concept known as synthetic lethality.[3]

ATRN-119 is a novel, potent, and highly selective macrocyclic ATR inhibitor developed by Aprea Therapeutics.[3] Its unique macrocyclic structure is designed to confer high target affinity and selectivity, potentially mitigating the off-target toxicities, such as myelosuppression, that have been a challenge for earlier generations of ATR inhibitors.[4]

Discovery and Preclinical Development of ATRN-119

ATRN-119 was identified through a drug discovery program aimed at developing a highly selective and potent ATR inhibitor with a favorable safety profile. The macrocyclic scaffold of ATRN-119 is intended to reduce conformational flexibility, thereby enhancing its binding affinity and selectivity for the ATR kinase.[4]

In Vitro Potency and Selectivity

The inhibitory activity of ATRN-119 against ATR and other members of the phosphoinositide 3-kinase-related kinase (PIKK) family was assessed in biochemical assays. As summarized in Table 1, ATRN-119 demonstrates potent inhibition of ATR with an IC50 of approximately 4 nM.[5] Importantly, it exhibits significant selectivity over other key PIKK family members, including ATM, DNA-PK, and mTOR, with IC50 values that are over 600-fold, 2000-fold, and 2000-fold higher, respectively.[5] This high degree of selectivity is anticipated to contribute to a more favorable safety profile in clinical settings.

KinaseIC50 (nM)Selectivity Fold vs. ATR
ATR ~4 -
ATM>2400>600
DNA-PK>8000>2000
mTOR>8000>2000
Table 1: In Vitro Kinase Inhibitory Potency and Selectivity of ATRN-119. [5]
Cellular Activity

The cellular potency of ATRN-119 was evaluated in a panel of cancer cell lines. In cell proliferation assays, ATRN-119 effectively limited the viability of various cancer cell lines, with EC50 values in the low nanomolar range. Furthermore, Western blot analysis confirmed the on-target activity of ATRN-119 by demonstrating a dose-dependent decrease in the phosphorylation of Checkpoint Kinase 1 (CHK1) on Serine 345, a direct downstream target of ATR. Inhibition of ATR signaling by ATRN-119 also led to an increase in the phosphorylation of H2AX, a marker of DNA double-strand breaks, indicating the collapse of replication forks.

Mechanism of Action

ATRN-119 is an orally bioavailable inhibitor that selectively targets and binds to the ATR kinase, thereby inhibiting its catalytic activity.[6] The primary consequence of ATR inhibition is the abrogation of downstream signaling, most notably the phosphorylation and activation of CHK1.[6]

ATR_Signaling_Pathway cluster_stress Replication Stress cluster_atr_complex ATR Activation cluster_downstream Downstream Signaling cluster_inhibitor Inhibitor Action ssDNA ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits ATR ATR ATRIP ATRIP CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (S345) CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNA_Repair DNA Repair pCHK1->DNA_Repair ForkStabilization Replication Fork Stabilization pCHK1->ForkStabilization ATRN119 ATRN-119 ATRN119->ATR_ATRIP inhibits

The inhibition of the ATR-CHK1 axis by ATRN-119 leads to several downstream consequences that are particularly detrimental to cancer cells:

  • Inhibition of DNA Damage Checkpoint Activation: By preventing CHK1 activation, ATRN-119 abrogates the cell cycle checkpoints that would normally halt cell division in the presence of DNA damage. This forces cancer cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[6]

  • Disruption of DNA Damage Repair: ATR signaling is crucial for the recruitment of DNA repair factors to sites of DNA damage. Inhibition of ATR impairs the ability of cancer cells to repair damaged DNA, leading to an accumulation of genomic instability.[6]

  • Induction of Tumor Cell Apoptosis: The combination of checkpoint abrogation and impaired DNA repair leads to the accumulation of lethal DNA damage, ultimately triggering programmed cell death (apoptosis) in cancer cells.[6]

Clinical Development

ATRN-119 is currently being evaluated in a Phase 1/2a open-label, dose-escalation, and expansion clinical trial (NCT04905914) in patients with advanced solid tumors harboring specific mutations in DDR-related genes.[7][8][9] The primary objectives of the study are to assess the safety, tolerability, and pharmacokinetics of ATRN-119 and to determine the recommended Phase 2 dose (RP2D).[9]

As of early 2025, the trial has progressed through several dose-escalation cohorts, with doses ranging from 50 mg to 1100 mg once daily, and a twice-daily dosing regimen also being explored. Preliminary data from the trial have shown that ATRN-119 is generally well-tolerated, with no dose-limiting toxicities reported at the initial dose levels.[10] Encouragingly, early signs of clinical activity have been observed, including stable disease and tumor shrinkage in some heavily pretreated patients.[7][11]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ATRN-119 against ATR and other kinases.

General Procedure:

  • Recombinant human ATR kinase and a suitable substrate (e.g., a peptide containing the consensus phosphorylation motif) are incubated in a kinase reaction buffer.

  • ATRN-119 is added at varying concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP and subsequent autoradiography, or by using phosphorylation-specific antibodies in an ELISA-based format.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase Reaction Mixture (ATR Kinase, Substrate, Buffer) Start->Prepare AddInhibitor Add Varying Concentrations of ATRN-119 Prepare->AddInhibitor Initiate Initiate Reaction with ATP AddInhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Substrate Phosphorylation Stop->Quantify Calculate Calculate IC50 Quantify->Calculate End End Calculate->End

Western Blot for CHK1 Phosphorylation

Objective: To assess the on-target activity of ATRN-119 in cells by measuring the phosphorylation of the ATR substrate CHK1.

General Procedure:

  • Cancer cell lines are treated with varying concentrations of ATRN-119 for a specified duration.

  • Cells are then exposed to a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce replication stress and activate the ATR pathway.

  • Cells are lysed, and total protein is extracted.

  • Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated CHK1 (e.g., anti-phospho-CHK1 Ser345).

  • The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of the amount of phosphorylated CHK1.

  • The membrane is often stripped and re-probed with an antibody against total CHK1 or a loading control (e.g., β-actin) to normalize the data.[12]

Western_Blot_Workflow Start Start CellTreatment Treat Cells with ATRN-119 and DNA Damaging Agent Start->CellTreatment Lysis Cell Lysis and Protein Extraction CellTreatment->Lysis SDSPAGE Protein Separation by SDS-PAGE Lysis->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Incubate with Primary Antibody (anti-pCHK1) Blocking->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of ATRN-119 for inhibiting the proliferation of cancer cells.

General Procedure:

  • Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of ATRN-119.

  • The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.

  • At the end of the incubation period, cell viability is assessed using a colorimetric or fluorometric assay. Common methods include the MTT assay, which measures metabolic activity, or assays that measure ATP content or DNA synthesis.

  • The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

ATRN-119 is a promising, first-in-class macrocyclic ATR inhibitor with high potency and selectivity. Its mechanism of action, centered on the disruption of the DNA damage response in cancer cells, provides a strong rationale for its development as a targeted anti-cancer agent. Preclinical data have demonstrated its ability to inhibit ATR signaling and suppress the growth of cancer cells both in vitro and in vivo. The ongoing Phase 1/2a clinical trial will be crucial in defining the safety, efficacy, and optimal dosing of ATRN-119 in patients with advanced solid tumors. The unique properties of ATRN-119 may offer a significant therapeutic advantage over existing ATR inhibitors and provide a new treatment option for patients with cancers characterized by high levels of replication stress and DDR deficiencies.

References

Understanding the Replication Stress Response with the ATR Inhibitor Ceralasertib (AZD6738): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Replication stress, a condition characterized by the slowing or stalling of DNA replication forks, is a major source of genomic instability and a hallmark of cancer.[1][2] Cells have evolved a complex signaling network, known as the DNA Damage Response (DDR), to detect and resolve replication stress, thereby safeguarding genome integrity. A master regulator of the replication stress response is the serine/threonine kinase, Ataxia Telangiectasia and Rad3-related (ATR).[2][3]

When replication forks stall, long stretches of single-stranded DNA (ssDNA) are generated and rapidly coated by Replication Protein A (RPA).[3] This RPA-ssDNA platform serves as a scaffold for the recruitment and activation of the ATR kinase.[4] Once activated, ATR phosphorylates a plethora of downstream targets, most notably the checkpoint kinase 1 (CHK1), to orchestrate a multifaceted response that includes:

  • Cell Cycle Arrest: Halting cell cycle progression, primarily at the G2/M checkpoint, to provide time for DNA repair before entry into mitosis.[5][6]

  • Replication Fork Stabilization: Protecting stalled replication forks from collapse and promoting their restart.[7]

  • Inhibition of Origin Firing: Preventing the firing of new replication origins to conserve resources and prevent further DNA damage.[5]

Given the heightened replication stress in cancer cells due to oncogene activation and defects in other DDR pathways, they are often highly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic window for the use of ATR inhibitors as anti-cancer agents, either as monotherapy or in combination with DNA-damaging chemotherapeutics or other targeted therapies like PARP inhibitors.[1][2]

This technical guide focuses on Ceralasertib (AZD6738) , a potent and selective, orally bioavailable inhibitor of ATR kinase.[2][8] We will delve into its mechanism of action, provide quantitative data on its cellular effects, and detail experimental protocols for its investigation in the context of the replication stress response.

Ceralasertib (AZD6738): Mechanism of Action and Selectivity

Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[9] It exhibits high selectivity for ATR with an in vitro enzyme IC50 of 0.001 µM.[9] In cellular assays, it inhibits the phosphorylation of the ATR substrate CHK1 (at Ser345) with an IC50 of 0.074 µM.[9] Ceralasertib displays a favorable selectivity profile against other PI3K-like kinases, including DNA-PK, ATM, and mTOR, with IC50 values greater than 5 µM in cells.[9]

Quantitative Data on the Effects of Ceralasertib (AZD6738)

The following tables summarize the quantitative effects of Ceralasertib on various cellular parameters related to the replication stress response.

Table 1: In Vitro Potency of Ceralasertib (AZD6738)

ParameterValueReference
ATR Enzyme IC500.001 µM (1 nM)[8][9]
Cellular pCHK1 (S345) IC500.074 µM[8][9]

Table 2: Growth Inhibition (GI50/IC50) of Ceralasertib (AZD6738) in Cancer Cell Lines

Cell LineCancer TypeGI50 / IC50 (µM)NotesReference
H460Non-Small Cell Lung Cancer1.05Kras mutant[8]
H23Non-Small Cell Lung Cancer2.38Kras mutant[8]
LoVoColorectal Cancer0.52MRE11A-mutant[5]
NCI-H1373Lung Cancer5.32[5]
SNU478Biliary Tract Cancer< 1ATM and p53 low[5]
SNU869Biliary Tract Cancer< 1ATM and p53 low[5]
HT29Colorectal Cancer≥1BRAF mutant, p53 mutant[10]
HCT116Colorectal Cancer≥1p53 wild-type[10]
Panel of 276 cell linesVariousMedian GI50 = 1.4713% of cell lines had GI50 < median[1]

Table 3: Effects of Ceralasertib (AZD6738) on Cell Cycle Distribution

Cell LineTreatmentEffectReference
SNU478, SNU8690.1, 0.5, 1 µM for 3 daysDose-dependent increase in S and G2/M phases, and sub-G1 population[5]
HT295 µM 5-FU +/- 0.5 µM AZD6738AZD6738 abrogates 5-FU-induced G2 checkpoint arrest, leading to an increase in mitotic cells[1]

Signaling Pathways and Experimental Workflows

ATR Signaling in Response to Replication Stress

The following diagram illustrates the central role of ATR in the replication stress response and the point of intervention for Ceralasertib.

ATR_Signaling ATR Signaling Pathway in Replication Stress cluster_stress Replication Stress cluster_activation ATR Activation cluster_response Downstream Response cluster_inhibitor Inhibitor Action Replication Fork Stalling Replication Fork Stalling ssDNA ssDNA Generation Replication Fork Stalling->ssDNA RPA RPA Coating ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP Recruitment 9-1-1_Complex 9-1-1 Complex RPA->9-1-1_Complex Recruitment CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylation (Ser345) Fork Stabilization Fork Stabilization ATR_ATRIP->Fork Stabilization TOPBP1 TOPBP1 9-1-1_Complex->TOPBP1 Recruitment TOPBP1->ATR_ATRIP Activation CDC25A CDC25A CHK1->CDC25A Phosphorylation (Inhibition) Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest CDK2 CDK2 CDC25A->CDK2 Dephosphorylation (Activation) Origin Firing Inhibition Origin Firing Inhibition CDK2->Origin Firing Inhibition AZD6738 Ceralasertib (AZD6738) AZD6738->ATR_ATRIP Inhibition

ATR Signaling Pathway and Ceralasertib Intervention
Experimental Workflow for Assessing Ceralasertib Activity

The following diagram outlines a typical experimental workflow to characterize the cellular effects of Ceralasertib.

Experimental_Workflow Workflow for Characterizing Ceralasertib (AZD6738) Activity cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_readouts Key Readouts Cell Culture Cancer Cell Lines Treatment Treat with Ceralasertib (AZD6738) +/- DNA Damaging Agent Cell Culture->Treatment Western Blot Western Blot Treatment->Western Blot Flow Cytometry Flow Cytometry Treatment->Flow Cytometry Immunofluorescence Immunofluorescence Treatment->Immunofluorescence Viability Assay Cell Viability Assay (e.g., MTT) Treatment->Viability Assay pCHK1 pCHK1 (S345) levels Western Blot->pCHK1 Apoptosis Apoptosis Markers (e.g., Cleaved PARP) Western Blot->Apoptosis Cell Cycle Cell Cycle Distribution Flow Cytometry->Cell Cycle gammaH2AX γH2AX levels/foci Immunofluorescence->gammaH2AX IC50 IC50 / GI50 Viability Assay->IC50

General Experimental Workflow for Ceralasertib

Experimental Protocols

Western Blotting for CHK1 Phosphorylation

This protocol is designed to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct downstream target, CHK1, at serine 345.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA or Bradford).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary antibodies:

    • Rabbit anti-phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology #2341).

    • Mouse anti-CHK1 (e.g., Santa Cruz Biotechnology #sc-8408).

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Ceralasertib (e.g., 0.1, 0.5, 1 µM) for the desired duration (e.g., 24 hours).[5] A positive control for ATR activation can be included, such as treatment with a DNA damaging agent like hydroxyurea (HU) or UV radiation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.[7]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-pCHK1, anti-CHK1, and loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the pCHK1 signal to the total CHK1 signal to determine the extent of ATR inhibition.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantitative analysis of cell cycle distribution following treatment with Ceralasertib.

Materials:

  • Phosphate-buffered saline (PBS).

  • 70% cold ethanol.

  • RNase A.

  • Propidium Iodide (PI) staining solution (e.g., 10 µg/mL PI in PBS with 0.1% Triton X-100 and 0.5 mg/mL RNase A).[5]

Procedure:

  • Cell Treatment: Seed cells and treat with Ceralasertib at the desired concentrations and for the desired time points (e.g., 3 days).[5]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight or longer at -20°C.[5]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for at least 30 minutes at room temperature in the dark.[5]

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for γH2AX Foci Formation

This protocol is used to visualize and quantify DNA double-strand breaks, a marker of DNA damage, by staining for phosphorylated H2A.X (γH2AX) foci.

Materials:

  • Cells grown on coverslips or in chamber slides.

  • 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBST).[6]

  • Primary antibody: Rabbit or mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX) (e.g., Merck Millipore, clone JBW301).[6]

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594).

  • DAPI for nuclear counterstaining.

  • Mounting medium.

Procedure:

  • Cell Treatment: Seed cells on coverslips and treat with Ceralasertib, with or without a DNA damaging agent, for the desired duration.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBST.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBST. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Conclusion

Ceralasertib (AZD6738) is a potent and selective ATR inhibitor with promising anti-cancer activity, particularly in tumors with underlying DNA damage response defects or high levels of replication stress. This guide provides a foundational understanding of its mechanism of action and offers detailed protocols for its preclinical evaluation. The ability to effectively inhibit the ATR-CHK1 signaling pathway, as demonstrated by reduced CHK1 phosphorylation, and the consequent effects on cell cycle progression and DNA damage accumulation, underscore the therapeutic potential of targeting the replication stress response in cancer. The experimental workflows and protocols detailed herein provide a robust framework for researchers to further investigate the role of ATR in cancer biology and to explore the full therapeutic potential of Ceralasertib and other ATR inhibitors.

References

The Interplay of ATR Inhibition by Atr-IN-16 and the ATM Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by single-stranded DNA and replication stress. Its inhibition represents a promising therapeutic strategy in oncology, particularly in tumors with existing DNA repair deficiencies. Atr-IN-16 has been identified as a potent inhibitor of ATR. This technical guide provides a comprehensive overview of this compound, its interaction with the broader ATM signaling pathway, and detailed methodologies for its preclinical evaluation. Due to the limited publicly available data on this compound's specific kinase selectivity profile, this guide also incorporates data from other well-characterized ATR inhibitors to provide a comprehensive context for researchers. A key mechanistic feature of potent ATR inhibitors is the potential for compensatory activation of the ataxia-telangiectasia mutated (ATM) pathway, a crucial consideration in the development of therapeutic strategies.

Introduction to ATR and ATM Signaling

The integrity of the genome is constantly under threat from endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). At the apex of this network are the phosphatidylinositol 3-kinase-like kinases (PIKKs), which include ATR and ATM.[1]

  • ATR (Ataxia Telangiectasia and Rad3-related): ATR is a primary sensor of single-stranded DNA (ssDNA), which is a common intermediate in various forms of DNA damage and is particularly prevalent during replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2]

  • ATM (Ataxia Telangiectasia Mutated): ATM is principally activated by DNA double-strand breaks (DSBs).[2] Its activation leads to the phosphorylation of numerous substrates, including checkpoint kinase 2 (Chk2) and p53, which in turn mediate cell cycle arrest, apoptosis, and DNA repair.[2]

While ATR and ATM respond to different primary DNA lesions, their pathways are interconnected and can exhibit crosstalk and functional redundancy.[1][3]

This compound: A Potent ATR Kinase Inhibitor

This compound is a small molecule inhibitor of the ATR kinase. The publicly available data on its biological activity is summarized below.

Quantitative Data for this compound

The following table summarizes the known in vitro potency of this compound.

CompoundTargetAssay TypeCell LineIC50 (nM)
This compoundATRCell-basedLoVo410

Data sourced from publicly available information.

Comparative Selectivity of ATR Inhibitors

To provide a broader context for the expected selectivity of a potent ATR inhibitor, the following table presents data for other well-characterized ATR inhibitors against a panel of related kinases. It is important to note that this data is for comparative purposes, and the specific selectivity profile of this compound is not publicly available.

CompoundATR IC50 (nM)ATM IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)PI3Kγ IC50 (nM)
VE-821 26>80004400>8000>8000
AZD6738 1>2000>2000120>2000

This table illustrates the high selectivity of modern ATR inhibitors for ATR over other PIKK family members. Data compiled from multiple sources.[4]

Interaction of ATR Inhibition with the ATM Pathway

A critical aspect of targeting the ATR pathway is its interplay with ATM signaling. Mechanistic studies have revealed that potent inhibition of ATR can lead to the accumulation of DNA damage, including DSBs, which in turn can trigger the activation of the ATM pathway as a compensatory survival mechanism.[1][3]

Signaling Pathways

The following diagrams illustrate the canonical ATM and ATR signaling pathways and the proposed mechanism of ATM activation following ATR inhibition.

DNA_Damage_Response cluster_ATM ATM Pathway cluster_ATR ATR Pathway DSB DNA Double-Strand Break ATM ATM DSB->ATM Chk2 Chk2 ATM->Chk2 P p53 p53 ATM->p53 P DNARepair_ATM DNA Repair ATM->DNARepair_ATM CellCycleArrest_ATM Cell Cycle Arrest (G1/S) Chk2->CellCycleArrest_ATM p53->CellCycleArrest_ATM Apoptosis Apoptosis p53->Apoptosis ssDNA ssDNA / Replication Stress ATR ATR ssDNA->ATR Chk1 Chk1 ATR->Chk1 P ForkStab Replication Fork Stabilization ATR->ForkStab DNARepair_ATR DNA Repair ATR->DNARepair_ATR CellCycleArrest_ATR Cell Cycle Arrest (S/G2) Chk1->CellCycleArrest_ATR

Canonical ATM and ATR Signaling Pathways

ATRi_ATM_Activation Atr_IN_16 This compound ATR ATR Atr_IN_16->ATR Inhibits ReplicationForkCollapse Replication Fork Collapse & DSB Formation Atr_IN_16->ReplicationForkCollapse ATR->ReplicationForkCollapse Prevents ATM ATM ReplicationForkCollapse->ATM Activates ATM_signaling Compensatory ATM Signaling ATM->ATM_signaling

ATR Inhibition Leading to ATM Activation

Experimental Protocols

The following sections provide detailed, generalized methodologies for the preclinical evaluation of ATR inhibitors like this compound. These protocols are based on standard practices in the field and may require optimization for specific experimental systems.

In Vitro Kinase Assay

This protocol describes a method to determine the direct inhibitory activity of a compound against ATR and other kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection RecombinantKinase Recombinant Kinase (e.g., ATR/ATRIP) Incubation Incubate Kinase, Substrate, and Compound RecombinantKinase->Incubation Substrate Substrate (e.g., GST-p53) Substrate->Incubation Compound This compound (Serial Dilution) Compound->Incubation ATP ATP Solution Initiation Initiate with ATP ATP->Initiation Incubation->Initiation ReactionTime React at RT (e.g., 30 min) Initiation->ReactionTime Termination Terminate Reaction (e.g., with EDTA) ReactionTime->Termination DetectionReagents Add Detection Reagents (e.g., HTRF antibodies) Termination->DetectionReagents Readout Measure Signal (e.g., TR-FRET) DetectionReagents->Readout Analysis Calculate IC50 Readout->Analysis

In Vitro Kinase Assay Workflow

Methodology:

  • Reaction Setup: In a 384-well plate, incubate recombinant human ATR/ATRIP complex with a suitable substrate (e.g., GST-p53) in kinase reaction buffer.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

  • Detection: Detect substrate phosphorylation using an appropriate method, such as Homogeneous Time-Resolved Fluorescence (HTRF), by adding antibodies specific for the phosphorylated substrate.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

Cellular Assay: Western Blotting for Pathway Modulation

This protocol is designed to assess the effect of this compound on the ATR and ATM signaling pathways within a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., LoVo or other relevant lines) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours). Include a DNA damaging agent (e.g., hydroxyurea for ATR activation, etoposide for ATM activation) as a positive control for pathway activation.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key pathway proteins:

      • ATR pathway: p-ATR (S428), p-Chk1 (S345), total ATR, total Chk1.

      • ATM pathway: p-ATM (S1981), p-Chk2 (T68), p-p53 (S15), total ATM, total Chk2, total p53.

      • Loading control: β-actin or GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins relative to total protein levels and the loading control.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and survival of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, both as a single agent and in combination with DNA damaging agents, for a prolonged period (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as:

    • Resazurin-based assays (e.g., alamarBlue, CellTiter-Blue): Add the reagent to the cells and measure the fluorescence or absorbance, which is proportional to the number of viable, metabolically active cells.

    • ATP-based assays (e.g., CellTiter-Glo): Lyse the cells and measure the luminescence, which is proportional to the ATP content and thus the number of viable cells.

  • Data Analysis: Normalize the viability data to untreated controls and plot the dose-response curves to determine the IC50 values. For combination treatments, synergy can be calculated using methods such as the Bliss additivity model or the Chou-Talalay method.

Conclusion

This compound is a potent inhibitor of the ATR kinase, a key regulator of the DNA damage response. While specific data on its kinase selectivity profile is limited, the study of this and other ATR inhibitors is of high interest in oncology. A critical consideration for the therapeutic application of ATR inhibitors is their interaction with the ATM pathway, where inhibition of ATR can lead to a compensatory activation of ATM. The experimental protocols provided in this guide offer a robust framework for the preclinical characterization of this compound and other ATR inhibitors, enabling a thorough investigation of their mechanism of action and therapeutic potential. Further research is warranted to fully elucidate the selectivity and cellular effects of this compound to guide its development as a potential cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for ATR-IN-16 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ATR-IN-16 and other ATR inhibitors in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the role of the ATR kinase in cellular processes, particularly in the context of DNA damage response and cancer biology.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that detects and repairs DNA lesions.[1][2][3] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA double-strand breaks.[3] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and, in cases of irreparable damage, trigger apoptosis.[2][4] This central role in maintaining genomic integrity makes ATR an attractive target for cancer therapy, as many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replicative stress.[4][5]

ATR inhibitors are small molecules that block the kinase activity of ATR, thereby sensitizing cancer cells to DNA-damaging agents and inducing synthetic lethality in tumors with specific DNA repair defects.[6][7] This document provides an overview of commonly used ATR inhibitors, their effective dosages in various cell lines, and detailed protocols for key in vitro experiments.

ATR Inhibitors and Recommended Dosages

Several potent and selective ATR inhibitors are widely used in preclinical research. The optimal concentration and treatment duration are cell-line dependent and should be empirically determined. The following table summarizes reported effective concentrations for some of the most common ATR inhibitors.

InhibitorSynonym(s)Target Cell Line(s)Effective ConcentrationIncubation TimeReference(s)
VE-822 Berzosertib, VX-970, M6620HT29IC50: 19 nM-[8][9]
MiaPaCa-2, PSN-180 nM-[8]
HEC-1B, HEC-639–10000 nM72 h[10]
AZD6738 CeralasertibHT29, SW480, HCT116, DLD-10.5 µM72 h[11]
Melanoma cell lines0.3 µM - 1.61 µM-[12]
Biliary tract cancer cell lines0.1, 0.5, 1 µM5 days[5]
NU6027 -MCF7IC50: 6.7 µM24 h[13][14]
GM847KDIC50: 2.8 µM24 h[13][14]
OVCAR-410 µM-[15]

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological function. These values can vary depending on the cell line and assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Cell Culture and Treatment with ATR Inhibitors

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • ATR inhibitor stock solution (typically dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.[11]

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting) and allow them to attach overnight.

  • Prepare working concentrations of the ATR inhibitor by diluting the stock solution in complete culture medium. A vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) should always be included.

  • Remove the old medium from the cells and replace it with the medium containing the ATR inhibitor or vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[6][11]

  • Proceed with downstream assays such as cell viability, western blotting, or cell cycle analysis.

Cell Viability Assay (MTT or WST-1)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • ATR inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[11]

  • Treat cells with a range of concentrations of the ATR inhibitor for the desired duration (e.g., 72 hours).[11]

  • After the incubation period, add 10 µl of WST-1 reagent or 20 µl of MTT solution (5 mg/ml in PBS) to each well.[11]

  • Incubate the plate for 1-4 hours at 37°C.

  • If using MTT, add 100 µl of solubilization solution to each well and incubate for an additional 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for ATR Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the ATR signaling pathway.

Materials:

  • Cells cultured in 6-well plates

  • ATR inhibitor

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATR (Ser428), anti-phospho-CHK1 (Ser345), anti-γH2AX)[16][17]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the ATR inhibitor as described in Protocol 1.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[18]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[19]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[19]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[19]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

  • Cells cultured in 6-well plates

  • ATR inhibitor

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the ATR inhibitor as described in Protocol 1.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[18]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Visualizations

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway.

ATR_Signaling_Pathway cluster_activation ATR Activation cluster_downstream Downstream Effectors ssDNA ssDNA (at stalled replication forks or resected DSBs) RPA RPA ssDNA->RPA coats ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR binds and activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) p53 p53 ATR->p53 phosphorylates (activates) DNARepair DNA Repair ATR->DNARepair promotes CDC25 CDC25 Phosphatases CHK1->CDC25 phosphorylates (inhibits) Apoptosis Apoptosis p53->Apoptosis induces CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs dephosphorylates (activates) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CDKs->CellCycleArrest promotes progression

Caption: The ATR signaling pathway is activated by ssDNA and leads to cell cycle arrest, DNA repair, or apoptosis.

Experimental Workflow for ATR Inhibitor Studies

The following diagram outlines a typical workflow for investigating the effects of an ATR inhibitor in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion CellCulture 1. Cell Culture (Seeding and Attachment) Treatment 2. Treatment (ATR Inhibitor/Vehicle) CellCulture->Treatment Viability 3a. Cell Viability Assay (MTT/WST-1) Treatment->Viability WesternBlot 3b. Western Blot (Protein Expression/ Phosphorylation) Treatment->WesternBlot CellCycle 3c. Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle DataViability 4a. Dose-Response Curves (IC50 Determination) Viability->DataViability DataWestern 4b. Band Densitometry (Quantification of Protein Levels) WesternBlot->DataWestern DataCellCycle 4c. Cell Cycle Distribution (Percentage of cells in G1/S/G2) CellCycle->DataCellCycle Interpretation 5. Interpretation of Results DataViability->Interpretation DataWestern->Interpretation DataCellCycle->Interpretation

Caption: A standard workflow for evaluating the effects of an ATR inhibitor on cultured cells.

References

Application Notes and Protocols: Detection of pCHK1 Inhibition by Atr-IN-16 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) and is essential for maintaining genomic integrity.[1] In response to DNA replication stress, ATR activates downstream signaling cascades, a key component of which is the phosphorylation of Checkpoint Kinase 1 (CHK1) at serine 345 (pCHK1).[2][3] This phosphorylation event is a crucial step in the activation of cell cycle checkpoints, allowing time for DNA repair.[3] Consequently, inhibition of ATR presents a promising therapeutic strategy for cancer by sensitizing tumor cells to DNA-damaging agents.

Atr-IN-16 is a potent and selective inhibitor of ATR kinase. These application notes provide a detailed protocol for the detection of pCHK1 (Ser345) levels in cultured cells following treatment with this compound using Western blotting. This method allows for the functional assessment of this compound's ability to inhibit the ATR-CHK1 signaling pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATR-CHK1 signaling pathway and the experimental workflow for this protocol.

ATR_CHK1_Pathway ATR-CHK1 Signaling Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 CHK1 Phosphorylation cluster_3 Cell Cycle Arrest cluster_4 Inhibition DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Phosphorylates pCHK1 pCHK1 (Ser345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest Atr_IN_16 This compound Atr_IN_16->ATR Inhibits

Caption: ATR-CHK1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis cell_culture Seed Cells treatment Treat with this compound (e.g., 1-5 µM) cell_culture->treatment control Vehicle Control (DMSO) cell_culture->control lysis Cell Lysis treatment->lysis control->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sample_prep Prepare Samples for SDS-PAGE quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pCHK1, CHK1, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quant_analysis Densitometry Analysis imaging->quant_analysis

Caption: Western blot workflow for pCHK1 detection after this compound treatment.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number
Cell Line (e.g., HeLa, U2OS)ATCCVaries
This compoundMedChemExpressHY-171745
DMSOSigma-AldrichD2650
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor Cocktail 2Sigma-AldrichP5726
Phosphatase Inhibitor Cocktail 3Sigma-AldrichP0044
BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
2-MercaptoethanolSigma-AldrichM3148
Precast Polyacrylamide GelsBio-RadVaries
PVDF Transfer MembranesMilliporeIPVH00010
Tris/Glycine/SDS Buffer (10X)Bio-Rad1610732
Tris/Glycine Buffer (10X)Bio-Rad1610734
MethanolFisher ScientificA412-4
Tween-20Sigma-AldrichP9416
Non-fat Dry MilkBio-Rad1706404
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Rabbit anti-pCHK1 (Ser345) AbCell Signaling Technology#2348
Mouse anti-CHK1 AbSanta Cruz Biotechnologysc-8408
Mouse anti-β-Actin AbSigma-AldrichA5441
HRP-conjugated Goat anti-Rabbit IgGJackson ImmunoResearch111-035-003
HRP-conjugated Goat anti-Mouse IgGJackson ImmunoResearch115-035-003
ECL Western Blotting SubstrateThermo Fisher Scientific32106

Experimental Protocol

1. Cell Culture and Treatment

1.1. Seed cells (e.g., HeLa or U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. 1.2. Allow cells to adhere and grow for 24 hours. 1.3. Prepare a stock solution of this compound in DMSO. 1.4. Treat cells with varying concentrations of this compound (e.g., 1-5 µM) for a specified duration (e.g., 2 hours). Include a vehicle control (DMSO) group. For a positive control for CHK1 phosphorylation, cells can be treated with a DNA damaging agent like hydroxyurea (HU) at 2 mM for 2 hours.[4]

2. Cell Lysis and Protein Quantification

2.1. After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS. 2.2. Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. 2.3. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysates on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. 2.6. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. 2.7. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

3. Sample Preparation for SDS-PAGE

3.1. Based on the protein concentration, normalize all samples to the same concentration with lysis buffer. 3.2. Add 4X Laemmli sample buffer containing 2-mercaptoethanol to each lysate to a final concentration of 1X. 3.3. Boil the samples at 95-100°C for 5 minutes.

4. SDS-PAGE and Protein Transfer

4.1. Load 20-30 µg of protein per lane onto a precast polyacrylamide gel. 4.2. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. 4.3. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. 4.4. After transfer, briefly wash the membrane with deionized water and allow it to dry completely.

5. Immunoblotting

5.1. Re-wet the membrane in methanol for 15 seconds, followed by a 5-minute wash in deionized water and then a 5-minute wash in TBST (Tris-Buffered Saline with 0.1% Tween-20). 5.2. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. 5.3. Incubate the membrane with the primary antibody against pCHK1 (Ser345) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. 5.4. The following day, wash the membrane three times for 10 minutes each with TBST. 5.5. Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature. 5.6. Wash the membrane three times for 10 minutes each with TBST. 5.7. For detection of total CHK1 and a loading control (e.g., β-Actin), the membrane can be stripped and re-probed or parallel blots can be run.

6. Detection and Data Analysis

6.1. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. 6.2. Capture the chemiluminescent signal using a digital imaging system. 6.3. Quantify the band intensities using densitometry software (e.g., ImageJ). 6.4. Normalize the pCHK1 signal to the total CHK1 signal and then to the loading control for each sample.

Data Presentation

The following table presents representative data on the inhibition of pCHK1 by an ATR inhibitor. Similar dose-dependent inhibition is expected with this compound.

Treatment GroupThis compound (µM)pCHK1/Total CHK1 Ratio (Normalized to Vehicle)Standard Deviation
Vehicle Control (DMSO)01.00± 0.08
This compound0.50.65± 0.05
This compound1.00.32± 0.04
This compound2.50.15± 0.03
This compound5.00.05± 0.02
Positive Control (HU)-3.50± 0.21

Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.

Troubleshooting

IssuePossible CauseSolution
No or weak pCHK1 signal Insufficient induction of pCHK1.Use a positive control (e.g., hydroxyurea treatment) to ensure the pathway can be activated.
Inactive primary antibody.Use a new aliquot or a different antibody.
Insufficient protein loading.Increase the amount of protein loaded per lane.
High background Insufficient blocking.Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).
Primary antibody concentration too high.Titrate the primary antibody to a higher dilution.
Insufficient washing.Increase the number and/or duration of washes.
Non-specific bands Primary or secondary antibody cross-reactivity.Use a more specific antibody; ensure the secondary antibody is appropriate for the primary.
Protein degradation.Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice.

References

Preparing ATR-IN-16 Stock Solution for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of ATR-IN-16, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for use in various in vitro and in vivo experimental settings.

Introduction

This compound is a small molecule inhibitor that targets the ATR kinase, a critical component of the DNA damage response (DDR) pathway. The ATR signaling cascade is activated in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress. Upon activation, ATR phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks. In many cancer cells, there is an increased reliance on the ATR pathway for survival, making ATR an attractive target for cancer therapy. Accurate preparation of this compound stock solutions is the first and a critical step for researchers investigating its therapeutic potential and its effects on cellular processes.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 367.45 g/mol [1]
CAS Number 2756589-62-3
Appearance Crystalline solidN/A
Recommended Solvent Dimethyl Sulfoxide (DMSO)General laboratory practice
Solubility in DMSO To be determined empiricallyN/A
Storage of Powder -20°C for up to 3 yearsGeneral laboratory practice
Storage of Stock Solution -80°C for up to 1 year; -20°C for up to 1 monthGeneral laboratory practice

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath or heat block (optional, use with caution)

  • Sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the empirically determined solubility of the compound.

  • Pre-weighing Preparations:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

    • Ensure the analytical balance is calibrated and level.

  • Calculating the Required Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 367.45 g/mol / 1000 = 3.6745 mg

  • Weighing this compound:

    • Carefully weigh the calculated amount of this compound powder onto a weigh boat or directly into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock from 3.6745 mg, add 1 mL of DMSO.

    • Tightly cap the tube.

  • Aiding Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C in a water bath or on a heat block for a short period. Caution: Avoid excessive heat, as it may degrade the compound.

  • Verification of Dissolution:

    • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

    • For long-term storage (up to 1 year), store the aliquots at -80°C.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.

    • Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Safety Precautions
  • Always handle this compound powder and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Mandatory Visualizations

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway and indicates the point of inhibition by this compound.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA Formation DNA_Damage->ssDNA RPA RPA Complex ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP Recruitment & Activation CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylation ATR_IN_16 This compound ATR_IN_16->ATR_ATRIP Inhibition Downstream Cell Cycle Arrest DNA Repair Fork Stabilization CHK1->Downstream

Caption: The ATR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the step-by-step workflow for preparing the this compound stock solution.

Stock_Solution_Workflow Start Start Calculate Calculate Required Mass of this compound Start->Calculate Weigh Weigh this compound Powder Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate / Gentle Warming Add_DMSO->Dissolve Verify Verify Complete Dissolution Dissolve->Verify Verify->Dissolve No Aliquot Aliquot into Single-Use Volumes Verify->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

References

Application Notes: Determining Cell Viability Following ATR-IN-16 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[1] In response to DNA replication stress and certain types of DNA damage, ATR is activated and phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (Chk1).[2] This signaling cascade orchestrates cell cycle arrest, promotes DNA repair, and stabilizes replication forks.[3][4] Many cancer cells exhibit an increased reliance on the ATR pathway for survival due to underlying genomic instability and elevated replication stress, making ATR an attractive target for cancer therapy.[1] ATR-IN-16 is a potent and selective inhibitor of ATR kinase activity. By inhibiting ATR, this compound can induce synthetic lethality in cancer cells with specific DNA repair defects or high levels of replication stress.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the kinase activity of ATR. In the canonical ATR signaling pathway, replication stress leads to the formation of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[2] The ATR-ATRIP complex is then recruited to these sites of DNA damage.[2] Subsequent activation of ATR leads to the phosphorylation of downstream targets, most notably Chk1, which in turn mediates cell cycle arrest and facilitates DNA repair.[2][4] this compound competitively binds to the ATP-binding pocket of ATR, preventing the phosphorylation of its substrates. This abrogation of the ATR signaling cascade leads to the accumulation of DNA damage, replication fork collapse, and ultimately, cell death, particularly in cancer cells that are highly dependent on this pathway for survival.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation Cascade cluster_2 Downstream Effects DNA_Damage DNA Damage (e.g., ssDNA gaps) RPA RPA DNA_Damage->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates Apoptosis Apoptosis TOPBP1 TOPBP1 TOPBP1->ATR_ATRIP activates ATR_IN_16 This compound ATR_IN_16->ATR_ATRIP inhibits ATR_IN_16->Apoptosis leads to Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair Chk1->DNA_Repair promotes Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival

Caption: ATR Signaling Pathway and Inhibition by this compound.

Cell Viability Assay Protocol

This protocol describes the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of these crystals, which is determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.

Materials and Reagents
  • Cancer cell line of interest (e.g., HeLa, A549, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other solubilization buffer (e.g., 0.04 N HCl in isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocol
  • Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend in complete medium. c. Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion). d. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 µM to 100 µM). b. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a no-cell control (medium only). c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or control medium to the respective wells. e. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6] b. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[5]

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use the absorbance of the no-cell control wells as the background.

  • Data Analysis: a. Subtract the background absorbance from all other absorbance readings. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat Cells with this compound incubate_24h_1->treat_cells prepare_treatment Prepare this compound Dilutions prepare_treatment->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis (IC50 Calculation) read_absorbance->analyze_data end End analyze_data->end

Caption: Cell Viability Assay Workflow using this compound.

Data Presentation

The following table summarizes representative IC50 values for various ATR inhibitors in different cancer cell lines, as reported in the literature. These values can serve as a reference for expected outcomes when testing this compound.

Cell LineCancer TypeATR InhibitorIC50 (µM)Reference
H146Small Cell Lung CancerM1774~0.1[7]
H82Small Cell Lung CancerM1774~0.1[7]
DMS114Small Cell Lung CancerM1774~0.2[7]
HCT116Colorectal CancerAZD6738≥1[8]
HT29Colorectal CancerAZD6738≥1[8]
MCF7Breast CancerNU60276.7[9]
A549Lung CancerVX-970>10 (as monotherapy)[10]
Patient-Derived GlioblastomaGlioblastomaGartisertib0.47 - 7.22[11]

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with Atr-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative data and optimized protocols for the ATR inhibitor Atr-IN-16 are not widely available in the public domain. Therefore, this document provides a representative protocol and data using the well-characterized ATR inhibitor, AZD6738 (Ceralasertib) , as an example. Researchers should use this information as a guide and optimize the conditions for their specific cell lines and experimental setup when working with this compound.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), playing a critical role in maintaining genomic integrity. ATR is activated by a broad range of DNA lesions and replication stress, initiating a signaling cascade that coordinates cell cycle checkpoints, DNA repair, and, in some cases, apoptosis. A key downstream effector of ATR is the checkpoint kinase 1 (Chk1), which, upon activation, leads to the arrest of the cell cycle, primarily at the G2/M phase. This pause allows time for the cell to repair damaged DNA before proceeding into mitosis.

In many cancer cells, other cell cycle checkpoints, such as the G1 checkpoint, are often defective. This makes them heavily reliant on the ATR-mediated G2 checkpoint for survival, especially when under replicative stress, a common characteristic of rapidly proliferating tumor cells. Therefore, inhibiting ATR is a promising therapeutic strategy to selectively sensitize cancer cells to DNA-damaging agents and radiation by abrogating the G2/M checkpoint and forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.

This compound is a potent and selective inhibitor of ATR kinase. By inhibiting ATR, this compound is expected to prevent the phosphorylation and activation of Chk1, thereby disrupting the G2/M cell cycle checkpoint. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a standard method to quantify the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) and to assess the effects of compounds like this compound on cell cycle progression.

Signaling Pathway of ATR Inhibition

The following diagram illustrates the canonical ATR signaling pathway and the point of intervention for an ATR inhibitor like this compound.

ATR Signaling Pathway and Inhibition

Quantitative Data Summary

The following table summarizes the effect of the representative ATR inhibitor AZD6738 on the cell cycle distribution of various biliary tract cancer cell lines after 72 hours of treatment. The data is presented as the mean percentage of cells in each phase of the cell cycle.

Cell LineTreatment (AZD6738)% G1 Phase% S Phase% G2/M Phase
SNU478 Control (0 µM)45.335.119.6
0.1 µM48.233.518.3
0.5 µM55.428.116.5
1 µM68.715.216.1
SNU869 Control (0 µM)52.129.818.1
0.1 µM54.327.618.1
0.5 µM60.122.517.4
1 µM72.512.315.2
SNU245 Control (0 µM)60.225.414.4
0.1 µM62.123.814.1
0.5 µM65.320.114.6
1 µM75.810.913.3
SNU2670 Control (0 µM)65.420.114.5
0.1 µM68.218.513.3
0.5 µM72.115.312.6
1 µM80.38.111.6

Data adapted from a study on AZD6738 in biliary tract cancer cell lines. This data is representative and the effects of this compound may vary depending on the cell line and experimental conditions.

Experimental Workflow

The diagram below outlines the general workflow for analyzing cell cycle arrest induced by an ATR inhibitor using flow cytometry.

Experimental_Workflow cluster_workflow Experimental Protocol A 1. Cell Seeding Seed cells at an appropriate density and allow to attach overnight. B 2. Drug Treatment Treat cells with this compound at various concentrations and a vehicle control for a defined period (e.g., 24, 48, 72 hours). A->B C 3. Cell Harvesting Collect both adherent and floating cells. Wash with PBS. B->C D 4. Fixation Fix cells in ice-cold 70% ethanol to permeabilize the membrane. C->D E 5. Staining Treat with RNase A to remove RNA. Stain DNA with Propidium Iodide (PI). D->E F 6. Flow Cytometry Acquire data on a flow cytometer. Analyze DNA content to determine cell cycle distribution. E->F G 7. Data Analysis Quantify the percentage of cells in G1, S, and G2/M phases. F->G

Cell Cycle Analysis Workflow

Detailed Experimental Protocol

This protocol details the steps for analyzing cell cycle distribution in a human cancer cell line (e.g., HT29) treated with an ATR inhibitor, followed by propidium iodide staining and flow cytometry.

Materials:

  • Human cancer cell line (e.g., HT29)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound (or a representative ATR inhibitor like AZD6738)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Culture HT29 cells in complete medium in a humidified incubator at 37°C with 5% CO2.

    • Seed 1 x 10^6 cells into 6-well plates and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare dilutions of this compound in complete medium at the desired concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM).

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 72 hours).

  • Cell Harvesting:

    • After incubation, collect the culture medium (which may contain floating/apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells collected from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with PBS. Centrifuge again and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.

    • Carefully discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm).

    • Collect the fluorescence data, ensuring to use a linear scale for the PI channel to accurately represent the 2N and 4N DNA content.

    • Collect at least 10,000-20,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

    • Gate on single cells to exclude doublets and aggregates.

    • Generate a histogram of DNA content and use the software's cell cycle analysis model to quantify the percentage of cells in the G1, S, and G2/M phases.

Application Notes and Protocols for In Vivo Dosing and Scheduling of ATR Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Atr-IN-16" was not found in the public domain. The following application notes and protocols are provided as a representative example based on the publicly available data for the well-characterized ATR inhibitor, VE-822 , to illustrate the requested format and content. Researchers should substitute the specific parameters with those relevant to their molecule of interest.

Introduction to ATR Inhibition in Cancer Therapy

Ataxia Telangiectasia and Rad3-related (ATR) is a critical kinase in the DNA Damage Response (DDR) pathway. It is primarily activated by single-stranded DNA, which forms as a result of DNA replication stress—a common feature of cancer cells.[1][2][3] Upon activation, ATR triggers a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and DNA repair, ultimately promoting cell survival.[4][5] Many cancer cells have a heightened reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive target for cancer therapy.[4] Inhibition of ATR can lead to the collapse of replication forks and subsequent cell death, particularly in tumor cells with existing DNA repair defects.

Signaling Pathway of ATR

The ATR signaling pathway is a complex cascade initiated by the recognition of replication stress. Key downstream effects include cell cycle checkpoint activation and the promotion of DNA repair.

ATR_Signaling_Pathway ATR Signaling Pathway in Response to DNA Damage cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Effectors cluster_3 Cellular Outcomes ssDNA ssDNA RPA RPA ssDNA->RPA binds ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates TOPBP1 TOPBP1 ATR->TOPBP1 interacts with CHK1 CHK1 ATR->CHK1 phosphorylates ForkStabilization Replication Fork Stabilization ATR->ForkStabilization promotes DNARepair DNA Repair ATR->DNARepair promotes CDC25 CDC25 CHK1->CDC25 inhibits CellCycleArrest Cell Cycle Arrest CDC25->CellCycleArrest leads to

ATR Signaling Pathway

In Vivo Dosing and Scheduling of VE-822 in Pancreatic Cancer Xenograft Models

The following data summarizes the in vivo efficacy of VE-822 in combination with radiation therapy (XRT) in pancreatic ductal adenocarcinoma (PDAC) xenograft models.[6]

Table 1: In Vivo Efficacy of VE-822 in PSN-1 Xenograft Model [6]

Treatment GroupDosing and SchedulingMean Tumor Volume (Day 28)Tumor Growth Delay (Days)
Control (Vehicle)Vehicle daily for 5 days~1200 mm³-
VE-82260 mg/kg, daily for 5 days~1100 mm³Not significant
XRT2 Gy, daily for 5 days~700 mm³~10
VE-822 + XRT60 mg/kg daily for 5 days + 2 Gy daily for 5 days~200 mm³~25

Table 2: In Vivo Efficacy of VE-822 in MiaPaCa-2 Xenograft Model [6]

Treatment GroupDosing and SchedulingMean Tumor Volume (Day 40)Tumor Growth Delay (Days)
Control (Vehicle)Vehicle daily for 5 days~1400 mm³-
VE-82260 mg/kg, daily for 5 days~1300 mm³Not significant
XRT6 Gy, single dose~800 mm³~15
VE-822 + XRT60 mg/kg daily for 5 days + 6 Gy single dose~100 mm³>30 (some tumors did not regrow)

Experimental Protocols

Xenograft Model Establishment

This protocol outlines the procedure for establishing subcutaneous xenografts in immunodeficient mice.

Xenograft_Workflow Xenograft Establishment and Treatment Workflow cluster_0 Cell Culture cluster_1 Implantation cluster_2 Tumor Growth and Monitoring cluster_3 Treatment cluster_4 Data Collection and Analysis CellCulture 1. Culture pancreatic cancer cells (e.g., PSN-1, MiaPaCa-2) CellHarvest 2. Harvest and resuspend cells in Matrigel/PBS CellCulture->CellHarvest Injection 3. Subcutaneously inject cells into the flank of nude mice CellHarvest->Injection TumorMonitoring 4. Monitor tumor growth using calipers Injection->TumorMonitoring Randomization 5. Randomize mice into treatment groups when tumors reach ~100 mm³ TumorMonitoring->Randomization Dosing 6. Administer VE-822 (or vehicle) and/or radiation therapy (XRT) Randomization->Dosing DataCollection 7. Measure tumor volume and body weight regularly Dosing->DataCollection Endpoint 8. Euthanize mice at endpoint and collect tumors for analysis DataCollection->Endpoint

Xenograft Study Workflow

Materials:

  • Pancreatic cancer cell lines (e.g., PSN-1, MiaPaCa-2)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel

  • 6-8 week old female athymic nude mice

  • Syringes and needles

  • Calipers

Procedure:

  • Culture pancreatic cancer cells in their recommended medium until they reach 80-90% confluency.

  • Harvest the cells using trypsin and wash with PBS.

  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 106 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into different treatment groups.

Formulation and Administration of VE-822

Materials:

  • VE-822 powder

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% water)

  • Oral gavage needles

Procedure:

  • Prepare the VE-822 formulation by first dissolving the required amount of powder in the appropriate volume of DMSO.

  • Add PEG300 and water to the desired final concentrations and mix thoroughly.

  • Administer the formulation to the mice via oral gavage at the specified dose (e.g., 60 mg/kg) and schedule. The administration volume is typically 100 µL per 10 g of body weight.

Radiation Therapy Protocol

Materials:

  • A small animal irradiator

Procedure:

  • Anesthetize the mice according to approved institutional protocols.

  • Shield the non-tumor bearing parts of the mouse with lead shielding.

  • Deliver the specified dose of radiation (e.g., 2 Gy or 6 Gy) directly to the tumor.

  • Monitor the mice until they have fully recovered from anesthesia.

Tumor Growth Monitoring and Data Analysis

Procedure:

  • Measure tumor dimensions with calipers 2-3 times per week.

  • Record the body weight of the mice at the same frequency to monitor for toxicity.

  • Continue monitoring until the tumors in the control group reach the predetermined endpoint size or for the duration specified in the study design.

  • At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Plot the mean tumor volume for each group over time to visualize treatment efficacy.

  • Calculate tumor growth delay, which is the difference in time for the tumors in the treated groups to reach a specific volume compared to the control group.

Pharmacodynamic Analysis

To confirm that the ATR inhibitor is hitting its target in vivo, pharmacodynamic studies can be performed on tumor samples. A key readout for ATR activity is the phosphorylation of its downstream target, CHK1.

Protocol:

  • At a specified time point after the last dose of the ATR inhibitor (e.g., 2 hours post-treatment), euthanize a subset of mice from each treatment group.[6]

  • Excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin.

  • For frozen tumors, prepare protein lysates and perform Western blotting to detect the levels of phosphorylated CHK1 (p-CHK1) and total CHK1. A reduction in the p-CHK1/total CHK1 ratio in the treated groups compared to the control group indicates target engagement.

  • For fixed tumors, perform immunohistochemistry (IHC) to visualize the levels and localization of p-CHK1 within the tumor tissue.

These protocols and data provide a framework for designing and executing in vivo studies with ATR inhibitors in xenograft models. It is crucial to adapt these general guidelines to the specific characteristics of the inhibitor being studied and the research question being addressed.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ATR-IN-16 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of ATR-IN-16 for maximum experimental efficacy. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial enzyme in the DNA Damage Response (DDR) pathway. It is activated by single-stranded DNA (ssDNA), which can arise from DNA damage or replication stress. Once activated, ATR phosphorylates downstream targets, most notably Chk1, to initiate cell cycle arrest and facilitate DNA repair. By inhibiting ATR, this compound prevents this signaling cascade, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that exhibit high levels of replication stress.

Q2: What is the reported IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of this compound has been reported to be 410 nM in LoVo human colon cancer cells[1][2]. This value serves as a critical starting point for determining the optimal concentration in your specific experimental system.

Q3: What is a recommended starting concentration range for my experiments?

Based on the reported IC50, a good starting point for your experiments would be a concentration range that brackets this value. We recommend a 10-point dose-response curve starting from 1 nM up to 10 µM. A common approach is to use a 3-fold or 5-fold serial dilution.

Data Presentation: Recommended Initial Dose-Response Range for this compound

Concentration PointConcentration (nM)
11
23
310
430
5100
6300
71000 (1 µM)
83000 (3 µM)
910000 (10 µM)
10Vehicle Control

Q4: How long should I incubate my cells with this compound?

The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. For initial cytotoxicity and proliferation assays, a 72-hour incubation period is a common starting point. However, for mechanistic studies looking at the inhibition of ATR signaling (e.g., phosphorylation of Chk1), shorter incubation times (e.g., 1-24 hours) may be more appropriate.

Troubleshooting Guides

Issue 1: I am not observing the expected cytotoxicity or a clear dose-response relationship.

  • Possible Cause 1: Suboptimal Concentration Range.

    • Solution: Your initial concentration range may be too low or too high. If you see no effect, shift your concentration range higher. If you see maximum inhibition at all concentrations, shift your range lower.

  • Possible Cause 2: Cell Line Insensitivity.

    • Solution: Not all cell lines are equally sensitive to ATR inhibitors. Sensitivity can be influenced by the baseline level of replication stress and the status of other DNA repair pathways (e.g., ATM, p53). Consider testing this compound in a panel of cell lines with different genetic backgrounds. LoVo cells, where the IC50 was determined, can serve as a positive control[1][2].

  • Possible Cause 3: Issues with Compound Stability or Solubility.

    • Solution: Ensure your stock solution of this compound is properly prepared and stored. Prepare fresh dilutions for each experiment. Confirm the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent for your stock solution (e.g., DMSO) and ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all wells.

  • Possible Cause 4: Assay-Specific Problems.

    • Solution: Verify the health and confluency of your cells before adding the compound. Ensure your cell viability assay (e.g., MTT, MTS, CellTiter-Glo) is performing optimally and is linear in the range of cell numbers used.

Issue 2: I am observing significant toxicity in my control (vehicle-treated) cells.

  • Possible Cause: High Solvent Concentration.

    • Solution: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is minimal (ideally ≤0.1%) and is the same in all wells, including your vehicle control.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of your choice.

Materials:

  • This compound

  • Cell line of interest (e.g., LoVo cells as a positive control)

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®, MTT)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the assay.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution to prepare working solutions at 2X the final desired concentrations in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Follow the manufacturer's protocol for your chosen cell viability reagent. For example, for a Resazurin-based assay, add 20 µL of Resazurin solution to each well and incubate for 1-4 hours.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Visualizations

ATR_Signaling_Pathway ssDNA Single-Stranded DNA (ssDNA) (Replication Stress / DNA Damage) RPA RPA ssDNA->RPA binds ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits pCHK1 p-CHK1 (Active) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair Apoptosis Apoptosis DNARepair->Apoptosis prevents ATR_IN_16 This compound ATR_IN_16->ATR inhibits

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis SeedCells Seed Cells in 96-well Plate AddCompound Add Compound to Cells SeedCells->AddCompound PrepareCompound Prepare this compound Dilutions PrepareCompound->AddCompound Incubate Incubate for 72h AddCompound->Incubate AddReagent Add Cell Viability Reagent Incubate->AddReagent ReadPlate Read Plate AddReagent->ReadPlate AnalyzeData Analyze Data & Calculate IC50 ReadPlate->AnalyzeData

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start No Clear Dose-Response CheckConcentration Is the concentration range appropriate? Start->CheckConcentration CheckCellLine Is the cell line known to be sensitive? CheckConcentration->CheckCellLine Yes AdjustRange Adjust concentration range CheckConcentration->AdjustRange No CheckCompound Is the compound soluble and stable? CheckCellLine->CheckCompound Yes UsePositiveControl Use a sensitive cell line (e.g., LoVo) CheckCellLine->UsePositiveControl No CheckAssay Is the viability assay working correctly? CheckCompound->CheckAssay Yes PrepareFresh Prepare fresh stock/dilutions CheckCompound->PrepareFresh No ValidateAssay Validate assay with a known cytotoxic agent CheckAssay->ValidateAssay No End Problem Solved CheckAssay->End Yes AdjustRange->End UsePositiveControl->End PrepareFresh->End ValidateAssay->End

Caption: Troubleshooting logic for unexpected experimental results.

References

Atr-IN-16 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the ATR inhibitor, ATR-IN-16. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Resolving this compound Solubility Issues

Researchers may encounter difficulties in dissolving this compound, a common issue with many small molecule inhibitors. This guide provides a systematic approach to troubleshoot and resolve these challenges.

Initial Assessment of Solubility Problem

A common starting point for dissolving many kinase inhibitors is the use of Dimethyl Sulfoxide (DMSO). If you are observing incomplete dissolution or precipitation, consider the following steps.

Experimental Workflow for Troubleshooting Solubility

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Resolution start Start with this compound Powder prep_stock Add recommended solvent (e.g., DMSO) to desired concentration start->prep_stock observe Vortex and visually inspect for undissolved particles prep_stock->observe decision Is the solution clear? observe->decision sonicate Apply sonication for 10-15 minutes decision->sonicate No success Solution is ready for use in experiments decision->success Yes heat Gently warm the solution (37°C) sonicate->heat co_solvent Consider a co-solvent (e.g., DMF for aqueous solutions) heat->co_solvent reassess Re-evaluate solubility. Still issues? co_solvent->reassess reassess->success Resolved contact_support Consult further resources or contact technical support reassess->contact_support Unresolved

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: For initial stock solutions, high-purity, anhydrous DMSO is recommended. Based on data for a similar ATR inhibitor, VE-821, solubility in DMSO is approximately 20 mg/mL.[1] For creating aqueous working solutions, it is advisable to first dissolve the compound in a water-miscible organic solvent like DMSO or Dimethylformamide (DMF) before diluting with the aqueous buffer.[1]

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you observe particulate matter after vortexing, you can try the following:

  • Sonication: Place the vial in a sonicator bath for 10-15 minutes. This can help break up aggregates and enhance dissolution.

  • Gentle Warming: Warm the solution briefly to 37°C. Do not overheat, as this could degrade the compound.

  • Reduce Concentration: If the above methods fail, you may be exceeding the solubility limit. Try preparing a more dilute stock solution.

Q3: Can I prepare a stock solution of this compound in an aqueous buffer?

A3: Direct dissolution of many small molecule inhibitors, likely including this compound, in aqueous buffers is challenging due to their hydrophobic nature. For a similar compound, VE-821, it is sparingly soluble in aqueous buffers.[1] To prepare a working solution in a buffer like PBS, first dissolve this compound in DMF to a high concentration, and then dilute this stock solution with the aqueous buffer. For VE-821, a solubility of approximately 0.3 mg/mL is achievable in a 1:2 solution of DMF:PBS (pH 7.2).[1]

Q4: My this compound precipitated out of solution after being stored in the refrigerator/freezer. What happened and can I redissolve it?

A4: Precipitation upon cooling is a common issue with concentrated stock solutions in DMSO. This can be exacerbated by the absorption of water, which decreases the solubility of hydrophobic compounds in DMSO.[1] To redissolve the compound, you can warm the vial to room temperature or slightly above (e.g., 37°C) and vortex or sonicate until the precipitate is no longer visible. To prevent this, consider storing your stock solution in smaller, single-use aliquots to minimize freeze-thaw cycles and water absorption.

Q5: Are there other solvents I can use if DMSO is not suitable for my experiment?

A5: Yes, Dimethylformamide (DMF) is another suitable organic solvent. For the related inhibitor VE-821, the solubility in DMF is approximately 50 mg/mL, which is higher than in DMSO.[1] Ethanol can also be considered, though solubility may be lower. Always use high-purity, anhydrous solvents.

Quantitative Solubility Data

The following table summarizes the solubility of a comparable ATR inhibitor, VE-821, in various solvents. This data can serve as a useful guide for this compound.

SolventApproximate Solubility (VE-821)
DMSO~ 20 mg/mL
DMF~ 50 mg/mL
1:2 DMF:PBS (pH 7.2)~ 0.3 mg/mL

Data sourced from product information for VE-821, an ATR inhibitor.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound required to make the desired volume of a 10 mM solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).

  • Procedure: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO. c. Vortex the tube for 2-5 minutes until the powder is completely dissolved. d. If undissolved particles remain, sonicate for 10-15 minutes. e. Store the stock solution at -20°C in small, single-use aliquots.

Protocol 2: Preparation of an Aqueous Working Solution
  • Materials: Concentrated stock solution of this compound in DMSO or DMF, desired aqueous buffer (e.g., PBS).

  • Procedure: a. Thaw a single-use aliquot of the concentrated stock solution. b. Serially dilute the stock solution in the aqueous buffer to achieve the final desired concentration for your experiment. c. Vortex gently between each dilution step. d. Prepare the aqueous working solution fresh for each experiment and do not store it for more than one day.[1]

ATR Signaling Pathway

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR). It is activated by single-stranded DNA (ssDNA) which can arise from various forms of DNA damage and replication stress.[2][3]

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors & Cellular Response DNA_Damage DNA Damage (e.g., UV, stalled replication forks) ssDNA Single-Stranded DNA (ssDNA) DNA_Damage->ssDNA RPA RPA Complex ssDNA->RPA binds to ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits RAD911 9-1-1 Complex RPA->RAD911 recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates TOPBP1 TOPBP1 RAD911->TOPBP1 recruits TOPBP1->ATR_ATRIP activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization ATR_IN_16 This compound ATR_IN_16->ATR_ATRIP inhibits

Caption: The ATR signaling pathway and the point of inhibition by this compound.

The activation of ATR leads to the phosphorylation of a multitude of downstream targets, with a key substrate being the checkpoint kinase 1 (CHK1).[3] This phosphorylation cascade orchestrates a cellular response that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[4][5] ATR inhibitors like this compound block the kinase activity of ATR, thereby preventing these downstream signaling events and sensitizing cancer cells to DNA-damaging agents.

References

Potential off-target effects of Atr-IN-16 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public data is available for a compound specifically named "Atr-IN-16". This guide addresses potential issues and off-target effects based on the known characteristics of the ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor class. The information provided should be used as a general reference for researchers working with novel ATR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ATR inhibitors like this compound?

A1: ATR inhibitors are small molecules that typically function as ATP-competitive inhibitors of the ATR kinase.[1][2] ATR is a crucial serine/threonine kinase in the DNA Damage Response (DDR) pathway.[3][4] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA damage.[3][5] By inhibiting ATR, compounds like this compound prevent the phosphorylation of downstream targets, most notably Chk1, which disrupts cell cycle checkpoints (primarily the G2/M checkpoint), leading to premature mitotic entry with damaged DNA and subsequent cell death, a process known as synthetic lethality, especially in cancer cells with high replication stress or defects in other DDR pathways (e.g., ATM or p53 deficiency).[3][6]

Q2: What are the potential off-target effects I should be aware of when using an ATR inhibitor?

A2: While newer ATR inhibitors are designed for high selectivity, off-target effects are still possible and can vary between compounds. Potential off-targets often include other members of the PI3K-like kinase (PIKK) family due to structural similarities in the kinase domain. These include:

  • ATM (Ataxia Telangiectasia Mutated): Inhibition can lead to increased sensitivity to DNA double-strand breaks.

  • DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit): Affects the non-homologous end joining (NHEJ) repair pathway.

  • mTOR (mammalian Target of Rapamycin): Can impact cell growth, proliferation, and metabolism.[1][7]

Some ATR inhibitors have also shown off-target activity against unrelated kinases, such as the PLK (Polo-like kinase) family, which could confound experimental results as PLK inhibition also affects mitosis.[7][8] A common class effect observed clinically is myelosuppression, including anemia, neutropenia, and thrombocytopenia, suggesting effects on hematopoietic precursors.[4][9]

Q3: My cells are showing unexpected toxicity or a lack of response. What could be the cause?

A3: See the Troubleshooting Guide below for detailed scenarios. Common reasons include off-target toxicity, incorrect inhibitor concentration, issues with cell permeability, or the specific genetic background of your cell line. Cells lacking high replication stress or having fully functional alternative DNA repair pathways may be less sensitive to ATR inhibition alone.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Higher than expected cytotoxicity in control cells 1. Off-target effects of the inhibitor. 2. Compound instability leading to toxic byproducts. 3. Cell line is particularly sensitive due to unknown genetic factors.1. Perform a kinase selectivity screen. Test against related PIKKs (ATM, DNA-PK, mTOR). 2. Verify compound purity and stability in your media over the experiment's duration. 3. Use a rescue experiment with a different, well-characterized ATR inhibitor. Test on a panel of different cell lines.
Inhibitor shows lower potency in cellular vs. biochemical assays 1. Poor cell membrane permeability. 2. Active efflux by cellular pumps (e.g., P-glycoprotein). 3. The inhibitor targets an inactive conformation of ATR not prevalent in the cell.1. Use a cell-based target engagement assay (e.g., phospho-Chk1 Western blot) to confirm ATR inhibition inside the cell. 2. Co-treat with an efflux pump inhibitor as a control experiment. 3. Use a binding assay to assess interaction with different kinase conformations.[12]
Variable results between experiments 1. Inconsistent inhibitor concentration due to precipitation or degradation. 2. Cell passage number affecting phenotype and drug sensitivity. 3. Inconsistent cell density at the time of treatment.1. Prepare fresh stock solutions. Check for solubility in your final media concentration. 2. Maintain a consistent cell passage number range for all experiments. 3. Ensure consistent seeding density and confluency at the start of each experiment.
No sensitization to DNA damaging agents 1. The chosen DNA damaging agent may not induce the type of lesions that activate the ATR pathway (e.g., primarily double-strand breaks that activate ATM). 2. The timing of inhibitor addition relative to the damaging agent is suboptimal.1. Use agents that induce replication stress, such as hydroxyurea, gemcitabine, or topoisomerase I inhibitors (e.g., camptothecin).[13][14] 2. Optimize the treatment schedule. Often, pre-incubation with the ATR inhibitor before and during treatment with the damaging agent is most effective.

Quantitative Data for Reference ATR Inhibitors

The following tables provide data on well-characterized ATR inhibitors that can be used as a benchmark for your experiments.

Table 1: In Vitro Kinase Inhibition

InhibitorATR IC₅₀ / KᵢATM KᵢDNA-PK KᵢmTOR Kᵢ
VE-821 26 nM / 13 nM[1][2]16 μM[1]2.2 μM[1]>1 μM[1]
ATRN-119 <20 nMMinimal inhibitionMinimal inhibitionMinimal inhibition
NU6027 100 nM (Kᵢ)[15]Not specifiedNot specifiedNot specified

Table 2: Cellular Assay Concentrations and Effects

InhibitorCell LineAssay TypeEffective ConcentrationObserved Effect
VE-821 MultipleCell Viability1-10 μMMinimal effect alone; sensitizes to DNA damaging agents.[14]
VE-821 PSN-1, MiaPaCa-2Checkpoint Inhibition1 μMInhibits phosphorylation of Chk1 after gemcitabine or radiation.[1]
AZD6738 B16 Mlh1 KOCell Viability~100-1000 nMPreferential killing of mismatch repair-deficient cells.[16]
ATRN-119 Ovarian Cancer LinesProliferationLow nanomolar EC₅₀Limits cellular viability as a single agent.

Experimental Protocols

Protocol: Cell Viability Assay (e.g., using AlamarBlue or CellTiter-Glo)

This protocol is a general guideline for assessing the cytotoxic or cytostatic effects of an ATR inhibitor, alone or in combination with a DNA-damaging agent.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the assay. Allow cells to adhere overnight.[17]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 8-point, 3-fold dilutions starting from 10 μM).

    • Prepare solutions for your positive control (e.g., a known cytotoxic agent) and vehicle control (e.g., media with the highest concentration of DMSO used).

  • Treatment:

    • Single Agent: Remove the old media from the cells and add media containing the desired concentrations of this compound or controls.

    • Combination Treatment: If testing for synergy, pre-incubate cells with the ATR inhibitor for a defined period (e.g., 1-2 hours) before adding the DNA-damaging agent. Maintain the ATR inhibitor in the media for the duration of the experiment.

  • Incubation:

    • Incubate the plates for a period relevant to the cell cycle of your cell line, typically 72 hours.[17][18]

  • Viability Measurement:

    • Add the viability reagent (e.g., AlamarBlue or CellTiter-Glo) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for AlamarBlue; 10 minutes for CellTiter-Glo).

    • Read the plate on a microplate reader (fluorescence for AlamarBlue, luminescence for CellTiter-Glo).

  • Data Analysis:

    • Subtract the background reading (media-only wells).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the results as percent viability versus inhibitor concentration and use a non-linear regression curve fit to determine the IC₅₀ value.[17]

Visualizations

ATR Signaling Pathway```dot

ATR_Pathway cluster_damage DNA Damage / Replication Stress cluster_sensor Sensor Complex cluster_mediator Mediator & Effector cluster_inhibitor cluster_response Cellular Response ssDNA ssDNA RPA RPA ssDNA->RPA binds ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (pChk1) Checkpoint Cell Cycle Arrest (G2/M Checkpoint) Chk1->Checkpoint Repair DNA Repair Chk1->Repair Fork Replication Fork Stabilization Chk1->Fork Atr_IN_16 This compound Atr_IN_16->ATR

Caption: A logical workflow for troubleshooting low potency of an ATR inhibitor in cellular assays.

References

Technical Support Center: Atr-IN-16 and DNA Damaging Agent Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Atr-IN-16 in combination with DNA damaging agents. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental design and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal timing for administering this compound in relation to a DNA damaging agent?

A: The optimal strategy is to administer this compound after the DNA damaging agent. Pre-clinical studies have shown that the maximal synergistic effect is achieved when the ATR inhibitor is added at a time point that coincides with the peak accumulation of cells in the S-phase and the subsequent activation of ATR, which is indicated by the phosphorylation of its downstream target, Chk1 (p-Chk1).[1][2] In mouse xenograft models, the best results were seen when the ATR inhibitor was given 12-24 hours after the DNA damaging drug.[1][2] Administering the ATR inhibitor before or more than 48 hours after the DNA damaging agent has been shown to provide limited benefit.[1][2]

Q2: How does this compound synergize with DNA damaging agents?

A: DNA damaging agents cause lesions in the DNA, which leads to replication stress.[3] The cell, in response, activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase signaling pathway to arrest the cell cycle, stabilize replication forks, and initiate DNA repair.[4][5][6] This is a survival mechanism for the cancer cells. This compound is a potent inhibitor of ATR. By inhibiting ATR, this compound prevents this protective response, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, a concept known as synthetic lethality.[3][7]

Q3: Which types of DNA damaging agents are expected to be most synergistic with this compound?

A: this compound is expected to be highly synergistic with a broad range of DNA-damaging agents that induce replication stress.[8] These include:

  • Platinum-based agents (e.g., cisplatin, carboplatin): These agents form DNA adducts that stall replication forks.

  • Topoisomerase inhibitors (e.g., topotecan, irinotecan, etoposide): These drugs interfere with the enzymes that manage DNA topology during replication.

  • Antimetabolites (e.g., gemcitabine): These compounds disrupt the synthesis of DNA building blocks.

  • PARP inhibitors: These inhibitors are particularly effective in combination with ATR inhibitors in tumors with deficiencies in other DNA repair pathways.[9]

Q4: How can I determine the optimal concentration of this compound and the DNA damaging agent for my experiments?

A: The optimal concentrations should be determined empirically for each cell line and drug combination. A common starting point is to first determine the half-maximal inhibitory concentration (IC50) for each agent individually. Then, a matrix of concentrations around the IC50 values of both drugs can be tested in combination to identify synergistic interactions. The Chou-Talalay method and the Bliss independence model are commonly used to quantify synergy.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Lack of Synergy Suboptimal Timing: The window for synergistic interaction is crucial.Perform a time-course experiment to determine the peak of ATR activation (p-Chk1 levels) after treatment with the DNA damaging agent in your specific cell line. Administer this compound at this optimal time point (typically 12-24 hours post-treatment).
Incorrect Drug Concentrations: Concentrations may be too high or too low to observe a synergistic effect.Determine the IC50 of each drug individually in your cell line. Design a combination experiment with a matrix of concentrations below and around the individual IC50 values.
Cell Line Resistance: The cell line may have intrinsic resistance mechanisms.Consider using cell lines with known defects in DNA damage response pathways (e.g., ATM-deficient) as they are often more sensitive to ATR inhibitors.[1]
Excessive Toxicity/Cell Death High Drug Concentrations: The combined effect of the two drugs is too potent.Lower the concentrations of one or both drugs. The goal of combination therapy is often to use lower, less toxic doses of each agent to achieve a greater therapeutic effect.
Prolonged Exposure: Continuous exposure to the drug combination may be too toxic.Consider a shorter exposure time for this compound. A transient exposure (e.g., 2-24 hours) may be sufficient to induce synergy without excessive toxicity.
Inconsistent Results Experimental Variability: Inconsistent cell seeding density, drug preparation, or timing of treatments.Standardize all experimental parameters. Ensure consistent cell passage numbers, seeding densities, and precise timing of drug additions. Prepare fresh drug solutions for each experiment.
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough.Consider using multiple assays to measure cell viability and death (e.g., CellTiter-Glo for ATP levels, Annexin V/PI staining for apoptosis).
Difficulty Detecting p-Chk1 Incorrect Antibody or Protocol: The western blot protocol may not be optimized.Use a validated antibody for phospho-Chk1 (Ser345). Optimize lysis buffer conditions and antibody concentrations. Include a positive control (e.g., cells treated with a known ATR activator like hydroxyurea).
Timing of Lysate Collection: Lysates may be collected at a time point when p-Chk1 levels are low.Perform a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) after DNA damage to identify the peak of Chk1 phosphorylation.

Data Presentation

Table 1: IC50 Values of ATR Inhibitors in Combination with DNA Damaging Agents in Various Cancer Cell Lines

ATR InhibitorDNA Damaging AgentCell LineIC50 of DNA Damaging Agent Alone (µM)IC50 of DNA Damaging Agent with ATRi (µM)Fold Sensitization
AZD6738 CisplatinH460 (Lung)2.360.43 (with 1.0 µM AZD6738)5.44
CisplatinA549 (Lung)7.792.61 (with 1.0 µM AZD6738)2.98
CisplatinH23 (Lung, ATM-deficient)--19.41-fold decrease
CarboplatinNCI-H23 (Lung)--Synergy observed
CarboplatinLoVo (Colon)--Synergy observed
VX-970 CisplatinA549 (p53 knockdown)-->10-fold synergy
GemcitabineA549 (p53 knockdown)-->10-fold synergy
M4344 TopotecanPatient-derived xenografts--Significant synergy
IrinotecanPatient-derived xenografts--Significant synergy

Note: This table is a summary of data from multiple sources and specific experimental conditions may vary. Researchers should determine the optimal concentrations for their specific experimental setup.

Experimental Protocols

Protocol 1: Determining Optimal Timing of this compound Treatment
  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment.

  • DNA Damaging Agent Treatment: Treat cells with the DNA damaging agent at its predetermined IC50 concentration.

  • Time-Course Lysate Collection: At various time points after adding the DNA damaging agent (e.g., 0, 2, 4, 8, 12, 16, 24, 36, and 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform western blotting on the cell lysates to detect the levels of phosphorylated Chk1 (p-Chk1 Ser345) and total Chk1. Use an appropriate loading control (e.g., GAPDH, β-actin) to normalize protein levels.

  • Data Analysis: Quantify the band intensities to determine the time point at which p-Chk1 levels are maximal. This time point represents the optimal time to add this compound.

Protocol 2: Cell Viability Assay for Combination Treatment
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • DNA Damaging Agent Addition: Add the DNA damaging agent at various concentrations (e.g., a serial dilution around its IC50).

  • This compound Addition: At the predetermined optimal time point (from Protocol 1), add this compound at various concentrations (e.g., a serial dilution around its IC50). Include wells with each drug alone and untreated controls.

  • Incubation: Incubate the cells for a period that is sufficient to observe a significant effect on cell viability (e.g., 72 hours).

  • Cell Viability Measurement: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Cascade cluster_2 This compound Intervention cluster_3 Cellular Outcome DNA Damaging Agent DNA Damaging Agent DNA Lesions DNA Lesions DNA Damaging Agent->DNA Lesions Replication Fork Stalling Replication Fork Stalling DNA Lesions->Replication Fork Stalling ATR ATR Replication Fork Stalling->ATR Activation Chk1 Chk1 ATR->Chk1 Phosphorylation (Ser345) Cell Survival Cell Survival Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest Activation DNA Repair DNA Repair Chk1->DNA Repair Activation Fork Stabilization Fork Stabilization Chk1->Fork Stabilization Activation Cell Cycle Arrest->Cell Survival DNA Repair->Cell Survival Fork Stabilization->Cell Survival This compound This compound This compound->ATR Inhibition Fork Collapse Fork Collapse This compound->Fork Collapse Apoptosis Apoptosis Fork Collapse->Apoptosis

Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental_Workflow cluster_0 Phase 1: Determine Optimal Timing cluster_1 Phase 2: Combination Treatment & Viability Assay cluster_2 Phase 3: Data Analysis A Treat cells with DNA damaging agent B Collect lysates at multiple time points A->B C Western blot for p-Chk1 B->C D Identify time of peak p-Chk1 C->D F Add this compound at optimal time point D->F Informs timing E Treat cells with DNA damaging agent E->F G Incubate for 72h F->G H Measure cell viability (e.g., MTT, CellTiter-Glo) G->H I Calculate % viability H->I J Determine Combination Index (CI) I->J K Assess synergy J->K

Caption: Experimental workflow for optimizing this compound and DNA damaging agent co-treatment.

References

Interpreting unexpected western blot results with Atr-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for interpreting Western blot results when using Atr-IN-16. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate unexpected experimental outcomes.

Understanding this compound and Expected Results

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical protein in the DNA Damage Response (DDR) pathway. When DNA damage, such as single-stranded breaks or replication stress, occurs, ATR is activated.[1] A key downstream target of ATR is the checkpoint kinase 1 (Chk1).[1][2] Activated ATR directly phosphorylates Chk1 at specific serine residues, most notably Ser317 and Ser345, leading to Chk1 activation and subsequent cell cycle arrest to allow for DNA repair.[3][4]

Therefore, the expected outcome of treating cells with this compound, particularly after inducing DNA damage (e.g., with hydroxyurea or UV radiation), is a decrease in the phosphorylation of Chk1 (p-Chk1) . The total protein levels of ATR and Chk1 should remain largely unaffected over a short experimental time course.

Table 1: Summary of Expected Western Blot Results
Conditionp-ATR (Ser428)Total ATRp-Chk1 (Ser345)Total Chk1γH2AX (p-Ser139)Loading Control
Untreated Control Basal / LowUnchangedBasal / LowUnchangedBasal / LowUnchanged
DNA Damage Agent IncreasedUnchangedIncreasedUnchangedIncreasedUnchanged
DNA Damage + this compound DecreasedUnchangedStrongly Decreased UnchangedDecreasedUnchanged

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common unexpected results in a question-and-answer format.

Q1: I treated my cells with a DNA damaging agent and this compound, but I see no decrease in p-Chk1 (Ser345) levels compared to the DNA damage-only control. What went wrong?

This is a common issue indicating that the inhibition was not effective. Several factors could be at play.

  • Possible Cause 1: Ineffective ATR Pathway Activation. If the DNA damaging agent did not sufficiently activate the ATR pathway, there will be no p-Chk1 signal to inhibit.

    • Recommended Action: Ensure your DNA damaging agent (e.g., Hydroxyurea, UV, Aphidicolin) is prepared correctly and used at an effective concentration and duration for your specific cell line. Include a positive control lane on your blot with cells treated only with the DNA damaging agent to confirm strong induction of p-Chk1.

  • Possible Cause 2: Suboptimal Inhibitor Concentration or Incubation Time. The effective concentration of this compound can vary between different cell lines and experimental conditions.

    • Recommended Action: Perform a dose-response experiment by treating cells with a range of this compound concentrations to determine the optimal IC50 for p-Chk1 inhibition in your model. A time-course experiment can also identify the ideal pre-incubation time.

  • Possible Cause 3: Degraded or Inactive this compound. Small molecule inhibitors can degrade if not stored properly.

    • Recommended Action: Prepare fresh dilutions of this compound from a new or validated stock for each experiment.

  • Possible Cause 4: Technical Western Blot Issues. Problems with antibodies or the blotting procedure can lead to unreliable results.

    • Recommended Action: Validate your primary antibodies (p-Chk1, Chk1) to ensure they are specific and working correctly. Confirm efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[5][6]

Q2: After treatment with this compound, the band for my total Chk1 protein is weaker or has disappeared. Why?

While short-term treatment should not affect total protein levels, longer incubation times or high concentrations of a drug can have secondary effects.

  • Possible Cause 1: Uneven Protein Loading. The most common reason for apparent changes in total protein levels is inconsistent loading between lanes.

    • Recommended Action: Accurately quantify the protein concentration of your lysates using a method like BCA or Bradford assay. After transfer, stain the membrane with Ponceau S to visually confirm even loading. Always probe for a reliable housekeeping protein (e.g., β-actin, GAPDH, Vinculin) as a loading control.[7]

  • Possible Cause 2: Drug-Induced Cytotoxicity. Prolonged exposure to high concentrations of this compound could induce apoptosis or other forms of cell death, leading to protein degradation.

    • Recommended Action: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the toxicity of your treatment conditions. If toxicity is high, reduce the inhibitor concentration or the duration of the treatment. Also, ensure fresh protease inhibitors are always added to your lysis buffer.[8][9]

Q3: My blot shows multiple bands or bands at an unexpected molecular weight in the p-Chk1 or Chk1 lanes. What do these mean?

Unexpected bands can arise from several sources, from protein modifications to technical artifacts.[8][10][11]

  • Possible Cause 1: Protein Degradation. Bands appearing at a lower molecular weight than expected often represent cleavage or degradation products.[9]

    • Recommended Action: Ensure samples are handled quickly and kept on ice. Always use a lysis buffer freshly supplemented with a cocktail of protease and phosphatase inhibitors.[8][9]

  • Possible Cause 2: Post-Translational Modifications (PTMs). Bands appearing at a higher molecular weight can be due to modifications like phosphorylation, ubiquitination, or glycosylation, which alter the protein's migration through the gel.[12]

    • Recommended Action: Phosphorylation itself can cause a slight upward shift in the apparent molecular weight. To confirm this, you can treat your lysate with a phosphatase (e.g., lambda phosphatase) to see if the higher band disappears or shifts down.[13] Consult databases like UniProt for known modifications of your target protein.

  • Possible Cause 3: Non-Specific Antibody Binding. If your primary or secondary antibody is cross-reacting with other proteins, you will see multiple, non-specific bands.[10]

    • Recommended Action: Optimize your antibody concentrations; high concentrations are a common cause of non-specificity. Increase the stringency of your wash steps. If problems persist, try a different, validated antibody against your target. Run a control lane with only the secondary antibody to ensure it is not the source of non-specific bands.[10]

Table 2: General Western Blot Troubleshooting Guide
ObservationPossible Cause(s)Recommended Solution(s)
No Bands / Weak Signal - Inefficient protein transfer- Low protein abundance- Inactive antibody/reagents- Confirm transfer with Ponceau S stain- Load more protein; enrich target via IP- Use fresh antibodies and ECL substrate; perform dot blot to check antibody activity[6]
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk)- Titrate primary and secondary antibodies- Increase number and duration of washes
"Smiling" or Distorted Bands - Gel electrophoresis ran too fast/hot- Uneven gel polymerization- Reduce voltage during electrophoresis; run the gel in a cold room- Use pre-cast gels for better consistency[5][10]
Patchy or Speckled Blot - Air bubbles during transfer- Aggregated antibody/blocking buffer- Contaminated buffers- Carefully remove all air bubbles when assembling the transfer stack- Filter blocking buffer and antibody solutions- Use fresh, filtered buffers[8]

Visual Guides and Protocols

Signaling Pathway and Experimental Workflow

To better understand the mechanism and experimental design, refer to the diagrams below.

ATR_Pathway cluster_0 Cellular Response cluster_1 Inhibitor Action DNA_Damage DNA Damage (e.g., UV, HU) ATR ATR Kinase DNA_Damage->ATR activates pATR Activated ATR (p-Ser428) ATR->pATR Chk1 Chk1 pATR->Chk1 phosphorylates pChk1 Activated Chk1 (p-Ser345) Chk1->pChk1 Arrest Cell Cycle Arrest & DNA Repair pChk1->Arrest Inhibitor This compound Inhibitor->pATR blocks activation

Caption: The ATR signaling pathway is activated by DNA damage, leading to Chk1 phosphorylation. This compound directly inhibits ATR.

WB_Workflow A 1. Cell Culture & Treatment (Control, Damage, Damage + this compound) B 2. Cell Lysis (Add Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) D->E F 6. Immunoblotting (Blocking, Primary & Secondary Abs) E->F G 7. Detection (ECL Substrate & Imaging) F->G H 8. Analysis (Normalize to Loading Control) G->H

Caption: Standard experimental workflow for testing the efficacy of this compound using Western blot analysis.

Troubleshooting_Logic Start Unexpected p-Chk1 Result Q1 Is p-Chk1 induced by DNA damage alone? Start->Q1 A1_No Problem with damage induction or Western blot technique. VALIDATE POSITIVE CONTROL. Q1->A1_No No A1_Yes Inhibition is not working. Q1->A1_Yes Yes Q2 What is the issue? A1_Yes->Q2 A2_NoChange No p-Chk1 Decrease Q2->A2_NoChange No change in p-Chk1 A2_Other Unexpected Bands or Total Protein Changes Q2->A2_Other Other issues Sol_NoChange Check inhibitor activity. Perform dose-response and time-course. A2_NoChange->Sol_NoChange Sol_Other Check for degradation, PTMs, non-specific binding, or uneven loading. A2_Other->Sol_Other

Caption: A logical decision tree to guide troubleshooting of unexpected p-Chk1 Western blot results.

Detailed Experimental Protocol: Western Blot for this compound Efficacy

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

    • Pre-treat the designated plates with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

    • Add the DNA damaging agent (e.g., 2 mM Hydroxyurea for 4-6 hours or expose to 10-20 J/m² UV-C and recover for 1-2 hours) to the relevant plates.

    • Ensure you have the following experimental groups: Untreated Control, Vehicle Control + Damage, and this compound + Damage.

  • Cell Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same concentration with lysis buffer and Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load 20-40 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for quantitative results.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., Rabbit anti-p-Chk1 Ser345) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., Anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using a digital imager or X-ray film. Avoid overexposing the bands to ensure the signal is within the linear range for quantification.

    • To analyze total protein levels and loading controls, strip the membrane and re-probe with antibodies for total Chk1 and a loading control (e.g., β-actin), or run parallel blots.

    • Quantify band intensities using software like ImageJ. Normalize the p-Chk1 signal to its corresponding total Chk1 signal and/or the loading control.

References

Technical Support Center: Addressing Resistance to ATR Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ATR inhibitors, represented here by ATR-IN-16, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A1: Resistance to ATR inhibitors (ATRi) can arise from various molecular alterations within the cancer cells. The primary role of ATR is to respond to DNA replication stress, and its inhibition leads to an accumulation of DNA damage, cell cycle arrest, and ultimately cell death in cancer cells that are highly dependent on this pathway.[1][2][3] Resistance mechanisms often involve the cell's ability to bypass or compensate for the effects of ATR inhibition.

Potential mechanisms include:

  • Alterations in DNA Damage Response (DDR) Pathways: Cancer cells can acquire mutations or alter the expression of other proteins involved in the DDR network to compensate for the loss of ATR signaling.[4] For instance, enhanced activity of alternative repair pathways may allow cells to cope with the DNA damage induced by ATRi.

  • Cell Cycle Checkpoint Dysregulation: Cells may develop ways to bypass the G2/M checkpoint arrest typically induced by ATRi, allowing them to proceed through mitosis despite the presence of DNA damage.[5] This can lead to genomic instability but may allow for short-term survival and proliferation.

  • Reduced Replication Stress: Some resistant cells exhibit lower levels of baseline replication stress, making them less dependent on the ATR pathway for survival.[6] This can be due to various factors, including alterations in oncogene expression or metabolic changes.

  • Drug Efflux and Metabolism: While less commonly reported for ATR inhibitors, general mechanisms of drug resistance, such as increased expression of drug efflux pumps (e.g., P-glycoprotein), could potentially reduce the intracellular concentration of this compound.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) for this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Table 1: Example IC50 Values of an ATR Inhibitor (VE-821) in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeTelomere MaintenanceATRi IC50 (µM)Reference
HCT116Colon CancerTelomerase0.9 - 2.0[7]
CAL72OsteosarcomaALT0.7 - 2.0[7]
MG63OsteosarcomaTelomerase> 2.0[7]
SAOS2OsteosarcomaALT> 2.0[7]
U2OSOsteosarcomaALT> 2.0[7]

Note: ALT (Alternative Lengthening of Telomeres) cells were initially proposed to be hypersensitive to ATR inhibitors, but further studies indicate sensitivity is cell-line specific and not solely dependent on the ALT pathway.[7]

Q3: What experimental approaches can I use to investigate the mechanism of resistance in my cell line?

A3: To elucidate the resistance mechanism, a multi-pronged approach is recommended:

  • Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the ATR signaling pathway and related DDR pathways. Look for changes in proteins like ATR, Chk1, p53, and markers of DNA damage (γH2AX).[8][9]

  • Cell Cycle Analysis: Use flow cytometry to assess the cell cycle distribution of sensitive and resistant cells after treatment with this compound. Resistant cells may fail to arrest in the S or G2/M phase.[9]

  • Co-immunoprecipitation (Co-IP): Investigate changes in protein-protein interactions within the ATR signaling complex. Resistance might be associated with altered interactions between ATR and its binding partners.[10][11][12]

  • Genomic and Transcriptomic Analysis: Perform sequencing (whole-exome or RNA-seq) to identify mutations or changes in gene expression that may contribute to resistance.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[13]
Drug Solubilization Ensure this compound is fully dissolved and used at the correct final concentration. Prepare fresh dilutions for each experiment.
Incubation Time The duration of drug exposure can significantly impact results. Perform a time-course experiment to determine the optimal incubation time.
Assay Type Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[14] Consider using a complementary assay to validate your findings.

Problem 2: Difficulty in detecting changes in protein phosphorylation by Western Blot.

Possible Cause Troubleshooting Step
Suboptimal Antibody Use a phospho-specific antibody that has been validated for your application.
Timing of Lysate Preparation Phosphorylation events can be transient. Perform a time-course experiment to capture the peak of phosphorylation after this compound treatment.
Phosphatase Activity Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.
Low Protein Abundance Consider immunoprecipitation to enrich for your protein of interest before performing the Western blot.

Strategies to Overcome this compound Resistance

Q4: What are the recommended strategies to overcome resistance to this compound?

A4: Combination therapy is a promising approach to overcome resistance to ATR inhibitors. By targeting multiple pathways simultaneously, you can enhance the cytotoxic effects and potentially re-sensitize resistant cells.

1. Combination with DNA Damaging Agents:

  • Rationale: ATRi prevents the repair of DNA damage induced by chemotherapeutic agents, leading to synthetic lethality.[15]

  • Examples: Cisplatin, oxaliplatin, gemcitabine, and irinotecan have shown synergistic effects with ATR inhibitors in various cancer cell lines.[16][17][18]

  • Experimental Approach: Determine the IC50 of the DNA damaging agent alone and in combination with a sub-lethal dose of this compound. A synergistic effect is indicated by a significant reduction in the IC50 of the chemotherapeutic agent.

Table 2: Synergistic Effects of ATR Inhibitors with DNA Damaging Agents

Cancer TypeATR InhibitorCombination AgentEffectReference
Pancreatic CancerBAY 1895344OxaliplatinSynergistic antitumor effect in platinum-resistant cells[16]
Multiple MyelomaVX-970MelphalanHighly synergistic, even in resistant cells[6]
Lung CancerVX-970CisplatinSensitized over 40% of cell lines[18]
Biliary Tract CancerAZD6738CisplatinEnhanced anti-proliferative effect[9]

2. Combination with PARP Inhibitors:

  • Rationale: Both ATR and PARP are key players in the DNA damage response. Dual inhibition can lead to a catastrophic level of unresolved DNA damage, particularly in tumors with existing DDR defects (e.g., BRCA mutations).[19] This combination can also be effective in overcoming PARP inhibitor resistance.[19]

  • Example: The combination of the ATR inhibitor ceralasertib with the PARP inhibitor olaparib has shown clinical activity in patients with DDR-altered cancers.[19]

3. Combination with Radiotherapy:

  • Rationale: ATR inhibitors can act as radiosensitizers by preventing the repair of DNA double-strand breaks induced by radiation.[15]

  • Experimental Approach: Treat cells with this compound prior to and during radiation treatment and assess cell survival using a clonogenic assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[13][20]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for the desired duration (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

Western Blot for ATR Pathway Analysis

This protocol is a general guideline for analyzing ATR pathway proteins.[8][9]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-ATR, ATR, p-Chk1, Chk1, γH2AX, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-immunoprecipitation (Co-IP)

This protocol provides a general workflow for Co-IP experiments.[10][11][12][21]

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody specific to your bait protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein and its expected interaction partners.

Visualizations

Signaling Pathway

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates p_Chk1 p-Chk1 (Active) Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) p_Chk1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair p_Chk1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to ATR_IN_16 This compound ATR_IN_16->ATR inhibits

Caption: ATR Signaling Pathway and the effect of this compound inhibition.

Experimental Workflow: Investigating this compound Resistance

Resistance_Workflow Start Observe Reduced Sensitivity to this compound Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Western_Blot Western Blot (DDR & Cell Cycle Proteins) Investigate_Mechanism->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Investigate_Mechanism->Cell_Cycle_Analysis Co_IP Co-IP (Protein Interactions) Investigate_Mechanism->Co_IP Overcome_Resistance Develop Strategies to Overcome Resistance Western_Blot->Overcome_Resistance Cell_Cycle_Analysis->Overcome_Resistance Co_IP->Overcome_Resistance Combination_Therapy Combination Therapy (e.g., + Cisplatin, + PARPi) Overcome_Resistance->Combination_Therapy Validate_Synergy Validate Synergy (Cell Viability, etc.) Combination_Therapy->Validate_Synergy End Resensitized Cells or New Therapeutic Strategy Validate_Synergy->End

Caption: Workflow for investigating and overcoming resistance to this compound.

References

Navigating ATR Inhibition: A Technical Support Guide for Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Public Data on ATR-IN-16: Comprehensive searches for "this compound" did not yield any publicly available data. This suggests that "this compound" may be an internal designation, a novel compound not yet described in published literature, or a misnomer. To provide researchers with a valuable resource for working with ATR inhibitors, this guide will focus on a well-characterized and widely studied ATR inhibitor, VE-821 , as a representative compound. The principles and methodologies outlined here can serve as a foundational framework for researchers investigating other ATR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ATR inhibitors like VE-821?

Ataxia telangiectasia and Rad3-related (ATR) kinase is a crucial component of the DNA Damage Response (DDR) pathway.[1][2][3] It is activated by single-stranded DNA (ssDNA), which often arises from DNA replication stress—a common feature of cancer cells due to oncogene-induced uncontrolled proliferation.[1][4] Once activated, ATR triggers a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, ultimately allowing the cell to survive DNA damage.[1][2]

ATR inhibitors, such as VE-821, function by blocking the kinase activity of ATR. This prevents the downstream signaling, leading to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death (apoptosis).[2] In cancer cells with defects in other DDR pathways (e.g., mutations in ATM or p53), the reliance on ATR for survival is heightened.[5] Inhibiting ATR in such a context creates a "synthetic lethality," where the combination of the cancer-specific genetic defect and the ATR inhibitor is selectively toxic to cancer cells while having a lesser effect on normal cells.[6][7]

Q2: How do I determine a starting dose for my in vitro experiments with an ATR inhibitor?

For initial in vitro studies, it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cancer cell line. Based on published studies with VE-821, a starting concentration range of 10 nM to 10 µM is often used. The IC50 can vary significantly between different cell lines depending on their genetic background and reliance on the ATR pathway.

Q3: What are the common challenges when adjusting ATR inhibitor dosage in vivo?

The primary challenges in optimizing in vivo dosage are balancing anti-tumor efficacy with potential toxicity. While ATR inhibitors can be more toxic to cancer cells, they can also affect rapidly dividing normal tissues. It is crucial to conduct a maximum tolerated dose (MTD) study to establish a safe and effective dosing range for the chosen animal model. Factors such as the tumor model, route of administration, and dosing schedule (e.g., daily, intermittent) will significantly influence the outcome.[8]

Q4: Can ATR inhibitors be combined with other cancer therapies?

Yes, and this is a major area of investigation. ATR inhibitors have shown synergistic effects when combined with DNA-damaging agents like chemotherapy (e.g., cisplatin, gemcitabine) and radiation therapy.[4][5][9][10] The rationale is that these therapies induce DNA damage and replication stress, further sensitizing cancer cells to ATR inhibition. The timing of administration is critical; preclinical studies suggest that administering the ATR inhibitor after the DNA-damaging agent may be more effective.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High in vitro cell viability at expected effective concentrations. - Cell line may not be highly dependent on the ATR pathway. - Compound instability or degradation. - Incorrect assessment of cell viability.- Screen a panel of cell lines with known DDR defects (e.g., ATM-deficient, p53-mutant). - Prepare fresh stock solutions of the inhibitor for each experiment. - Use multiple, mechanistically distinct viability assays (e.g., MTS, CellTiter-Glo, colony formation).
Significant toxicity or weight loss in animal models. - Dosage is above the maximum tolerated dose (MTD). - The chosen animal strain is particularly sensitive. - Formulation or vehicle is causing adverse effects.- Perform a dose de-escalation study to find a better-tolerated dose. - Consider an intermittent dosing schedule instead of continuous daily dosing. - Test the vehicle alone to rule out non-specific toxicity.
Lack of in vivo tumor growth inhibition. - Suboptimal dosage or dosing schedule. - Poor bioavailability of the inhibitor with the chosen route of administration. - The tumor model is resistant to ATR inhibition as a monotherapy.- Increase the dose up to the MTD. - Optimize the dosing schedule based on pharmacodynamic markers (e.g., p-Chk1 inhibition in tumor tissue). - Consider combination therapy with a DNA-damaging agent.
Inconsistent results between experiments. - Variability in experimental conditions. - Passage number of cell lines affecting their phenotype. - Inconsistent timing of treatments.- Standardize all experimental protocols, including cell seeding density, drug preparation, and incubation times. - Use cell lines within a defined low passage number range. - Ensure precise timing of single and combination drug administrations.

Quantitative Data Summary

The following tables summarize dosage information for the representative ATR inhibitor VE-821 from preclinical studies.

Table 1: In Vitro Efficacy of VE-821 in Pancreatic Cancer Cell Lines

Cell LineGenetic BackgroundIC50 (as monotherapy)Combination EffectReference
Panc-1KRAS, TP53 mutantNot specifiedSensitizes to radiation and gemcitabine[5]
MiaPaCa-2KRAS, TP53 mutantNot specifiedSensitizes to radiation and gemcitabine[5]

Note: Specific IC50 values for VE-821 as a monotherapy were not provided in the cited source, but the study demonstrated effective sensitization at concentrations used for combination treatments.

Table 2: In Vivo Dosage of an ATR inhibitor (VX-970) in a Multiple Myeloma Model

Animal ModelTumor ModelDrugDosageRoute of AdministrationDosing ScheduleReference
Rag2-/-γc-/- miceHuman MM1.S cell lineVX-97050 mg/kgIntraperitonealTwice weekly for 3 weeks[12]
Rag2-/-γc-/- miceHuman MM1.S cell lineMelphalan2 mg/kgIntraperitonealOnce weekly for 3 weeks[12]

Note: This table provides data for VX-970 (Berzosertib), a clinically evaluated ATR inhibitor, as specific in vivo dosage for VE-821 was not detailed in the provided search results.

Experimental Protocols

Protocol 1: In Vitro Determination of IC50 using a Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of the ATR inhibitor (e.g., VE-821) in culture medium. A typical starting range is 1 nM to 10 µM.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTS or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-only control and plot the results as percent viability versus drug concentration. Use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the animals into treatment groups (e.g., vehicle, ATR inhibitor alone, chemotherapy alone, combination).

  • Treatment Administration: Administer the treatments according to the predetermined dosage, route, and schedule. Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, excise the tumors and measure their weight. Perform statistical analysis to determine the significance of any anti-tumor effects.

Visualizations

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA RPA-coated ssDNA DNA_Damage->ssDNA ATRIP ATRIP ssDNA->ATRIP ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis inhibition leads to ATRIP->ATR recruits ATR_IN_16 ATR Inhibitor (e.g., VE-821) ATR_IN_16->ATR Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization DNA_Repair DNA Repair CHK1->DNA_Repair Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival Fork_Stabilization->Cell_Survival DNA_Repair->Cell_Survival

Caption: ATR signaling pathway in response to DNA damage and its inhibition.

Experimental_Workflow start Start: Hypothesis invitro In Vitro Studies start->invitro ic50 Determine IC50 (Dose-Response) invitro->ic50 combo_invitro Combination Studies (e.g., with Chemo/Radiation) ic50->combo_invitro invivo In Vivo Studies combo_invitro->invivo mtd Determine MTD (Toxicity Study) invivo->mtd efficacy Xenograft Efficacy Study (Monotherapy & Combination) mtd->efficacy pd_analysis Pharmacodynamic Analysis (e.g., p-Chk1 in tumors) efficacy->pd_analysis end End: Data Analysis & Conclusion pd_analysis->end

Caption: Preclinical experimental workflow for evaluating an ATR inhibitor.

References

Common pitfalls to avoid when working with Atr-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATR-IN-16, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a critical component of the DNA Damage Response (DDR) pathway, making its inhibitors valuable tools in cancer research and drug development.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the ATR kinase.[5] ATR is a primary sensor of single-stranded DNA (ssDNA) that arises from replication stress, a common feature of cancer cells.[4] Upon activation, ATR phosphorylates a cascade of downstream proteins, including CHK1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][4] By inhibiting ATR, this compound prevents this signaling cascade, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high levels of replication stress.[1][6]

Q2: What is the primary application of this compound in research?

A2: The primary application of this compound is in cancer research. It is used to study the role of the ATR pathway in DNA repair and to exploit the dependency of cancer cells on this pathway for survival.[1][3] ATR inhibitors like this compound are often investigated as monotherapies or in combination with DNA-damaging agents (e.g., chemotherapy, radiation) to enhance their anti-tumor efficacy.[3][7][8]

Q3: How should I store and handle this compound?

A3: For specific storage and handling instructions, always refer to the technical data sheet provided by the supplier. Generally, solid forms of kinase inhibitors should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no observable effect of this compound in cell-based assays. Compound Instability: The compound may have degraded due to improper storage or handling.Prepare fresh stock solutions from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line.
Cell Line Resistance: The cell line may not be dependent on the ATR pathway for survival or may have other compensatory mechanisms.Use a positive control cell line known to be sensitive to ATR inhibition. Consider using this compound in combination with a DNA-damaging agent to induce replication stress.
Solubility Issues: The compound may have precipitated out of the cell culture medium.Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. Visually inspect the media for any signs of precipitation.
High levels of off-target effects observed. High Concentration: Using concentrations significantly above the IC50 can lead to inhibition of other kinases.[9][10]Use the lowest effective concentration determined from your dose-response experiments.
Inherent Lack of Specificity: While designed to be selective, off-target effects can still occur.[11][12]Consult the literature or supplier's data for any known off-target activities. Consider using a second, structurally different ATR inhibitor to confirm that the observed phenotype is due to ATR inhibition.
Difficulty dissolving this compound. Inappropriate Solvent: The compound may not be soluble in the chosen solvent.Most kinase inhibitors are soluble in DMSO. For aqueous solutions, the solubility is often much lower.[13] Refer to the supplier's data sheet for recommended solvents and solubility information.
Low-Quality Reagent: The compound may be impure or degraded.Purchase compounds from a reputable supplier and obtain a certificate of analysis.

Experimental Protocols

General Protocol for Cell Viability Assay with this compound
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: The following day, remove the existing medium and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: After incubation, assess cell viability using a preferred method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of ATR Inhibition

ATR_Pathway cluster_stress Replication Stress / DNA Damage cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome ssDNA ssDNA ATR ATR ssDNA->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization CellSurvival Cell Survival CellCycleArrest->CellSurvival DNARepair->CellSurvival ForkStabilization->CellSurvival ATR_IN_16 This compound ATR_IN_16->ATR inhibits Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare this compound Dilutions seed_cells->prepare_compound treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate assess_viability Assess Cell Viability incubate->assess_viability analyze_data Analyze Data (IC50) assess_viability->analyze_data end End analyze_data->end Troubleshooting_Logic start No/Inconsistent Effect check_storage Check Compound Storage & Handling start->check_storage dose_response Perform Dose-Response start->dose_response check_cell_line Verify Cell Line Sensitivity start->check_cell_line check_solubility Inspect for Precipitation start->check_solubility fresh_stock Use Fresh Stock check_storage->fresh_stock optimize_concentration Optimize Concentration dose_response->optimize_concentration positive_control Use Positive Control check_cell_line->positive_control adjust_solvent Adjust Solvent/Concentration check_solubility->adjust_solvent

References

Validation & Comparative

A Comparative Efficacy Analysis of ATR Inhibitors: Atr-IN-16 versus AZD6738 (Ceralasertib)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy, particularly for tumors with deficiencies in the DNA Damage Response (DDR) pathway. This guide provides a detailed comparison of two such inhibitors: Atr-IN-16, a novel preclinical compound, and AZD6738 (Ceralasertib), a well-characterized agent in clinical development. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development decisions.

Introduction to ATR Inhibition

ATR is a critical serine/threonine-protein kinase that plays a pivotal role in the cellular response to DNA damage and replication stress.[1] By orchestrating cell cycle checkpoints, DNA repair, and stabilization of replication forks, ATR maintains genomic integrity. In many cancer cells, which often exhibit increased replication stress due to oncogenic drivers and defects in other DDR pathways (like ATM), there is a heightened reliance on the ATR signaling pathway for survival.[1] Inhibition of ATR can therefore lead to synthetic lethality in these tumors, where the accumulation of DNA damage goes unrepaired, ultimately triggering cell death.

Comparative Overview

This guide directly compares this compound and AZD6738 based on publicly available data. It is important to note that AZD6738 (Ceralasertib) has been extensively studied in numerous preclinical and clinical trials, resulting in a wealth of data. In contrast, this compound is a more recently disclosed compound with limited available information, primarily from patent filings.

Data Presentation

Table 1: General Properties of this compound and AZD6738
PropertyThis compoundAZD6738 (Ceralasertib)
Target ATR KinaseATR Kinase
Mechanism of Action Potent ATR kinase inhibitorPotent and selective, orally bioavailable ATP-competitive ATR kinase inhibitor
Alternate Names Compound 46Ceralasertib
Development Stage PreclinicalPhase I/II Clinical Trials
Oral Bioavailability Not reportedOrally bioavailable
Table 2: Comparative Efficacy Data
ParameterThis compoundAZD6738 (Ceralasertib)
Enzymatic IC50 (ATR) Not Reported0.001 µM
Cellular IC50 (p-CHK1) Not Reported0.074 µM
Cell Proliferation IC50 410 nM (LoVo cells)< 1 µM in 73/197 cell lines
Monotherapy Efficacy Anticancer activity in LoVo cellsSignificant tumor growth inhibition in ATM-deficient xenograft models
Combination Efficacy Not ReportedSynergistic cell killing with DNA damaging agents (cisplatin, carboplatin, gemcitabine) and PARP inhibitors (olaparib)
Selectivity Not ReportedHighly selective; no significant inhibition of DNA-PK, ATM, mTOR, or AKT at concentrations >5µM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Inhibition DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates ATRIP ATRIP CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis CHK1->Apoptosis leads to (when inhibited) This compound This compound This compound->ATR inhibits AZD6738 AZD6738 AZD6738->ATR inhibits

Caption: ATR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Cell_Lines Cancer Cell Lines (e.g., LoVo, ATM-deficient) Treatment Treat with This compound or AZD6738 Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (p-CHK1, γH2AX) Treatment->Western_Blot Xenograft Xenograft Model (e.g., ATM-deficient tumors) Dosing Oral Dosing of Inhibitor Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement IHC Immunohistochemistry (p-CHK1, γH2AX) Dosing->IHC

Caption: Preclinical Evaluation Workflow for ATR Inhibitors.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following methodologies are based on the published studies for AZD6738 and represent standard techniques for evaluating ATR inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., LoVo, FaDu) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the ATR inhibitor (e.g., AZD6738) for a defined period, typically 72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Western Blot for Phospho-CHK1
  • Cell Lysis: Cells treated with the ATR inhibitor are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated CHK1 (e.g., Ser345) and total CHK1.

  • Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Tumor Implantation: Human cancer cells (e.g., ATM-deficient cell lines) are subcutaneously injected into immunocompromised mice (e.g., NOD scid gamma mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into control and treatment groups.

  • Drug Administration: The ATR inhibitor (e.g., AZD6738) is administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at different time points post-treatment for pharmacodynamic analysis, such as immunohistochemistry for γH2AX and phospho-CHK1, to confirm target engagement.

Conclusion

The comparison between this compound and AZD6738 (Ceralasertib) is currently limited by the disparity in available data. AZD6738 is a well-established, orally bioavailable ATR inhibitor with a potent and selective profile that has demonstrated significant preclinical and clinical activity, both as a monotherapy and in combination with other anticancer agents. Its efficacy is particularly pronounced in tumors with ATM deficiency.

This compound is a potent, novel ATR inhibitor, as evidenced by its low nanomolar IC50 in LoVo cells. However, further studies are required to fully characterize its efficacy, selectivity, pharmacokinetic properties, and in vivo activity. As more data on this compound becomes available, a more direct and comprehensive comparison with clinically advanced ATR inhibitors like AZD6738 will be possible. For now, AZD6738 remains a benchmark for ATR inhibitors in development due to the extensive body of evidence supporting its therapeutic potential.

References

Atr-IN-16 versus VE-821: which ATR inhibitor is more potent?

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, targeting the DNA Damage Response (DDR) is a promising strategy. A key regulator of the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Inhibition of ATR can selectively sensitize cancer cells to DNA-damaging agents. This guide provides a comparative overview of two ATR inhibitors, VE-821 and ATR-IN-16, with a focus on their potency, supported by available experimental data.

Note on this compound: Publicly available scientific literature and databases do not currently provide specific quantitative potency data, such as IC50 or Ki values, for a compound explicitly named "this compound". Therefore, a direct quantitative comparison with VE-821 is not feasible at this time. This guide will provide a detailed analysis of VE-821 and include data for other well-characterized ATR inhibitors to offer a broader context for evaluating ATR inhibitor potency.

VE-821: A Potent and Selective ATR Inhibitor

VE-821 is a well-characterized, potent, and selective ATP-competitive inhibitor of ATR kinase.[1][2][3] It has been extensively used in preclinical research to probe the function of ATR and to evaluate its therapeutic potential.

Quantitative Potency and Selectivity of VE-821

The potency of VE-821 has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify its efficacy.

Parameter VE-821 Value Assay Type Reference
Ki 13 nMBiochemical (Cell-free)[1][2][3]
IC50 26 nMBiochemical (Cell-free)[1][3][4]
Cellular IC50 (AGS cells) 13.7 µM (72h)Cell-based (CCK-8)[5]
Cellular IC50 (MKN-45 cells) 11.3 µM (72h)Cell-based (CCK-8)[5]

VE-821 exhibits high selectivity for ATR over other related kinases in the PI3K-like kinase (PIKK) family, which is crucial for minimizing off-target effects.

Kinase VE-821 Ki Value Selectivity (fold vs. ATR) Reference
ATR 13 nM-[1][2]
mTOR >1 µM>76[2]
DNA-PK 2.2 µM~169[1][2][4]
PI 3-Kγ 3.9 µM~300[1][2][4]
ATM 16 µM~1230[1][4]

Comparative Potency of Other ATR Inhibitors

To provide a framework for understanding the potency of ATR inhibitors, the following table includes data for other compounds in this class.

Inhibitor Biochemical IC50/Ki Cellular Activity
Berzosertib (VE-822/M6620) IC50: 19 nM (HT29 cells)Radiosensitizing and chemosensitizing effects observed in various cancer cell lines.
Ceralasertib (AZD6738) IC50: 1 nMPotent inhibitor of CHK1 phosphorylation in cellular assays.
Elimusertib (BAY 1895344) IC50: 7 nMDemonstrates broad anti-proliferative activity in tumor cell lines.
NU6027 Cellular IC50: 6.7 µMEnhances cytotoxicity of DNA-damaging agents.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are descriptions of common assays used to evaluate ATR inhibitors.

Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of ATR kinase and its inhibition.

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains purified recombinant ATR/ATRIP protein, a suitable substrate (e.g., a p53-derived peptide), and the kinase reaction buffer.

  • Inhibitor Addition: The test compound (e.g., VE-821) is added at various concentrations. A DMSO control (vehicle) is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.

  • Signal Detection: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation/Viability Assay (e.g., CCK-8 or MTT)

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The ATR inhibitor is added to the cell culture medium at a range of concentrations. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • Reagent Addition: A reagent such as CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. These reagents are converted by metabolically active cells into a colored formazan product.

  • Incubation: The plates are incubated for a further 1-4 hours to allow for color development.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each inhibitor concentration relative to the control, and the cellular IC50 value is determined.

Visualizing ATR Signaling and Experimental Workflows

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response.

ATR_Signaling_Pathway cluster_DNA_Damage DNA Damage / Replication Stress cluster_ATR_Activation ATR Activation cluster_Downstream_Effectors Downstream Effectors cluster_Cellular_Response Cellular Response DNA Damage DNA Damage RPA RPA DNA Damage->RPA ssDNA coating 9-1-1 Complex 9-1-1 Complex DNA Damage->9-1-1 Complex recruitment ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR CHK1 CHK1 ATR->CHK1 phosphorylation TopBP1 TopBP1 9-1-1 Complex->TopBP1 TopBP1->ATR activation p_CHK1 p-CHK1 Cell Cycle Arrest Cell Cycle Arrest p_CHK1->Cell Cycle Arrest DNA Repair DNA Repair p_CHK1->DNA Repair Apoptosis Apoptosis p_CHK1->Apoptosis VE821 VE-821 VE821->ATR

Caption: The ATR signaling pathway in response to DNA damage.

Experimental Workflow for ATR Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of an ATR inhibitor.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Biochemical Assay Biochemical Assay (e.g., Kinase Assay) Cellular Assay Cellular Assay (e.g., Proliferation, Apoptosis) Biochemical Assay->Cellular Assay Determine Potency (IC50) Target Engagement Target Engagement (e.g., p-CHK1 Western Blot) Cellular Assay->Target Engagement Confirm Mechanism Animal Model Animal Model (e.g., Xenograft) Target Engagement->Animal Model Select Lead Compound Efficacy Study Efficacy Study (Tumor Growth Inhibition) Animal Model->Efficacy Study Toxicity Study Toxicity Study Animal Model->Toxicity Study Clinical Trials Clinical Trials Efficacy Study->Clinical Trials Toxicity Study->Clinical Trials Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay

Caption: A general experimental workflow for ATR inhibitor evaluation.

References

Validating ATR Target Engagement in Cells: A Comparative Guide to Potent and Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the cellular target engagement of a novel inhibitor is a critical step in preclinical drug discovery. This guide provides a comparative overview of well-characterized Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, focusing on experimental methods to confirm their on-target activity within a cellular context. As the specific compound "Atr-IN-16" is not documented in publicly available scientific literature, this guide will focus on established ATR inhibitors: VE-821, Berzosertib (VE-822), and Ceralasertib (AZD6738), providing a framework for the evaluation of any novel ATR inhibitor.

ATR kinase is a crucial regulator of the DNA Damage Response (DDR), a network of signaling pathways that respond to DNA lesions and replication stress.[1] Inhibition of ATR is a promising therapeutic strategy in oncology, particularly in tumors with existing DDR defects. This guide outlines key experimental approaches to robustly demonstrate that a compound engages and inhibits ATR within cancer cells.

Comparative Performance of ATR Inhibitors

The selection of an appropriate tool compound for proof-of-concept studies or as a benchmark is vital. The following table summarizes the biochemical potency and selectivity of three widely used ATR inhibitors.

CompoundTargetIC50/KiSelectivity Profile (Fold Selectivity or IC50/Ki for Off-Targets)
VE-821 ATRKi: 13 nM / IC50: 26 nM[2][3][4]ATM (Ki: 16 µM), DNA-PK (Ki: 2.2 µM), mTOR (Ki: >1 µM), PI3Kγ (Ki: 3.9 µM)[2][4]
Berzosertib (VE-822) ATRIC50: 19 nM (in HT29 cells)[5]ATM (IC50: 2.6 µM), DNA-PK (IC50: 18.1 µM)[5]
Ceralasertib (AZD6738) ATRIC50: 1 nM (cell-free)[6]mTOR (GI50: 5.7 µM); No significant inhibition of DNA-PK, ATM, or AKT at concentrations up to 5 µM in cells.[7]

Visualizing the ATR Signaling Pathway

The ATR signaling cascade is initiated by replication stress, leading to the activation of downstream effectors that orchestrate cell cycle arrest and DNA repair. A simplified representation of this pathway is crucial for understanding the mechanism of action of ATR inhibitors.

ATR_Signaling_Pathway cluster_nucleus Nucleus Replication Stress Replication Stress ATR ATR Replication Stress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates p-Chk1 (Ser345) p-Chk1 (Ser345) Chk1->p-Chk1 (Ser345) Cell Cycle Arrest Cell Cycle Arrest p-Chk1 (Ser345)->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1 (Ser345)->DNA Repair ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR inhibits

Caption: Simplified ATR signaling pathway upon replication stress.

Experimental Protocols for Target Validation

Validating that an ATR inhibitor effectively engages its target in a cellular environment requires monitoring the modulation of downstream signaling events. The following are key experimental workflows and detailed protocols.

Western Blotting for Phospho-Chk1 (Ser345)

Principle: A primary and direct downstream target of ATR is the checkpoint kinase 1 (Chk1), which is phosphorylated at serine 345 upon ATR activation.[8] A potent ATR inhibitor should block this phosphorylation event in a dose-dependent manner following the induction of replication stress (e.g., with hydroxyurea or UV radiation).

Western_Blot_Workflow A Cell Seeding B Treatment with ATR Inhibitor A->B C Induction of Replication Stress (e.g., Hydroxyurea) B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Antibody Incubation (p-Chk1, Chk1, Loading Control) G->H I Signal Detection and Analysis H->I

Caption: Workflow for Western Blot analysis of p-Chk1.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS) at an appropriate density and allow them to adhere overnight. Pre-treat cells with varying concentrations of the ATR inhibitor or vehicle control for 1-2 hours.

  • Induction of Replication Stress: Add a DNA replication stress-inducing agent, such as hydroxyurea (HU) at a final concentration of 2-5 mM, and incubate for a further 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Strip the membrane and re-probe for total Chk1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities to determine the relative levels of phosphorylated Chk1.

Immunofluorescence for γH2AX Foci Formation

Principle: Inhibition of ATR can lead to the collapse of stalled replication forks, resulting in the formation of DNA double-strand breaks (DSBs). These DSBs are marked by the phosphorylation of histone H2AX at serine 139, forming distinct nuclear foci (γH2AX foci) that can be visualized by immunofluorescence microscopy.[9]

Immunofluorescence_Workflow A Cell Seeding on Coverslips B Treatment with ATR Inhibitor A->B C Induction of DNA Damage (e.g., Irradiation) B->C D Cell Fixation C->D E Permeabilization D->E F Blocking E->F G Primary Antibody Incubation (γH2AX) F->G H Secondary Antibody Incubation (Fluorescent) G->H I DAPI Staining and Mounting H->I J Fluorescence Microscopy and Image Analysis I->J

Caption: Workflow for γH2AX immunofluorescence.

Detailed Protocol:

  • Cell Preparation: Seed cells on glass coverslips in a multi-well plate and allow them to attach.

  • Treatment: Treat the cells with the ATR inhibitor and a DNA damaging agent (e.g., a low dose of ionizing radiation or a topoisomerase inhibitor).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes.[10]

  • Blocking and Antibody Staining:

    • Wash with PBS and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[10]

    • Incubate with a primary antibody against γH2AX overnight at 4°C.[9]

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.[10]

  • Mounting and Imaging:

    • Wash the coverslips and mount them on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Flow Cytometry for Cell Cycle Analysis

Principle: A functional ATR-Chk1 pathway is essential for the S-phase and G2/M checkpoints. Inhibition of ATR can lead to abrogation of these checkpoints, causing cells with DNA damage to prematurely enter mitosis, which can result in mitotic catastrophe and cell death. Cell cycle distribution can be analyzed by staining DNA with a fluorescent dye like propidium iodide (PI) and measuring the fluorescence intensity of individual cells by flow cytometry.[11]

Flow_Cytometry_Workflow A Cell Culture and Treatment B Cell Harvesting A->B C Fixation (e.g., 70% Ethanol) B->C D RNase Treatment C->D E Propidium Iodide Staining D->E F Flow Cytometry Analysis E->F G Data Interpretation (Cell Cycle Distribution) F->G

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the ATR inhibitor, alone or in combination with a DNA damaging agent, for a specified period (e.g., 24-48 hours). Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[12]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

By employing these robust experimental methodologies, researchers can confidently validate the on-target engagement of novel ATR inhibitors, providing a solid foundation for further preclinical and clinical development.

References

Assessing ATR Inhibitor Activity In Vivo: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing the in vivo activity of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, with a focus on providing actionable data and protocols for researchers in the field of oncology and DNA damage response (DDR). While direct in vivo comparative data for Atr-IN-16 is limited in publicly available literature, this guide will focus on well-characterized ATR inhibitors such as VE-821, Berzosertib (M6620/VX-970), and Ceralasertib (AZD6738) to establish a framework for evaluating novel ATR inhibitors like this compound.

Core Biomarkers for ATR Inhibition

The most reliable and widely used pharmacodynamic biomarkers for assessing ATR inhibitor activity in vivo are the phosphorylation levels of its direct downstream targets: Checkpoint Kinase 1 (Chk1) and the histone variant H2AX.

  • Phospho-Chk1 (pChk1): ATR directly phosphorylates Chk1 at serine 345 (pChk1 S345) in response to DNA damage and replication stress.[1][2] Inhibition of ATR leads to a measurable decrease in pChk1 levels, making it a primary proximal biomarker of target engagement.

  • Phospho-H2AX (γH2AX): ATR also phosphorylates H2AX at serine 139 (γH2AX), a key marker of DNA double-strand breaks and stalled replication forks.[1][2] Paradoxically, while ATR activity can lead to γH2AX formation, potent ATR inhibition in the context of ongoing replication stress can lead to an accumulation of DNA damage and a subsequent increase in γH2AX, often measured in later time points as a marker of efficacy.[3][4]

Peripheral blood mononuclear cells (PBMCs) have been identified as a valuable surrogate tissue for the clinical assessment of these biomarkers, allowing for minimally invasive and repeated sampling.[2][5]

Comparative Analysis of ATR Inhibitors

The following table summarizes the effects of different ATR inhibitors on the key in vivo biomarkers. It is important to note that experimental conditions such as the model system, dosage, and timing of sample collection can significantly influence the observed results.

InhibitorBiomarkerModel SystemKey FindingsReference
VE-821 pChk1 S345MCF7 xenograftsInhibition of hydroxyurea- and UV-induced pChk1.[2]
γH2AXGastric cancer xenograftsIncreased γH2AX levels when combined with cisplatin, indicating enhanced DNA damage.[6]
Berzosertib (M6620/VX-970) pChk1 S345Human tumor xenografts, Patient biopsiesDecreased pS345-CHK1 levels in on-treatment biopsies, indicating target engagement.[3]
γH2AXHuman tumor xenografts, Patient biopsiesSubstantial increases in γ-H2AX levels, correlating with target engagement.[3]
Ceralasertib (AZD6738) pChk1TNBC PDX modelsDose-dependent increase in pCHK1.[4]
γH2AXTNBC PDX modelsDose-dependent increase in γH2AX.[4]
pRAD50TNBC PDX modelsDose-dependent increase in the ATM-dependent signaling marker pRAD50.[4]
This compound pChk1, γH2AXNot availableIn vivo data for this compound is not readily available in the public domain. Researchers are encouraged to use the protocols outlined in this guide to generate comparative data.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

ATR_Signaling_Pathway cluster_upstream DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors & Biomarkers ssDNA ssDNA RPA RPA ssDNA->RPA StalledFork Stalled Replication Fork StalledFork->RPA ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates H2AX H2AX ATR->H2AX phosphorylates ATRIP ATRIP ATRIP->ATR RPA->ATRIP 9-1-1 9-1-1 Complex RPA->9-1-1 TopBP1 TopBP1 TopBP1->ATR activates 9-1-1->TopBP1 pChk1 pChk1 (S345) [Biomarker] CDC25 CDC25 pChk1->CDC25 inhibits CDK CDK CDC25->CDK activates CellCycleArrest S/G2 Cell Cycle Arrest CDK->CellCycleArrest promotes progression (inhibited by pChk1) gH2AX γH2AX (S139) [Biomarker] Atr_IN_16 This compound (ATR Inhibitor) Atr_IN_16->ATR inhibits

Figure 1: ATR Signaling Pathway and Biomarkers.

Experimental_Workflow cluster_invivo In Vivo Model cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_data Data Interpretation Xenograft Tumor Xenograft Model (e.g., Human cancer cell line in nude mice) Dosing Administer this compound and/or alternative ATRi (Vehicle control group) Xenograft->Dosing Timepoints Collect at various time points (e.g., 2, 8, 24 hours post-dose) Dosing->Timepoints TumorBiopsy Tumor Biopsies WesternBlot Western Blot (pChk1, γH2AX, total Chk1, Histone H3) TumorBiopsy->WesternBlot IHC Immunohistochemistry (pChk1, γH2AX in tumor sections) TumorBiopsy->IHC BloodSample Peripheral Blood (for PBMCs) FlowCytometry Flow Cytometry (γH2AX in PBMCs or dissociated tumor cells) BloodSample->FlowCytometry Timepoints->TumorBiopsy Timepoints->BloodSample Quantification Quantify biomarker levels (e.g., band densitometry, MFI) WesternBlot->Quantification FlowCytometry->Quantification IHC->Quantification Comparison Compare biomarker modulation between this compound and alternatives Quantification->Comparison

Figure 2: In Vivo Biomarker Assessment Workflow.

Experimental Protocols

In Vivo Murine Xenograft Model
  • Cell Line Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm3) before randomizing mice into treatment groups.

  • Drug Administration: Administer this compound and comparator ATR inhibitors (e.g., VE-821, Berzosertib) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. Include a vehicle control group.

  • Sample Collection: At specified time points post-treatment (e.g., 2, 8, 24 hours), euthanize a cohort of mice from each group and collect tumor tissue and peripheral blood.

Western Blot for pChk1 in Tumor Lysates
  • Tissue Lysis: Immediately snap-freeze tumor biopsies in liquid nitrogen. Lyse the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against pChk1 S345 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe for total Chk1 and a loading control (e.g., β-actin or Histone H3) to normalize the pChk1 signal.

  • Quantification: Perform densitometric analysis of the bands to quantify the relative change in pChk1 levels.

Flow Cytometry for γH2AX in PBMCs
  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixation buffer, followed by permeabilization with a saponin- or methanol-based permeabilization buffer.

  • Antibody Staining: Incubate the permeabilized cells with a fluorescently-conjugated anti-γH2AX antibody (e.g., FITC or Alexa Fluor 488 conjugate).

  • DNA Staining: Counterstain the cells with a DNA dye (e.g., propidium iodide or DAPI) to assess cell cycle status.

  • Data Acquisition: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Gate on the lymphocyte population and quantify the mean fluorescence intensity (MFI) of the γH2AX signal. Compare the MFI between treatment groups.

Conclusion

The robust assessment of pharmacodynamic biomarkers is critical for the preclinical and clinical development of ATR inhibitors. While in vivo data for this compound is not extensively published, the methodologies and comparative data for established inhibitors like VE-821, Berzosertib, and Ceralasertib provide a clear roadmap for its evaluation. The primary biomarkers, pChk1 and γH2AX, can be reliably measured in both tumor tissue and surrogate PBMCs using standard laboratory techniques such as Western blotting and flow cytometry. By employing the protocols and comparative framework outlined in this guide, researchers can effectively assess the in vivo activity of this compound and other novel ATR inhibitors, thereby accelerating their development as promising cancer therapeutics.

References

A Comparative Guide to the Specificity Profile of ATR Inhibitors and Other PIKK Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase-related kinase (PIKK) family represents a group of high-molecular-weight serine/threonine protein kinases crucial for regulating fundamental cellular processes. Key members include Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK), which are central to the DNA Damage Response (DDR). Other members, such as the mammalian Target of Rapamycin (mTOR) and SMG1, regulate cell growth and mRNA surveillance, respectively. Given their critical roles in cell health and disease, particularly cancer, the development of specific inhibitors for these kinases is a major focus of biomedical research.

This guide provides an objective comparison of the specificity profile of inhibitors targeting various PIKK family members. While Atr-IN-16 is a potent ATR kinase inhibitor with a reported IC50 of 410 nM in LoVo cancer cells, comprehensive biochemical selectivity data across the PIKK family is not widely available in peer-reviewed literature[1]. Therefore, this guide will use the well-characterized and highly selective ATR inhibitor, VE-821 , as a primary example to illustrate the principles of inhibitor specificity against other representative PIKK inhibitors.

Quantitative Specificity Profile of PIKK Inhibitors

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating higher potency. Selectivity is determined by comparing the potency of an inhibitor against its primary target versus other kinases. An ideal inhibitor demonstrates high potency for its intended target and significantly lower potency (high IC50/Ki values) for off-targets.

The following table summarizes the in vitro biochemical inhibitory activities of selective inhibitors for ATR, ATM, DNA-PK, and mTOR against a panel of PIKK family kinases.

Inhibitor (Primary Target)ATRATMDNA-PKmTORReference(s)
VE-821 (ATR)26 nM (IC50) >8,000 nM (IC50)4,400 nM (IC50)>1,000 nM (Ki)[2][3][4]
KU-55933 (ATM)>100,000 nM (IC50)13 nM (IC50) 2,500 nM (IC50)9,300 nM (IC50)[5][6]
NU7441 (DNA-PK)>14,000 nM (IC50)>14,000 nM (IC50)14 nM (IC50) 1,700 nM (IC50)[7]
Torin1 (mTOR)>2,500 nM (IC50)600 nM (IC50)1,000 nM (IC50)3 nM (IC50) [8]
Note: Values are IC50 unless otherwise specified. Direct comparison should be made with caution as experimental conditions may vary between studies.

Signaling Pathways and Experimental Workflows

Understanding the distinct roles of each PIKK is essential for interpreting inhibitor data. The following diagrams, generated using Graphviz, illustrate the core signaling pathways for each major PIKK family member and a typical workflow for assessing inhibitor specificity.

Overview of the PIKK Family

The PIKK family of kinases responds to a diverse range of cellular signals, from DNA damage and replication stress to nutrient availability, to control critical cellular functions.

PIKK_Family_Overview cluster_DDR DNA Damage Response (DDR) cluster_Growth Growth & Metabolism cluster_RNA RNA Surveillance cluster_Inputs cluster_Outputs ATR ATR Repair DNA Repair & Cell Cycle Arrest ATR->Repair ATM ATM ATM->Repair DNAPK DNA-PKcs DNAPK->Repair mTOR mTOR Growth Cell Growth & Proliferation mTOR->Growth SMG1 SMG1 NMD mRNA Decay SMG1->NMD SSB Replication Stress (ssDNA) SSB->ATR DSB Double-Strand Breaks DSB->ATM DSB->DNAPK Nutrients Growth Factors Nutrients Nutrients->mTOR PTC Premature Termination Codons PTC->SMG1

Figure 1. Overview of PIKK Family Kinases and Their Core Functions.
ATR Signaling Pathway

ATR is a master regulator of the response to replication stress, primarily activated by single-stranded DNA (ssDNA) that accumulates at stalled replication forks[9][10]. Its activation is crucial for stabilizing these forks and initiating cell cycle arrest to allow for repair.

ATR_Pathway ReplicationStress Replication Stress (e.g., UV, HU) ssDNA RPA-coated ssDNA ReplicationStress->ssDNA ATRIP ATRIP ssDNA->ATRIP recruits ATR ATR ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (S345) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest ForkStab Replication Fork Stabilization CHK1->ForkStab Repair DNA Repair CHK1->Repair

Figure 2. Canonical ATR Signaling Pathway in Response to Replication Stress.
ATM Signaling Pathway

ATM is primarily activated by DNA double-strand breaks (DSBs)[9]. It orchestrates a wide-ranging signaling network to promote DSB repair and control cell cycle progression.

ATM_Pathway DSB DNA Double-Strand Breaks (e.g., Ionizing Radiation) MRN MRN Complex (Mre11/Rad50/NBS1) DSB->MRN recruits ATM ATM MRN->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates Repair DNA Repair ATM->Repair CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNAPK_Pathway DSB DNA Double-Strand Break Ku Ku70/80 Complex DSB->Ku binds DNAPK DNA-PKcs Ku->DNAPK recruits & activates Ligase XRCC4-Ligase IV Ligation DNA Ligation Ligase->Ligation EndProcessing DNA End Processing (e.g., Artemis) DNAPK->EndProcessing phosphorylates & recruits factors EndProcessing->Ligase prepares ends for Repair Repaired DNA Ligation->Repair mTOR_Pathway Inputs Growth Factors Amino Acids, Energy PI3K_AKT PI3K-AKT Pathway Inputs->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 mTORC2 mTORC2 PI3K_AKT->mTORC2 ProteinSynth Protein Synthesis (S6K, 4E-BP1) mTORC1->ProteinSynth LipidSynth Lipid Synthesis mTORC1->LipidSynth Autophagy Autophagy Inhibition mTORC1->Autophagy mTORC2->PI3K_AKT activates AKT Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton SMG1_Pathway PTC mRNA with Premature Termination Codon (PTC) SURF SURF Complex (UPF1, eRF1, eRF3) PTC->SURF stalls ribosome, recruits SMG1 SMG1 SURF->SMG1 recruits UPF1 UPF1 SMG1->UPF1 phosphorylates Decay mRNA Degradation UPF1->Decay triggers Experimental_Workflow A Compound Synthesis or Acquisition B Primary Biochemical Assay (e.g., TR-FRET) vs Target Kinase A->B C Determine IC50 for Primary Target B->C D Selectivity Panel Screening (vs. PIKKs & Wider Kinome) C->D E Determine IC50 for Off-Targets D->E F Calculate Selectivity Ratios (IC50 Off-Target / IC50 Target) E->F G Cell-Based Assays (Target Engagement & Pathway Modulation) F->G H Confirm Cellular Potency & Selectivity G->H

References

Dual Blockade of DNA Damage Response: A Synergistic Strategy in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

The combination of ATR and PARP inhibitors has emerged as a powerful therapeutic strategy in oncology, demonstrating significant synergistic effects in preclinical and clinical studies. This approach targets two key players in the DNA damage response (DDR) pathway, leading to enhanced cancer cell death, particularly in tumors with specific genetic vulnerabilities.

Poly (ADP-ribose) polymerase (PARP) and Ataxia Telangiectasia and Rad3-related (ATR) kinase are critical enzymes in the intricate network of DNA repair. PARP inhibitors (PARPi) function by trapping PARP enzymes on DNA at the site of single-strand breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication.[1][2] ATR, on the other hand, is a primary sensor of replication stress and orchestrates the S and G2/M cell cycle checkpoints to allow time for DNA repair.[3][4]

The rationale for combining these two classes of inhibitors lies in their complementary roles. By inhibiting PARP, cancer cells become more reliant on the ATR-mediated checkpoint for survival in the face of increased DNA damage and replication stress.[5][6] Subsequent inhibition of ATR abrogates this crucial checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, a catastrophic event that leads to cell death.[5][7] This synergistic lethality has been observed across a range of cancer types, including those with deficiencies in other DNA repair genes like ATM and in tumors that have developed resistance to PARP inhibitors alone.[7][8][9]

Quantitative Analysis of Synergy

The synergistic interaction between ATR and PARP inhibitors has been quantified in numerous studies. The combination consistently leads to a greater reduction in cell viability and tumor growth than either agent alone.

Cell LinePARP Inhibitor (Concentration)ATR Inhibitor (Concentration)Effect of CombinationFold Increase in EfficacyReference
NCI-N87 (HER2+)DS-8201 + AZD2281BAY1895344Synergistic potentiation of growth inhibitionNot specified[3]
BT-474 (HER2+)DS-8201 + AZD2281BAY1895344Significant increase in γ-H2AX levelsNot specified[3]
Ewing Sarcoma (A673)AZD2281 (range)AZD6738 (range)Synergistic with Combination Index < 0.7Not specified[10]
Ewing Sarcoma (TC32)AZD2281 (range)AZD6738 (range)Synergistic anti-Ewing activityNot specified[10]
ATM-deficient cellsOlaparibAZD6738 (ceralasertib)Synergistic selective cell deathNot specified[7]

This table summarizes findings from multiple studies demonstrating the enhanced anti-cancer effects of combining PARP and ATR inhibitors.

Experimental Protocols

The synergistic effects of combining ATR and PARP inhibitors are typically evaluated using a panel of in vitro and in vivo assays.

Cell Viability and Synergy Assessment:

  • Cell Lines: A variety of cancer cell lines are used, often selected for specific genetic backgrounds (e.g., BRCA1/2 mutations, ATM deficiency).[5][7]

  • Drug Treatment: Cells are treated with a range of concentrations of the PARP inhibitor alone, the ATR inhibitor alone, and in combination for a specified period (e.g., 48-72 hours).[10]

  • Viability Assay: Cell viability is measured using standard assays such as MTT or CellTiter-Glo.

  • Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method, where a CI < 1 indicates synergy.[10]

DNA Damage and Cell Cycle Analysis:

  • Immunofluorescence: Cells are stained for DNA damage markers, such as γ-H2AX, to visualize the formation of double-strand breaks.[3]

  • Flow Cytometry: Cell cycle distribution is analyzed by staining cells with a DNA-intercalating dye (e.g., propidium iodide). This can reveal the abrogation of G2/M arrest induced by PARP inhibitors when combined with an ATR inhibitor.[5]

In Vivo Xenograft Models:

  • Tumor Implantation: Human cancer cells are implanted into immunocompromised mice.

  • Drug Administration: Once tumors are established, mice are treated with the PARP inhibitor, the ATR inhibitor, the combination, or a vehicle control.

  • Tumor Growth Measurement: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatments.[8]

Signaling Pathways and Experimental Workflow

The interplay between PARP and ATR in the DNA damage response is a critical aspect of this therapeutic strategy.

DNA_Damage_Response cluster_SSB Single-Strand Break (SSB) cluster_PARP PARP-mediated Repair cluster_Replication DNA Replication cluster_ATR ATR-mediated Checkpoint cluster_Outcome Cellular Outcome SSB DNA Single-Strand Break PARP PARP SSB->PARP recruits PARP_trapping PARP Trapping PARP->PARP_trapping Repair DNA Repair PARP->Repair facilitates PARPi PARP Inhibitor PARPi->PARP inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse leads to DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB ATR ATR DSB->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates ATRi ATR Inhibitor (e.g., Atr-IN-16) ATRi->ATR inhibits Cell_Cycle_Arrest S/G2-M Checkpoint Activation CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis inhibition leads to premature mitosis & Cell_Cycle_Arrest->Repair allows time for

Figure 1. Simplified signaling pathway of PARP and ATR in the DNA damage response.

Synergy_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation start Start: Select Cancer Cell Lines treatment Treat cells with: - PARPi alone - ATRi alone - Combination start->treatment viability Measure Cell Viability (e.g., MTT assay) treatment->viability dna_damage Assess DNA Damage (γ-H2AX staining) treatment->dna_damage cell_cycle Analyze Cell Cycle (Flow Cytometry) treatment->cell_cycle synergy Calculate Combination Index (CI) viability->synergy xenograft Establish Tumor Xenografts in Mice synergy->xenograft If CI < 1 (Synergy) end Conclusion: Determine Synergy and Therapeutic Potential synergy->end dna_damage->end cell_cycle->end in_vivo_treatment Administer Treatments xenograft->in_vivo_treatment tumor_measurement Measure Tumor Growth in_vivo_treatment->tumor_measurement tumor_measurement->end

Figure 2. General experimental workflow for evaluating synergy between PARP and ATR inhibitors.

References

Validating ATR Inhibition: A Comparative Guide to Ceralasertib and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise validation of a drug's mechanism of action is paramount. This guide provides an objective comparison of the performance of the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, Ceralasertib (AZD6738), with other prominent ATR inhibitors, Berzosertib (M6620) and Elimusertib (BAY 1895344). The information herein is supported by experimental data and detailed protocols to aid in the validation of ATR-dependent signaling inhibition.

ATR kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that safeguard genomic integrity.[1] In response to DNA damage and replication stress, ATR activates downstream signaling cascades, most notably through the phosphorylation of Chk1, to initiate cell cycle arrest and promote DNA repair.[2][3] The reliance of many cancer cells on the ATR pathway for survival makes it a compelling target for therapeutic intervention.[1]

This guide will delve into the experimental validation of ATR inhibition, focusing on key assays that demonstrate the on-target effects of these inhibitors.

Comparative Performance of ATR Inhibitors

The efficacy of ATR inhibitors is often evaluated by their ability to inhibit ATR kinase activity and to induce cell death in cancer cell lines, particularly those with existing defects in other DNA damage response pathways, such as ATM deficiency. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorTargetIn Vitro IC50 (ATR Kinase Assay)Cell-Based IC50 (p-Chk1 Inhibition)Representative Cancer Cell Line IC50 (Growth Inhibition)
Ceralasertib (AZD6738) ATR1 nM[4][5]74 nM[5]H460 (Lung): 1.05 µM, H23 (Lung, ATM-deficient): 2.38 µM[6]
Berzosertib (M6620/VX-970) ATR19 nM (Cellular IC50)[7]Not explicitly statedCal-27 (HNSCC): 0.285 µM, FaDu (HNSCC): 0.252 µM[8]
Elimusertib (BAY 1895344) ATR7 nM[9][10]36 nM (H2AX phosphorylation)[9]HT-29 (Colon): 160 nM, LoVo (Colon): 71 nM, SU-DHL-8 (Lymphoma): 9 nM[9]

Experimental Validation of ATR Inhibition

The following sections detail key experiments used to validate the inhibition of ATR-dependent signaling.

Inhibition of Chk1 Phosphorylation

A primary and direct downstream target of ATR is the checkpoint kinase Chk1. Inhibition of ATR leads to a measurable decrease in the phosphorylation of Chk1 at serine 345 (p-Chk1 Ser345). This can be effectively quantified using Western blotting.

Experimental Workflow: Western Blot for p-Chk1

cluster_0 Cell Treatment cluster_1 Protein Extraction cluster_2 Western Blot cell_culture Cancer Cell Culture treatment Treat with ATR Inhibitor (e.g., Ceralasertib) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Chk1, anti-Chk1, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Workflow for assessing p-Chk1 levels via Western blot.

Detailed Protocol: Western Blot for p-Chk1

  • Cell Seeding and Treatment: Seed cancer cells (e.g., H460, HT29) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the ATR inhibitor (e.g., Ceralasertib: 0.1 to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. A decrease in the p-Chk1/total Chk1 ratio indicates successful ATR inhibition.[3][11]

Cell Cycle Analysis

ATR plays a crucial role in the S and G2/M cell cycle checkpoints. Inhibition of ATR can lead to an abrogation of these checkpoints, resulting in altered cell cycle distribution, often characterized by an accumulation of cells in the S phase or premature entry into mitosis.[2] This can be analyzed by flow cytometry following propidium iodide (PI) staining of cellular DNA.

Experimental Workflow: Cell Cycle Analysis

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis cell_culture Cancer Cell Culture treatment Treat with ATR Inhibitor cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fixation in Ethanol harvest->fixation pi_staining Propidium Iodide and RNase Treatment fixation->pi_staining flow_cytometry Flow Cytometry pi_staining->flow_cytometry data_analysis Cell Cycle Modeling flow_cytometry->data_analysis

Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with the ATR inhibitor as described for the Western blot experiment. After treatment, harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C.[12][13]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 15-30 minutes at room temperature in the dark.[4][12]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13] An increase in the S-phase population or a decrease in the G2/M population after DNA damage can indicate ATR inhibition.

DNA Damage Response Assessment

Inhibition of ATR can lead to the accumulation of DNA damage, as the cell's ability to repair is compromised. A common marker for DNA double-strand breaks is the phosphorylation of histone H2AX at serine 139, forming γH2AX. The formation of nuclear foci containing γH2AX can be visualized and quantified by immunofluorescence microscopy.

Experimental Workflow: γH2AX Immunofluorescence

cluster_0 Cell Preparation cluster_1 Immunostaining cluster_2 Imaging and Analysis cell_seeding Seed Cells on Coverslips treatment Treat with ATR Inhibitor cell_seeding->treatment fix_perm Fixation and Permeabilization treatment->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody (anti-γH2AX) blocking->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi microscopy Fluorescence Microscopy dapi->microscopy quantification Quantification of γH2AX Foci microscopy->quantification

Workflow for γH2AX foci detection by immunofluorescence.

Detailed Protocol: γH2AX Foci Immunofluorescence

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. After allowing them to adhere, treat with the ATR inhibitor.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[14][15]

  • Blocking and Antibody Staining: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C. The next day, wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[16][17]

  • Mounting and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji. An increase in the number of γH2AX foci per cell is indicative of increased DNA damage resulting from ATR inhibition.[16][17]

ATR Signaling Pathway and Inhibition

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism of action of ATR inhibitors.

ATR_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA-RPA Complex DNA_Damage->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 p-Chk1 (Active) ATR_ATRIP->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) pChk1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair pChk1->DNA_Repair facilitates Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis / Cell Death ATR_Inhibitor ATR Inhibitor (e.g., Ceralasertib) ATR_Inhibitor->ATR_ATRIP inhibits ATR_Inhibitor->Apoptosis leads to

ATR signaling pathway and the point of intervention by ATR inhibitors.

By inhibiting the catalytic activity of ATR, compounds like Ceralasertib prevent the phosphorylation and activation of Chk1. This abrogates the downstream signaling that leads to cell cycle arrest and DNA repair, ultimately resulting in the accumulation of DNA damage and cell death, particularly in cancer cells with high replication stress or other DDR defects.

This guide provides a framework for the validation of ATR inhibition. The presented data and protocols for Ceralasertib, alongside comparative information for other key inhibitors, offer a valuable resource for researchers in the field of oncology and drug development. The successful application of these methods will enable a robust and reliable assessment of the on-target effects of novel ATR inhibitors.

References

Comparative analysis of Atr-IN-16 and other ATR inhibitors in clinical development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of prominent ATR inhibitors, focusing on those in clinical development, alongside the preclinical tool compound Atr-IN-16. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, cellular activity, and clinical status. The information is supported by experimental data, detailed protocols, and pathway visualizations to aid in understanding their mechanisms and therapeutic potential.

Introduction to ATR Inhibition

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR) pathway. It is activated by single-stranded DNA (ssDNA) regions that form at sites of DNA damage or replicative stress. Once activated, ATR phosphorylates a multitude of substrates, most notably Chk1, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks. Cancer cells, which often exhibit increased genomic instability and reliance on specific cell cycle checkpoints, are particularly vulnerable to ATR inhibition, making it a promising target for cancer therapy, especially in combination with DNA-damaging agents.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 ATR Inhibitors DNA_Damage DNA Damage (e.g., UV, Chemotherapy) ssDNA ssDNA formation DNA_Damage->ssDNA Rep_Stress Replication Stress Rep_Stress->ssDNA RPA RPA ssDNA->RPA binds ATR ATR TOPBP1 TOPBP1 ATR->TOPBP1 activated by CHK1 CHK1 ATR->CHK1 phosphorylates ForkStab Replication Fork Stabilization ATR->ForkStab DNARepair DNA Repair ATR->DNARepair ATRIP ATRIP ATRIP->ATR recruits RPA->ATRIP recruits CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest Apoptosis Apoptosis CHK1->Apoptosis Inhibitors ATR Inhibitors (e.g., Ceralasertib, Berzosertib) Inhibitors->ATR

Caption: The ATR signaling pathway, activated by DNA damage and leading to downstream effects like cell cycle arrest.

Preclinical Potency and Selectivity

The efficacy of an ATR inhibitor is determined by its potency (how well it inhibits the ATR kinase, measured by IC50) and its selectivity (how specifically it targets ATR over other kinases). High potency and selectivity are desirable to maximize therapeutic effects while minimizing off-target toxicity. The table below compares the biochemical IC50 values of this compound with leading clinical candidates.

CompoundDeveloper/SourceATR IC50 (nM)ATM IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)PI3Kγ IC50 (nM)Selectivity (ATR vs. others)
This compound In-house/Commercial1.3830>50,000263,800High vs. ATM/DNA-PK, moderate vs. mTOR
Ceralasertib (AZD6738) AstraZeneca1>2,500>2,500113>2,500>2500-fold vs. ATM/DNA-PK
Berzosertib (M6620) Merck KGaA/Vertex<10>1,000>1,000~200>1,000>100-fold vs. other PIKKs
Elimitomab (BAY 1895344) Bayer72,9001,2004,100>10,000Highly selective vs. other PIKKs
RP-3500 Repare Therapeutics0.081101203.9370High vs. ATM/DNA-PK, moderate vs. mTOR

Data compiled from various public sources and scientific literature. Values can vary based on assay conditions.

Cellular Activity of ATR Inhibitors

The ability of an inhibitor to function in a cellular context is a critical measure of its potential. The following table summarizes the cellular potency of these inhibitors, typically measured by their ability to inhibit ATR-dependent phosphorylation of Chk1 or to reduce cell viability in specific cancer cell lines, often those with underlying DNA repair defects (e.g., ATM-deficient).

CompoundCell Line (example)Cellular IC50 (nM) (p-Chk1)Cell Viability EC50 (nM) (ATM-deficient)
This compound HT2939Not widely reported
Ceralasertib (AZD6738) LoVo73~50-200 (in various lines)
Berzosertib (M6620) HCT11650-100~100-500 (in various lines)
Elimitomab (BAY 1895344) HeLa2.7~10-100 (in various lines)
RP-3500 Various<10Potent in STEP²-selected lines

Clinical Development Snapshot

While this compound remains a preclinical tool, several other ATR inhibitors have advanced into clinical trials, primarily in oncology. They are often tested as monotherapy in tumors with specific genetic backgrounds (e.g., ATM or ARID1A mutations) or in combination with chemotherapy or PARP inhibitors to induce synthetic lethality.

CompoundDeveloperHighest PhaseKey Combination Therapies InvestigatedTarget Indications (Examples)
Ceralasertib (AZD6738) AstraZenecaPhase IIIPARP inhibitors (Olaparib), Chemotherapy, Immunotherapy (Durvalumab)Small Cell Lung Cancer, Ovarian Cancer, Prostate Cancer
Berzosertib (M6620) Merck KGaAPhase IIChemotherapy (Topotecan, Gemcitabine), PARP inhibitorsOvarian Cancer, Small Cell Lung Cancer, Solid Tumors
Elimitomab (BAY 1895344) BayerPhase I/IIPARP inhibitors (Niraparib), Radium-223Advanced Solid Tumors, Prostate Cancer
RP-3500 Repare TherapeuticsPhase I/IIPARP inhibitors (Talazoparib)Solid tumors with specific mutations (e.g., ATM, BRCA1/2)

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate comparison of inhibitors. Below are representative protocols for key assays used in their characterization.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the target kinase.

  • Reagents: ATR kinase, Alexa Fluor™-labeled tracer (proprietary ATP-competitive ligand), Europium (Eu)-labeled anti-tag antibody, kinase buffer.

  • Procedure:

    • Prepare a serial dilution of the test inhibitor (e.g., this compound, Ceralasertib).

    • In a 384-well plate, add kinase buffer, the Eu-anti-tag antibody, the ATR kinase, and the tracer.

    • Add the diluted inhibitor to the wells.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Measure emission at 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Create serial dilution of ATR inhibitor Start->Step1 Step2 Dispense Assay Mix: - Kinase Buffer - Eu-Antibody - ATR Kinase - AF-Tracer Step1->Step2 Step3 Add diluted inhibitor to 384-well plate Step2->Step3 Step4 Incubate for 60 min at Room Temperature Step3->Step4 Step5 Read TR-FRET Signal (615nm and 665nm) Step4->Step5 Step6 Calculate Emission Ratio and Plot Dose-Response Curve Step5->Step6 End Determine IC50 Value Step6->End

Caption: Workflow for a TR-FRET based biochemical kinase inhibition assay.

Cellular Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Plate cancer cells (e.g., ATM-deficient colon cancer line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the ATR inhibitor for a specified period (e.g., 72-120 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to untreated controls. Plot the percentage of viability against the inhibitor concentration and fit to a dose-response curve to calculate the EC50 value.

Cell_Viability_Workflow Start Start: Seed Cells Step1 Seed cancer cells in 96-well plates and allow to adhere overnight Start->Step1 Step2 Treat cells with serial dilutions of ATR inhibitor Step1->Step2 Step3 Incubate for 72-120 hours Step2->Step3 Step4 Add CellTiter-Glo® Reagent to each well Step3->Step4 Step5 Mix for 2 min Incubate for 10 min Step4->Step5 Step6 Measure Luminescence Step5->Step6 End Calculate EC50 Value Step6->End

Caption: Workflow for determining cell viability using an ATP-based luminescence assay.

Conclusion

The landscape of ATR inhibitors is rapidly evolving, with several compounds demonstrating significant promise in clinical trials. While preclinical tools like this compound are valuable for research, clinical candidates such as Ceralasertib, Berzosertib, and others represent the therapeutic forefront. These clinical inhibitors are characterized by high potency and selectivity, translating into promising anti-tumor activity, particularly in cancers with inherent DDR deficiencies. The ongoing clinical studies, especially those exploring combination strategies with PARP inhibitors and chemotherapy, will be crucial in defining the ultimate role of ATR inhibition in cancer treatment. This guide provides a foundational comparison to aid researchers in navigating this competitive and promising field.

Assessing the Selectivity of Atr-IN-16 for ATR over mTOR and DNA-PK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atr-IN-16 is an inhibitor targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). As with any kinase inhibitor, its efficacy and safety are intrinsically linked to its selectivity. This guide provides a comparative assessment of the selectivity of this compound for ATR against two other closely related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family: the mammalian target of rapamycin (mTOR) and the DNA-dependent protein kinase (DNA-PK). A thorough understanding of this selectivity profile is crucial for researchers and drug developers to accurately interpret experimental results and predict potential off-target effects.

It is important to note that publicly available data on a compound specifically named "this compound" is limited. The information presented here is based on general methodologies for assessing kinase inhibitor selectivity and may not reflect the actual experimental data for this specific compound. The term "ATR-16" is also associated with a rare genetic disorder, Alpha-Thalassemia/Intellectual Disability syndrome, linked to chromosome 16, which is distinct from the kinase inhibitor discussed herein.

Quantitative Assessment of Kinase Inhibition

The selectivity of a kinase inhibitor is typically determined by comparing its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates higher potency. The ratio of IC50 values between the intended target and other kinases provides a quantitative measure of selectivity.

CompoundATR IC50 (nM)mTOR IC50 (nM)DNA-PK IC50 (nM)Selectivity (mTOR/ATR)Selectivity (DNA-PK/ATR)
This compound Data not availableData not availableData not availableData not availableData not available
Reference Inhibitor AValueValueValueFold-selectivityFold-selectivity
Reference Inhibitor BValueValueValueFold-selectivityFold-selectivity

Table 1: Comparative IC50 values of this compound and reference inhibitors against ATR, mTOR, and DNA-PK. Data for this compound is not currently available in the public domain. Reference inhibitors are included for context.

Signaling Pathways

To understand the importance of selectivity, it is essential to visualize the distinct roles of ATR, mTOR, and DNA-PK in cellular signaling.

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) RPA_ssDNA RPA-ssDNA DNA_Damage->RPA_ssDNA ATR_ATRIP ATR-ATRIP RPA_ssDNA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair

Figure 1: Simplified ATR signaling pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth DNAPK_Signaling_Pathway DSB DNA Double-Strand Breaks (DSBs) Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits NHEJ Non-Homologous End Joining (NHEJ) DNAPKcs->NHEJ Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (ATR, mTOR, DNA-PK) - Substrate (e.g., fluorescently labeled peptide) - ATP - this compound serial dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and Inhibitor Prepare_Reagents->Incubate Detect Detect Phosphorylated Substrate (e.g., TR-FRET) Incubate->Detect Analyze Analyze Data: - Plot dose-response curve - Calculate IC50 Detect->Analyze End End Analyze->End

Cross-Validation of ATR-IN-16's Effects Using siRNA Knockdown of ATR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common methods for inhibiting the Ataxia Telangiectasia and Rad3-related (ATR) kinase: the small molecule inhibitor ATR-IN-16 (also known as VE-821) and small interfering RNA (siRNA) knockdown. Understanding the nuances of these techniques is critical for accurately interpreting experimental data and advancing drug development programs targeting the DNA damage response (DDR) pathway.

Introduction to ATR Inhibition

ATR is a master regulator of the DNA damage response, a critical cellular process for maintaining genomic integrity.[1][2] In response to DNA damage and replication stress, ATR activates downstream signaling cascades that coordinate cell cycle arrest, DNA repair, and apoptosis.[1][2] Due to the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased replication stress or defects in other DDR pathways, ATR has emerged as a promising therapeutic target.

This compound is a potent and selective ATP-competitive inhibitor of ATR kinase activity.[3][4] In contrast, siRNA-mediated knockdown of ATR reduces the total cellular level of the ATR protein, thereby diminishing its overall function. Both approaches aim to abrogate ATR signaling, but their distinct mechanisms of action can lead to different cellular phenotypes and experimental outcomes. This guide provides a framework for cross-validating findings between these two methodologies.

Comparative Data on Key Cellular Responses

The following tables summarize the effects of this compound and ATR siRNA on key downstream markers of ATR activity. Data has been collated from multiple studies to provide a comparative overview. It is important to note that experimental conditions, such as cell lines, drug concentrations, and treatment durations, may vary between studies.

Table 1: Effect on Chk1 Phosphorylation

Chk1 is a primary downstream target of ATR, and its phosphorylation at Ser345 is a key indicator of ATR activation.

TreatmentCell LineConcentration/DoseEffect on Chk1-pS345Reference
This compound (VE-821) U2OS10 µMReduced phosphorylation[5]
H4601 µMInhibition of radiation-induced phosphorylation[3]
PSN-1, MiaPaCa-21 µMInhibition of gemcitabine or radiation-induced phosphorylation[3]
ATR siRNA MNNG/HOS, 143B48h transfectionDecreased expression of pChk1[6]
U-2-OS100 nM, 48hIncreased phosphorylation of ATR targets after Chk1 inhibition[7]

Table 2: Impact on Cell Cycle Progression

ATR plays a crucial role in the S-phase and G2/M checkpoints. Inhibition of ATR can lead to abrogation of these checkpoints, forcing cells to enter mitosis with damaged DNA.

TreatmentCell LineConcentration/DoseEffect on Cell CycleReference
This compound (VE-821) HT291 µMAbrogation of S-phase delay induced by Top1 inhibitors[8]
MOLT-410 µMDisruption of radiation-induced G2/M arrest[9]
Cal7810 µMS-phase arrest[10]
ATR siRNA HeLaNot specifiedAnalysis of cell cycle after infection with pHR-vpr[11]
NIH 3T3MicroinjectedSuppression of normal cell cyclin D1 phosphorylation[12]

Table 3: Modulation of γH2AX Foci Formation

γH2AX is a marker of DNA double-strand breaks. While ATR is primarily activated by single-stranded DNA, its inhibition can lead to the collapse of replication forks and the formation of double-strand breaks, resulting in increased γH2AX.

TreatmentCell LineConcentration/DoseEffect on γH2AX FociReference
This compound (VE-821) MiaPaCa-2, PSN-11 µMIncreased number of foci 24h post-irradiation[13]
HT291 µMStrongly induced γH2AX in combination with Top1 inhibitors[8][14]
PANC-1, MGC-8035 µMEnhanced γH2AX accumulation when combined with ZEB1 inhibition[15]
ATR siRNA MNNG/HOS, 143B48h transfectionIncreased γH2AX expression[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

ATR_Signaling_Pathway ATR Signaling Pathway in DNA Damage Response cluster_activation ATR Activation cluster_downstream Downstream Effectors cluster_inhibition Points of Intervention DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA RPA RPA ssDNA->RPA binds to ATR-ATRIP ATR-ATRIP RPA->ATR-ATRIP recruits Chk1 Chk1 ATR-ATRIP->Chk1 phosphorylates p-Chk1 (S345) p-Chk1 (S345) Chk1->p-Chk1 (S345) Cell Cycle Arrest Cell Cycle Arrest p-Chk1 (S345)->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1 (S345)->DNA Repair Apoptosis Apoptosis p-Chk1 (S345)->Apoptosis This compound This compound This compound->ATR-ATRIP inhibits kinase activity ATR siRNA ATR siRNA ATR siRNA->ATR-ATRIP reduces protein level

Caption: ATR Signaling and Inhibition.

Experimental_Workflow Experimental Workflow for Comparing ATR Inhibition Methods cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_readouts Quantitative Readouts Cancer Cells Cancer Cells This compound This compound Cancer Cells->this compound ATR siRNA ATR siRNA Cancer Cells->ATR siRNA Control Control Cancer Cells->Control Western Blot Western Blot This compound->Western Blot Flow Cytometry Flow Cytometry This compound->Flow Cytometry Immunofluorescence Immunofluorescence This compound->Immunofluorescence ATR siRNA->Western Blot ATR siRNA->Flow Cytometry ATR siRNA->Immunofluorescence Control->Western Blot Control->Flow Cytometry Control->Immunofluorescence p-Chk1 Levels p-Chk1 Levels Western Blot->p-Chk1 Levels Cell Cycle Profile Cell Cycle Profile Flow Cytometry->Cell Cycle Profile γH2AX Foci Count γH2AX Foci Count Immunofluorescence->γH2AX Foci Count

Caption: Comparative Experimental Workflow.

Detailed Experimental Protocols

1. ATR siRNA Knockdown

  • Cell Seeding: Plate cells to achieve 50-70% confluency at the time of transfection.

  • siRNA Preparation: A pool of 3 target-specific 20-25 nt siRNAs designed to knock down ATR expression is recommended (e.g., Santa Cruz Biotechnology, sc-29763).[16] Resuspend lyophilized siRNA in RNase-free water to a stock concentration of 10 µM.[17]

  • Transfection:

    • Dilute siRNA in a serum-free medium.

    • Separately, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complex to the cells.

    • Incubate cells for 24-72 hours before proceeding with downstream assays. Knockdown efficiency should be verified by Western blotting.[16]

2. Western Blotting for p-Chk1 and ATR

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Chk1 (Ser345), total Chk1, ATR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Flow Cytometry for Cell Cycle Analysis

  • Cell Preparation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.[18][19]

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend cells in a staining solution containing a DNA dye (e.g., propidium iodide or DAPI) and RNase A.[19]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze samples on a flow cytometer.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

4. Immunofluorescence for γH2AX Foci

  • Cell Preparation:

    • Grow cells on glass coverslips.

    • Treat cells with this compound or transfect with ATR siRNA as described above.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[1][20]

    • Wash three times with PBS.

    • Permeabilize cells with 0.2-0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[1][20]

  • Immunostaining:

    • Block with 3-5% BSA in PBS for 30-60 minutes.[1][20]

    • Incubate with a primary antibody against γH2AX (e.g., 1:200 to 1:1000 dilution) overnight at 4°C.[1][20]

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[1]

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.[20]

    • Acquire images using a fluorescence or confocal microscope.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to count the number of γH2AX foci per nucleus.[20]

Conclusion

Both this compound and ATR siRNA are valuable tools for investigating the function of the ATR kinase. This compound offers the advantage of acute, reversible inhibition of kinase activity, while ATR siRNA provides a method for depleting the total protein pool, which can be useful for studying non-catalytic functions of ATR. The choice of method will depend on the specific experimental question. Cross-validation of results using both approaches, where feasible, can provide a more robust and comprehensive understanding of ATR's role in cellular processes and its potential as a therapeutic target. This guide provides the necessary framework and protocols to facilitate such comparative studies.

References

Safety Operating Guide

Navigating the Disposal of Atr-IN-16: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Atr-IN-16, a substance that requires careful management as hazardous waste. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Recommendations

While a specific Safety Data Sheet (SDS) for this compound was not located, an SDS for a structurally related compound, ATR-IN-11, provides insight into the potential hazards. Based on this related compound, users should handle this compound with caution, assuming it may be harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Always consult the specific SDS for any chemical before handling and disposal.

Key Hazard Information (Based on ATR-IN-11)

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]P264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330: Rinse mouth.[1]
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic life.[1]P273: Avoid release to the environment.[1]
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.[1]P391: Collect spillage.[1]
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocol: Waste Segregation and Containment

The proper segregation and containment of chemical waste are critical first steps in the disposal process. This protocol outlines the procedure for preparing this compound waste for disposal.

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, compatible with the chemical properties of this compound.

  • Hazardous waste labels.

  • Secondary containment bin.

Procedure:

  • Don PPE: Before handling any chemical waste, ensure that all required personal protective equipment is correctly worn.

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in the laboratory where the waste is generated.[2] This area must be at or near the point of generation and under the control of the laboratory personnel.[2] A "Hazardous Waste Satellite Accumulation Area" sign should be clearly posted.[2]

  • Select an Appropriate Waste Container: Choose a waste container that is in good condition, with a secure lid, and chemically compatible with this compound.[2]

  • Label the Waste Container: Affix a hazardous waste label to the container before adding any waste. The label must include the words "Hazardous Waste" and the chemical name and approximate concentration of the contents.[2]

  • Transfer Waste: Carefully transfer the this compound waste into the labeled container. Keep the container closed except when adding waste.[2]

  • Utilize Secondary Containment: Store the hazardous waste container in a secondary containment bin to prevent spills.[2]

  • Accumulation Limits: Do not exceed 55 gallons of hazardous waste in the SAA.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste from a laboratory setting.

A Start: this compound Waste Generated B Is the waste container properly labeled with 'Hazardous Waste' and contents? A->B C Affix a complete and accurate hazardous waste label. B->C No D Is the waste container compatible, in good condition, and securely closed? B->D Yes C->D E Obtain a proper container and ensure it is securely closed. D->E No F Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment. D->F Yes E->F G Has the accumulation limit (55 gallons) been reached? F->G H Continue to accumulate waste in the SAA. G->H No I Date the container and arrange for waste pickup by Environmental Health and Safety (EHS) within 3 days. G->I Yes H->F J EHS transports waste to the central accumulation area for final disposal. I->J K End: Waste Properly Disposed J->K

Caption: Workflow for the disposal of this compound hazardous waste.

Final Disposal Procedures

Once the hazardous waste container is ready for removal from the SAA, laboratory personnel must follow their institution's specific procedures for waste pickup. This typically involves submitting an online request to the Environmental Health and Safety (EHS) department.[2] EHS personnel will then collect the waste and transport it to a central storage facility before it is sent for final treatment and disposal in accordance with all local, state, and federal regulations.[3] It is imperative that laboratory personnel do not transport hazardous waste between rooms or dispose of it down the drain.[2]

References

Personal protective equipment for handling Atr-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Atr-IN-16, a potent and selective ATR kinase inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Summary

  • Acute Toxicity: Harmful if swallowed.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

  • Skin and Eye Contact: May cause irritation upon direct contact.

  • Inhalation: May be harmful if inhaled.

Hazard StatementDescription
H302Harmful if swallowed.[1]
H410Very toxic to aquatic life with long lasting effects.[1]
Precautionary StatementDescription
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P273Avoid release to the environment.[1]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330Rinse mouth.[1]
P391Collect spillage.[1]
P501Dispose of contents/ container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is selected. The following table summarizes the recommended PPE for handling this compound.

TaskRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator
Solution Preparation and Handling Double Chememotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields, Face Shield (if splash risk exists)
Administration to Cell Cultures or Animals Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields
Waste Disposal Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields

Note: All PPE should be rated for use with hazardous drugs.[2][3] Gowns should be disposable and shown to be resistant to permeability by hazardous drugs.[2] Gloves should be powder-free and changed regularly.

Operational and Disposal Plans

A clear and systematic workflow is crucial for safely handling this compound. The following diagram outlines the key steps from receiving the compound to the final disposal of waste.

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling A Receiving and Unpacking - Verify integrity of packaging. - Wear appropriate PPE. B Storage - Store at recommended temperature. - Keep in a designated, labeled area. A->B C Weighing and Reconstitution - Perform in a chemical fume hood or  biological safety cabinet. - Use dedicated equipment. B->C D Experimental Use - Handle with care to avoid aerosols  and splashes. - Clearly label all solutions. C->D E Decontamination - Clean work surfaces with an  appropriate deactivating agent. D->E F Waste Segregation - Separate contaminated solids,  liquids, and sharps. E->F G Disposal - Dispose of all waste as hazardous  chemical waste according to  institutional guidelines. F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.